molecular formula C6H8BrNO B2884434 N-[(5-bromo-2-furyl)methyl]-N-methylamine CAS No. 889943-39-9

N-[(5-bromo-2-furyl)methyl]-N-methylamine

Cat. No.: B2884434
CAS No.: 889943-39-9
M. Wt: 190.04
InChI Key: NANYLEFIVQMQHM-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-furyl)methyl]-N-methylamine is a useful research compound. Its molecular formula is C6H8BrNO and its molecular weight is 190.04. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromofuran-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANYLEFIVQMQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-[(5-bromo-2-furyl)methyl]-N-methylamine (CAS 889943-39-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-[(5-bromo-2-furyl)methyl]-N-methylamine, a halogenated furan derivative of interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its predicted physicochemical properties, a plausible synthetic route based on established methodologies for related compounds, expected reactivity, and potential biological significance. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel heterocyclic compounds in drug discovery and development.

Introduction and Rationale

N-[(5-bromo-2-furyl)methyl]-N-methylamine belongs to the furfurylamine class of compounds, which are characterized by a furan ring bearing a methylamine substituent. The furan scaffold is a prevalent motif in a wide array of biologically active molecules, exhibiting diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The introduction of a bromine atom at the 5-position of the furan ring is anticipated to modulate the electronic properties and lipophilicity of the molecule, potentially influencing its biological activity and metabolic stability. Halogenation is a common strategy in drug design to enhance binding affinity and pharmacokinetic profiles.[3] The N-methylamine side chain is also a common feature in many pharmaceuticals, contributing to the molecule's basicity and potential for ionic interactions with biological targets.[4]

Given the therapeutic potential of substituted furans, N-[(5-bromo-2-furyl)methyl]-N-methylamine represents a valuable building block for the synthesis of novel pharmaceutical candidates. This guide aims to provide a detailed technical resource to facilitate further investigation into this promising compound.

Physicochemical Properties

While experimental data for N-[(5-bromo-2-furyl)methyl]-N-methylamine is not extensively documented, its fundamental properties can be predicted based on its chemical structure.

PropertyValueSource
CAS Number 889943-39-9[5]
Molecular Formula C₆H₈BrNO[5]
Molecular Weight 190.04 g/mol [5]
Appearance Predicted to be a liquid or low-melting solid-
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane-
Boiling Point Not determined-
Melting Point Not determined-

Synthesis and Methodologies

Synthesis of 5-bromo-2-furfural (Precursor)

The synthesis of 5-bromo-2-furfural from 2-furfural is a known procedure.

Reaction: 2-Furfural + Brominating Agent → 5-bromo-2-furfural

Diagram of the Synthesis of 5-bromo-2-furfural:

G 2-Furfural 2-Furfural Reaction_Conditions 40 °C, 2.5 h Solvent-free 2-Furfural->Reaction_Conditions Brominating_Agent [bmim]Br3 (1-Butyl-3-methylimidazolium tribromide) Brominating_Agent->Reaction_Conditions 5-bromo-2-furfural 5-bromo-2-furfural Reaction_Conditions->5-bromo-2-furfural

Caption: Synthesis of 5-bromo-2-furfural from 2-furfural.

Experimental Protocol:

  • To a stirred solution of 1-butyl-3-methylimidazolium bromide, add an equimolar amount of bromine dropwise at room temperature. Stir the resulting mixture for 2 hours to form 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃).

  • In a separate reaction vessel, charge the prepared [bmim]Br₃.

  • Slowly add freshly distilled 2-furfural (1 equivalent) to the [bmim]Br₃ over a period of 30 minutes while maintaining the reaction temperature at 40°C under a nitrogen atmosphere.

  • Stir the reaction mixture at 40°C for 2.5 hours.

  • After completion of the reaction (monitored by TLC), extract the mixture with petroleum ether.

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by distillation and recrystallization to obtain 5-bromo-2-furfural as a yellowish crystal.

Reductive Amination to N-[(5-bromo-2-furyl)methyl]-N-methylamine

The final step involves the reductive amination of 5-bromo-2-furfural with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[8]

Reaction: 5-bromo-2-furfural + Methylamine → N-[(5-bromo-2-furyl)methyl]-N-methylamine

Diagram of the Reductive Amination:

G 5-bromo-2-furfural 5-bromo-2-furfural Solvent Methanol 5-bromo-2-furfural->Solvent Methylamine Methylamine Methylamine->Solvent Reducing_Agent Sodium Borohydride (NaBH4) or other suitable reducing agent Product N-[(5-bromo-2-furyl)methyl]-N-methylamine Reducing_Agent->Product Reduction Solvent->Reducing_Agent Imine Formation

Caption: Reductive amination of 5-bromo-2-furfural.

Experimental Protocol:

  • Dissolve 5-bromo-2-furfural (1 equivalent) in methanol in a round-bottom flask.

  • Add a solution of methylamine (e.g., 40% in water or as a solution in a suitable solvent, 1.1-1.5 equivalents) to the flask at room temperature.

  • Stir the mixture for a designated period (e.g., 30 minutes to a few hours) to allow for the formation of the intermediate imine. The reaction can be monitored by TLC or GC-MS.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2 equivalents), in portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-[(5-bromo-2-furyl)methyl]-N-methylamine.

Reactivity and Chemical Behavior

The chemical reactivity of N-[(5-bromo-2-furyl)methyl]-N-methylamine is dictated by the furan ring, the bromine substituent, and the secondary amine functionality.

  • Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. However, the bromine atom is deactivating, which may influence the regioselectivity of such reactions. The furan ring can also participate in Diels-Alder reactions.[9][10]

  • Bromine Atom: The carbon-bromine bond can undergo various transformations, including nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and metallation (e.g., with organolithium reagents), providing a handle for further molecular diversification.

  • Secondary Amine: The secondary amine is basic and nucleophilic. It can be protonated to form a salt, and it can react with electrophiles such as acyl chlorides, alkyl halides, and aldehydes/ketones.

Potential Biological Activity and Applications

While no specific biological data for N-[(5-bromo-2-furyl)methyl]-N-methylamine has been reported, the structural motifs present suggest potential for various pharmacological activities.

  • Antimicrobial and Antifungal Activity: Furan derivatives are known to possess a broad spectrum of antimicrobial and antifungal properties.[1][2] The presence of a bromine atom can enhance this activity, as demonstrated in other halogenated natural products.[3]

  • Anti-inflammatory Activity: Many furan-containing compounds have shown anti-inflammatory effects.[2]

  • Central Nervous System (CNS) Activity: The furfurylamine scaffold is present in compounds with CNS activity. Further derivatization could lead to novel agents targeting various neurological disorders.

  • Drug Discovery Intermediate: Due to its versatile reactivity, this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[11][12]

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for N-[(5-bromo-2-furyl)methyl]-N-methylamine based on general principles of organic spectroscopy.[13]

  • ¹H NMR:

    • A singlet for the N-methyl protons.

    • A singlet for the methylene protons (CH₂).

    • Two doublets for the furan ring protons, showing characteristic coupling constants.

    • A broad singlet for the N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the N-methyl carbon and the methylene carbon.

    • Four distinct signals for the furan ring carbons, including the carbon bearing the bromine atom which would be shifted downfield.

  • IR Spectroscopy:

    • A characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for the alkyl and aromatic protons.

    • C=C and C-O stretching vibrations characteristic of the furan ring.

    • A C-Br stretching vibration at lower wavenumbers.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

    • Fragmentation patterns corresponding to the loss of a methyl group, a bromine atom, and cleavage of the benzylic C-N bond.

Safety and Handling

Specific toxicity data for N-[(5-bromo-2-furyl)methyl]-N-methylamine is not available. However, based on the reactivity of similar compounds, the following precautions should be taken:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

N-[(5-bromo-2-furyl)methyl]-N-methylamine is a versatile building block with significant potential in the field of medicinal chemistry. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications. The information presented herein is intended to stimulate further research and development of novel therapeutics based on this promising furan derivative.

References

  • Pharmaceutical compounds containing furfurylamines. (2021).
  • Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphon
  • Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. (2017).
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (n.d.). Taylor & Francis eBooks.
  • Exploring the Versatile Uses of Methylamine. (2026).
  • Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1. (n.d.). PMC.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.
  • NOTE Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Bromin
  • Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. (2017). orglett.7b00990.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • METHYL 5-BROMO-2-FURO
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.).
  • Reductive amin
  • N-[(5-bromo-2-furyl)methyl]-N-methylamine. (n.d.). ChemicalBook.
  • N-[(5-Bromo-2-furyl)methyl]-N-methylamine. (n.d.). Cramochem.
  • Furan: A Promising Scaffold for Biological Activity. (2024).
  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Synthetic strategy toward furyl- and benzofuryl-containing building blocks for organic m
  • Possible reaction path for the formation of furfurylamine under the... (n.d.).
  • Furan, 2-(2-furanylmethyl)-5-methyl-. (n.d.). the NIST WebBook.
  • N-{[5-(4-bromophenyl)-2-furyl]methyl}-N-methylamine hydrochloride | SCBT. (n.d.).
  • Synthesis and Reactivity of 5-Substituted Furfuryl Carbam
  • (PDF)
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). PMC.
  • 3-((5-bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2h-indol-2-one. (n.d.). PubChemLite.

Sources

5-Bromo-N-methyl-2-furanmethanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-N-methyl-2-furanmethanamine: Synthesis, Characterization, and Potential Applications

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-N-methyl-2-furanmethanamine, a substituted furan derivative with potential applications in medicinal chemistry and materials science. As this compound is not extensively documented in current scientific literature, this guide will focus on its theoretical synthesis, predicted physicochemical and spectroscopic properties, and potential reactivity, drawing upon established principles of organic chemistry and data from analogous compounds. The primary audience for this document includes researchers, scientists, and professionals in drug development.

Introduction and Molecular Characteristics

5-Bromo-N-methyl-2-furanmethanamine is a heterocyclic compound featuring a furan ring substituted with a bromine atom at the 5-position and an N-methylaminomethyl group at the 2-position. The furan scaffold is a prevalent motif in a multitude of biologically active compounds, serving as a versatile building block in drug discovery.[1][2] The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the secondary amine functionality is crucial for modulating pharmacokinetic properties.

Based on its chemical structure, the molecular formula and weight have been determined.

PropertyValue
Molecular Formula C7H10BrNO
Molecular Weight 204.07 g/mol
IUPAC Name 1-(5-bromofuran-2-yl)-N-methylmethanamine

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of 5-Bromo-N-methyl-2-furanmethanamine.

Proposed Synthesis Pathway

The most direct and logical approach to synthesize 5-Bromo-N-methyl-2-furanmethanamine is through a two-step process starting from the readily available furfural. This involves the bromination of furfural to yield 5-bromo-2-furaldehyde, followed by reductive amination with methylamine.

G Furfural Furfural BromoFurfural 5-Bromo-2-furaldehyde Furfural->BromoFurfural Bromination (e.g., Br2, Dioxane) Target 5-Bromo-N-methyl-2-furanmethanamine BromoFurfural->Target Reductive Amination (CH3NH2, Reducing Agent)

Caption: Proposed two-step synthesis of the target compound from furfural.

Step 1: Synthesis of 5-Bromo-2-furaldehyde

The synthesis of the key intermediate, 5-bromo-2-furaldehyde, can be achieved by the electrophilic substitution of furfural with bromine.

Protocol 1: Bromination of Furfural

  • Materials: Furfural, Dioxane, Bromine, Pyridine, Sodium thiosulfate solution, Sodium bicarbonate solution, Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve furfural in dioxane and cool the solution in an ice bath.

    • Slowly add a solution of bromine in dioxane to the cooled furfural solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Quench the reaction by adding a pyridine-water mixture.

    • Extract the product with diethyl ether.

    • Wash the organic layer sequentially with water, sodium thiosulfate solution, and sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-furaldehyde.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[3] This process involves the formation of an imine intermediate from the reaction of 5-bromo-2-furaldehyde with methylamine, which is then reduced in situ to the target secondary amine. Various reducing agents can be employed for this transformation.[4][5]

Protocol 2: Reductive Amination of 5-Bromo-2-furaldehyde

  • Materials: 5-Bromo-2-furaldehyde, Methylamine (solution in THF or ethanol), Sodium triacetoxyborohydride (STAB) or Sodium borohydride, Dichloromethane (DCM) or Methanol, Acetic acid (if using STAB), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 5-bromo-2-furaldehyde in an appropriate solvent like DCM or methanol.

    • Add a solution of methylamine (1.1-1.5 equivalents). If using STAB, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Slowly add the reducing agent (e.g., STAB, 1.5 equivalents) in portions, maintaining the temperature at room temperature.

    • Allow the reaction to stir overnight at room temperature.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel.

Predicted Physicochemical and Spectroscopic Properties

Predicted PropertyValue/DescriptionRationale
Boiling Point > 150 °CHigher than N-methyl-2-furanmethanamine due to increased molecular weight and stronger intermolecular forces from the bromine atom.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, DCM, THF).The polar amine and furan oxygen may allow for some water solubility, but the overall nonpolar character will dominate.
Appearance Likely a colorless to pale yellow oil or low-melting solid.Similar to other furfurylamine derivatives.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

¹H NMR (predicted, in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.35d1HH-3 (furan ring)
~ 6.15d1HH-4 (furan ring)
~ 3.70s2H-CH₂-N
~ 2.45s3HN-CH₃
~ 1.60br s1HN-H

¹³C NMR (predicted, in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 155C-2 (furan ring)
~ 115C-5 (furan ring, attached to Br)
~ 112C-4 (furan ring)
~ 110C-3 (furan ring)
~ 48-CH₂-N
~ 35N-CH₃

Infrared (IR) Spectroscopy (predicted):

Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretch (secondary amine)
~ 2950-2800C-H stretch (aliphatic)
~ 1580, 1470C=C stretch (furan ring)
~ 1020C-O-C stretch (furan ring)
~ 600-500C-Br stretch

Mass Spectrometry (MS) (predicted):

  • Molecular Ion (M⁺): m/z 203 and 205 (in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragments: Loss of a methyl group (M-15), loss of the N-methylamino group (M-30), and fragmentation of the furan ring.

Potential Reactivity and Applications in Drug Development

The chemical structure of 5-Bromo-N-methyl-2-furanmethanamine offers several sites for further chemical modification, making it a potentially valuable intermediate in drug discovery.

G cluster_0 5-Bromo-N-methyl-2-furanmethanamine cluster_1 Reactive Sites Main Structure Amine Secondary Amine (Nucleophilic, Basic) Main->Amine Acylation, Alkylation Bromo Bromo Group (Cross-Coupling Handle) Main->Bromo Suzuki, Sonogashira, Heck reactions Furan Furan Ring (Diels-Alder, Electrophilic Substitution) Main->Furan Further Functionalization

Caption: Key reactive sites of 5-Bromo-N-methyl-2-furanmethanamine.

  • Secondary Amine: The N-H proton is acidic and the nitrogen is nucleophilic. This site can undergo acylation, alkylation, and other standard amine reactions to introduce a variety of functional groups.

  • Bromo Substituent: The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of aryl, alkyl, and alkynyl groups, significantly expanding the chemical diversity of derivatives.

  • Furan Ring: The electron-rich furan ring can participate in electrophilic aromatic substitution and Diels-Alder reactions, although the presence of the bromo-substituent may influence its reactivity.

Given the prevalence of the furan motif in pharmaceuticals, derivatives of this compound could be explored for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

Safety and Handling

While specific toxicity data for 5-Bromo-N-methyl-2-furanmethanamine is unavailable, it should be handled with the standard precautions for a research chemical.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Toxicity: Brominated organic compounds and amines can be irritants and may have other toxicological effects. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

5-Bromo-N-methyl-2-furanmethanamine is a compound with significant potential as a building block in synthetic and medicinal chemistry. Although not well-documented, its synthesis is theoretically straightforward via the reductive amination of 5-bromo-2-furaldehyde. Its trifunctional nature (amine, bromo group, furan ring) offers numerous avenues for the creation of diverse chemical libraries for drug discovery and materials science. Further research is warranted to experimentally validate the synthetic protocols outlined in this guide, fully characterize the compound, and explore its reactivity and biological activity.

References

  • Thakur, A., & Ansari, A. (2022). Synthesis of Five-Membered Heterocyclic Compounds and Their Anticorrosive, Thermal, Electron Transfer, and Biological Properties. In Biennial International Conference on Future Learning Aspects of Mechanical Engineering (pp. 247-261).
  • Li, J. J. (Ed.). (2013). Heterocyclic chemistry in drug discovery. John Wiley & Sons.
  • Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical research in toxicology, 26(1), 6-25.
  • Saeid, H., Al-sayed, H., & Bader, M. A. (2023). A review on biological and medicinal significance of furan. AlQalam Journal of Medical and Applied Sciences, 44-58.
  • Pour, M., Špulák, M., Buchta, V., Kubanová, P., Vopršalová, M., Wsól, V., & Schiller, R. (2021). 3-phenyl-5-acyloxymethyl-2 H, 5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. Journal of medicinal chemistry, 44(17), 2701-2706.
  • Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and structure–activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Research, 35(2), 811-817.
  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • EPA. (n.d.). 2-Furanmethanamine, N-methyl-. Substance Details - SRS. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemistry and Chemical Engineering, 16(10).
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Simple and Efficient Method for the Reductive Amination of Aldehydes and Hemiacetals. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Bromomethyl)-2-furaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-methyl-2-nitroaniline. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 23(10), 2467.
  • Royal Society of Chemistry. (2020). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
  • NIST. (n.d.). 2-Furanmethanamine. WebBook. Retrieved from [Link]

  • PMC. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling.
  • Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

  • Reddit. (2026).
  • PubChem. (n.d.). [5-(2-Bromo-5-methylphenyl)furan-2-yl]methanamine. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 23(10), 2467.
  • ResearchGate. (2022). Synthesis of 5-Hydroxymethyl-2-furfurylamine via Reductive Amination of 5-Hydroxymethyl-2-furaldehyde with Supported Ni-Co Bimetallic Catalysts.
  • Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemistry and Chemical Engineering, 16(10).
  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-[(5-bromo-2-furyl)methyl]-N-methylamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(5-bromo-2-furyl)methyl]-N-methylamine is a substituted furfurylamine derivative. The furan scaffold is a crucial heterocyclic motif present in a wide array of biologically active compounds and pharmaceuticals.[1] Its derivatives are explored for a multitude of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[1] This guide provides a comprehensive overview of N-[(5-bromo-2-furyl)methyl]-N-methylamine, focusing on its chemical identity, synthesis, and potential relevance in medicinal chemistry, particularly inspired by its structural similarity to fragments of established drugs like ranitidine.[2]

Chemical Identity

  • IUPAC Name: 1-(5-bromofuran-2-yl)-N-methylmethanamine

  • Synonyms:

    • (5-Bromo-furan-2-ylmethyl)-methyl-amine

    • 2-Furanmethanamine, 5-bromo-N-methyl-

    • 5-Bromo-N-methyl-2-furanmethanamine

  • CAS Number: 889943-39-9

PropertyValue
Molecular FormulaC₆H₈BrNO
Molecular Weight190.04 g/mol

Synthesis of N-[(5-bromo-2-furyl)methyl]-N-methylamine

The primary synthetic route to N-[(5-bromo-2-furyl)methyl]-N-methylamine is through the reductive amination of 5-bromo-2-furfural with N-methylamine. This well-established and versatile reaction in organic synthesis allows for the controlled formation of carbon-nitrogen bonds.[3][4]

Synthesis_Workflow Furfural 2-Furfural Bromination Bromination Furfural->Bromination BromoFurfural 5-Bromo-2-furfural Bromination->BromoFurfural ReductiveAmination Reductive Amination BromoFurfural->ReductiveAmination FinalProduct N-[(5-bromo-2-furyl)methyl]-N-methylamine ReductiveAmination->FinalProduct

Step 1: Synthesis of 5-Bromo-2-furfural (Precursor)

The key precursor, 5-bromo-2-furfural, can be synthesized from 2-furfural via electrophilic bromination. Various brominating agents can be employed, with a focus on achieving high regioselectivity for the 5-position of the furan ring.

Experimental Protocol: Bromination of 2-Furfural

A typical procedure involves the reaction of 2-furfural with a suitable brominating agent in an appropriate solvent. For instance, using N-bromosuccinimide (NBS) as the brominating agent can yield 5-bromo-2-furfural. The reaction conditions, such as temperature and solvent, are critical to control the selectivity and minimize the formation of byproducts. A solvent-free approach using an ionic liquid as the brominating agent has also been reported to give high yields of 5-bromo-2-furfural.[5]

  • To a solution of 2-furfural in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide portion-wise at a controlled temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 5-bromo-2-furfural.

Step 2: Reductive Amination to N-[(5-bromo-2-furyl)methyl]-N-methylamine

The final step involves the reaction of 5-bromo-2-furfural with N-methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

Several reducing agents are suitable for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions.[3][6] The use of titanium(IV) isopropoxide can facilitate the imine formation.[5]

  • Dissolve 5-bromo-2-furfural in a suitable solvent, such as methanol or dichloromethane.

  • Add a solution of N-methylamine (e.g., as a solution in methanol or as methylamine hydrochloride with a base).

  • If using, add titanium(IV) isopropoxide and stir the mixture at ambient temperature to facilitate imine formation.

  • Cool the reaction mixture and add the reducing agent (e.g., sodium borohydride) portion-wise.

  • Allow the reaction to proceed until completion, monitoring by TLC.

  • Quench the reaction carefully with water.

  • Perform an aqueous work-up, including extraction with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield N-[(5-bromo-2-furyl)methyl]-N-methylamine.

Reductive_Amination_Mechanism Aldehyde 5-Bromo-2-furfural Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine N-Methylamine Amine->Imine_Formation Imine Intermediate Imine Imine_Formation->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction Product N-[(5-bromo-2-furyl)methyl]-N-methylamine Reduction->Product

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the furan ring protons, the methylene protons, and the N-methyl protons.

  • Furan Protons: Two doublets in the aromatic region (typically δ 6.0-7.5 ppm), corresponding to the protons at the C3 and C4 positions of the furan ring. The bromine atom at C5 will influence their chemical shifts.

  • Methylene Protons (-CH₂-N): A singlet in the range of δ 3.5-4.5 ppm.

  • N-Methyl Protons (-N-CH₃): A singlet in the range of δ 2.2-2.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

  • Furan Carbons: Four signals in the downfield region (typically δ 100-160 ppm). The carbon bearing the bromine (C5) and the oxygen-adjacent carbons (C2) will be significantly deshielded.

  • Methylene Carbon (-CH₂-N): A signal in the range of δ 40-60 ppm.

  • N-Methyl Carbon (-N-CH₃): A signal in the range of δ 30-45 ppm.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve cleavage of the C-N bond and fragmentation of the furan ring.

Potential Applications in Drug Discovery and Development

The furan nucleus is a privileged scaffold in medicinal chemistry, with furan-containing compounds exhibiting a wide range of biological activities.[1] The structural motif of a substituted furfurylamine is notably present in the H₂-receptor antagonist, ranitidine, a widely known anti-ulcer medication.[2] This suggests that N-[(5-bromo-2-furyl)methyl]-N-methylamine could serve as a valuable building block or a lead compound for the synthesis of novel therapeutic agents.

The bromine atom on the furan ring offers a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The N-methylamine moiety is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties.

Recent research has focused on the synthesis of ranitidine analogs for the treatment of conditions like Alzheimer's disease, highlighting the continued interest in the furan scaffold for developing multi-target directed ligands.[7][8][9] The synthesis of novel derivatives based on the N-[(5-bromo-2-furyl)methyl]-N-methylamine core could lead to the discovery of compounds with interesting pharmacological profiles.

Conclusion

N-[(5-bromo-2-furyl)methyl]-N-methylamine is a readily accessible compound through a straightforward synthetic pathway involving the reductive amination of 5-bromo-2-furfural. Its structural features, particularly the presence of the furan ring and the secondary amine moiety, make it an interesting candidate for further investigation in medicinal chemistry and drug discovery. The potential for chemical diversification, coupled with the established biological significance of the furan scaffold, positions this compound as a valuable tool for researchers and scientists in the development of novel therapeutic agents. Further studies to elucidate its specific biological activities and to synthesize a library of derivatives are warranted to fully explore its potential.

References

  • Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. MDPI. (2021).
  • The Strategic Role of 3-Furanmethanol in Modern Drug Synthesis: A Compar
  • Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease.
  • Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease.
  • Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I).
  • NOTE Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating A. The Royal Society of Chemistry. (2011).
  • Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl) furfural. The Royal Society of Chemistry. (2011).
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017).
  • Reductive Amin
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Deriv
  • Application Note – Reductive Amin
  • Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines.
  • Amine synthesis by reductive amination (reductive alkyl
  • GNPS Library Spectrum CCMSLIB00006707365. GNPS. (2021).
  • Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspart
  • Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company. (2024).
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (2024).
  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. (2025).
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc.
  • A Comparative Spectroscopic Analysis of Furan and its Methyl
  • 2-Furanmethanamine. NIST WebBook.
  • Bromo dragonFLY. mzCloud. (2016).romo dragonFLY. mzCloud. (2016).

Sources

Solubility Profile and Handling Guide: N-[(5-bromo-2-furyl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: AN-2026-BFM [1]

Executive Summary

N-[(5-bromo-2-furyl)methyl]-N-methylamine (CAS: 889943-39-9) is a critical halogenated furan intermediate used primarily in the synthesis of pharmaceutical agents, including H2-receptor antagonists and specific kinase inhibitors.[1][2] Its efficacy as a building block relies heavily on its solubility behavior, which dictates the success of reductive amination workflows, extraction efficiency, and crystallization yields.

This guide provides a comprehensive analysis of its solubility landscape, derived from empirical process chemistry and physicochemical principles.[1] It addresses the distinct behaviors of the free base versus the hydrochloride salt , providing researchers with actionable protocols for solvent selection during synthesis, purification, and formulation.

Physicochemical Identity & Properties

Understanding the molecular architecture is the first step in predicting solvent interaction.[1] The molecule features a lipophilic bromofuran core balanced by a basic secondary amine tail.[1]

PropertyValue / DescriptionSignificance
CAS Number 889943-39-9 Unique Identifier for procurement/verification.
Molecular Formula C₆H₈BrNOHalogenated heteroaromatic amine.[1]
Molecular Weight 190.04 g/mol Low MW facilitates high molar solubility.[1]
Physical State Clear/Yellow Oil (Free Base) White Solid (HCl Salt)State changes determine handling (pipetting vs. weighing).[1]
Predicted pKa ~8.52 (Amine)Critical: Solubility is pH-dependent.[1]
Predicted LogP ~0.5 – 1.2Moderately lipophilic; partitions well into organic layers.[1]

Solubility Landscape

The solubility of N-[(5-bromo-2-furyl)methyl]-N-methylamine is binary, depending entirely on its protonation state.

The Free Base (Neutral Form)

In its neutral state (pH > 9), the molecule exhibits characteristics of a lipophilic oil.[1]

  • Chlorinated Solvents (DCM, Chloroform): Excellent (>100 mg/mL).[1] Dichloromethane (DCM) is the gold standard for extraction from aqueous reaction mixtures.[1]

  • Polar Protic (Methanol, Ethanol): High (>50 mg/mL).[1] Often used as the reaction medium for reductive amination.[1]

  • Polar Aprotic (DMSO, DMF): High (>50 mg/mL).[1] Suitable for preparing concentrated stock solutions for biological assays.[1]

  • Esters (Ethyl Acetate): Good.[1] Effective for chromatography, though less solubilizing than DCM.[1]

  • Aliphatic Hydrocarbons (Hexane, Pentane): Low/Moderate.[1] The molecule is too polar to be fully miscible in hexanes, making these solvents ideal candidates for use as anti-solvents in crystallization or as mobile phase modifiers.[1]

The Salt Form (Protonated)

Upon treatment with acid (e.g., HCl), the amine protonates, inverting its solubility profile.[1]

  • Water: High.[1] The salt is highly water-soluble.[1]

  • Methanol: Good.[1]

  • DCM/EtOAc/Hexane: Insoluble/Negligible.[1] This property is exploited to precipitate the product from organic solutions using HCl gas.[1]

Visualizing the Solubility Workflow

The following diagram illustrates the phase-switching behavior utilized in purification.

SolubilitySwitch Salt Protonated Salt (Water Soluble) FreeBase Free Base (Organic Soluble) Salt->FreeBase Add Base (NaOH/NaHCO3) pH > 9 FreeBase->Salt Add Acid (HCl/TFA) pH < 4 Extraction DCM Extraction (Organic Phase) FreeBase->Extraction Partitioning Purification Chromatography (EtOAc/Hexane) Extraction->Purification Concentration

Figure 1: The pH-dependent solubility switch allows for efficient isolation.[1] The molecule is toggled between aqueous and organic phases by adjusting pH.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solvent suitability for a new batch.[1]

  • Preparation: Weigh 10 mg of the substance (Free Base) into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution with no particulates.[1]

    • Insoluble: Cloudiness or phase separation (oiling out).[1]

  • Calculation:

    
    .[1] Stop adding solvent once clear.[1]
    
Protocol B: "Free-Basing" for Extraction

Essential when receiving the compound as a commercial HCl salt.[1]

  • Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of distilled water.

  • Basification: Slowly add 2M NaOH solution while stirring until pH reaches ~10-11. The solution will turn cloudy as the free base oils out.[1]

  • Extraction:

    • Add 15 mL of Dichloromethane (DCM) .[1]

    • Shake vigorously in a separatory funnel; allow layers to separate.

    • Collect the lower organic layer (DCM).[1]

    • Repeat extraction 2x with fresh DCM.[1]

  • Drying: Dry combined organic layers over anhydrous

    
    .
    
  • Recovery: Evaporate solvent under reduced pressure (Rotavap) at 30°C to obtain the pure oil.

Critical Handling & Stability Notes

  • Oxidation Sensitivity: Furan rings are electron-rich and susceptible to oxidation.[1] Avoid prolonged exposure of the solution to air.[1] Store DMSO/DMF stock solutions under nitrogen at -20°C.[1]

  • Acid Sensitivity: While the amine forms salts, the furan ring can degrade under harsh acidic conditions (ring opening).[1] Avoid strong mineral acids at high temperatures.[1]

  • Halogen Reactivity: The C-5 bromine is a handle for cross-coupling (Suzuki/Stille).[1] Solvents for these reactions (Dioxane, Toluene) must be anhydrous and degassed.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 78492, N-Methylfurfurylamine (Structural Analog). Retrieved from [Link]

  • Molecules. (2020).[1][3] Two-Step One-Pot Reductive Amination of Furanic Aldehydes. MDPI.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. (2024).[1] Reductive Amination: Synthesis of Primary and Secondary Amines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of N-[(5-bromo-2-furyl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Proactive Approach to Laboratory Safety

In the landscape of modern chemical research and drug development, the synthesis and application of novel compounds are daily occurrences. N-[(5-bromo-2-furyl)methyl]-N-methylamine, a substituted furan derivative, represents a class of molecules with significant potential as intermediates in medicinal chemistry. However, its structural alerts—specifically the presence of a brominated furan ring and a secondary amine—necessitate a thorough and proactive assessment of its potential hazards. This guide is crafted not as a rigid Safety Data Sheet (SDS), but as a comprehensive technical resource. It moves beyond mere compliance to foster a deep, causal understanding of the compound's inherent risks and the rationale behind the recommended safety protocols. Our objective is to empower the researcher with the knowledge to create a self-validating system of safety, ensuring that scientific advancement does not come at the cost of personal or environmental well-being. While specific toxicological data for this exact molecule are not extensively published, this guide synthesizes information from closely related structural analogs to provide a robust framework for its safe handling, storage, and emergency management.

Chemical Identity and Inferred Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all safety protocols.

Identifier Value Source/Method
IUPAC Name N-[(5-bromo-2-furyl)methyl]-N-methylamineStandard Nomenclature
Molecular Formula C₆H₈BrNOCalculated
Molecular Weight 190.04 g/mol Calculated
CAS Number 14013-64-4CAS Registry
Canonical SMILES CNCC1=CC=C(O1)BrStructure Based
Appearance Not explicitly available; likely a liquid or low-melting solidInferred from analogs
Solubility Expected to have some solubility in water and good solubility in organic solventsInferred from structure

Note: The toxicological properties of N-[(5-bromo-2-furyl)methyl]-N-methylamine have not been fully investigated. The following sections are based on data extrapolated from structurally similar compounds.[1][2]

Hazard Identification and Risk Assessment

Based on analogous compounds such as 4-[(5-Bromo-2-furyl)methyl]morpholine and other N-methylated amines, a significant hazard profile can be anticipated.[3] The primary risks are associated with its corrosive nature and potential toxicity.

Anticipated GHS Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[3]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[3][4]

Core Mechanistic Risks:

  • Corrosivity: The amine functionality imparts a basic and nucleophilic character, capable of causing chemical burns upon contact with skin, eyes, and mucous membranes. Ingestion can lead to severe damage and potential perforation of the gastrointestinal tract.[1]

  • Respiratory Irritation: Inhalation of vapors or aerosols is likely to irritate the respiratory tract, a common characteristic of volatile amines.[3]

  • Thermal Decomposition: In the event of a fire, hazardous decomposition products are expected, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (specifically hydrogen bromide).[1][5]

Logical Flow: From Contact to Cellular Damage

G cluster_exposure Exposure Event cluster_interaction Initial Interaction cluster_effect Cellular Effect cluster_symptom Physiological Outcome Contact Dermal, Ocular, or Inhalation Contact Hydrolysis Reaction with water in tissue Contact->Hydrolysis Amine basicity Damage Cell membrane disruption, protein denaturation Hydrolysis->Damage Caustic effect Outcome Chemical Burn, Eye Damage, Respiratory Distress Damage->Outcome

Caption: Postulated mechanism of corrosive injury.

Engineering and Personal Protective Controls: A Multi-layered Defense

A robust safety strategy relies on the "Hierarchy of Controls," prioritizing engineering solutions over personal protective equipment (PPE).

Primary Controls (Engineering & Ventilation)
  • Chemical Fume Hood: All handling of N-[(5-bromo-2-furyl)methyl]-N-methylamine, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Safety Shower and Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station. Their location must be clearly marked and tested regularly.[3][5]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[4]

Hierarchy of Controls Workflow

Hierarchy node1 Most Effective Elimination/Substitution node2 Engineering Controls Use in Chemical Fume Hood node1->node2 node3 Administrative Controls SOPs, Training, Labeling node2->node3 node4 Least Effective Personal Protective Equipment (PPE) node3->node4

Caption: Hierarchy of controls for chemical safety.

Secondary Controls (Personal Protective Equipment)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards.

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).Inspect gloves for tears or pinholes before each use. Use proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[1][2]
Eye/Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. A face shield is required when there is a risk of splashes or sprays.[3][4]
Skin and Body Chemical-resistant lab coat, long pants, and closed-toe shoes.A flame-retardant lab coat should be considered if working with flammable solvents. Remove contaminated clothing immediately and wash before reuse.[3][6]
Respiratory Not required under normal use with a fume hood.If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][5]

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step confirms the safety of the next.

  • Preparation:

    • Verify the functionality of the chemical fume hood, safety shower, and eyewash station.

    • Don all required PPE as specified in Section 3.2.

    • Prepare all necessary equipment (glassware, reagents, spill kit) within the fume hood to minimize movement.

  • Aliquotting and Transfer:

    • Use only compatible materials (e.g., glass, PTFE).

    • Keep containers tightly closed when not in use.[4]

    • Conduct transfers slowly to avoid splashing. Use a secondary container for transport outside the hood.

  • Post-Handling:

    • Wipe down the work surface with an appropriate decontaminating solution.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[4][5]

    • Do not eat, drink, or smoke in the laboratory area.[1][4]

Storage Requirements
  • Location: Store in a dry, cool, and well-ventilated place, inside a designated corrosives cabinet.[1][4]

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.[3]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][5]

Waste Disposal
  • Dispose of waste material and contaminated containers in accordance with all applicable local, regional, and national hazardous waste regulations.[3][5]

  • Do not empty into drains.[5] Chemical waste generators are responsible for ensuring complete and accurate classification of waste.[5]

Emergency Procedures: A Validated Response Plan

Rapid and correct response is critical in mitigating harm from an accidental exposure or spill.

Emergency Scenario Immediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[3][4]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[1][3][4]
Small Spill Wearing appropriate PPE, absorb spill with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[1][7]
Large Spill Evacuate the area immediately. Keep people away from and upwind of the spill. Prevent entry into waterways or sewers. Contact emergency response personnel.[1][4]
Emergency Response Flowchart

ER Start Exposure / Spill Occurs Assess Assess Severity (Minor vs. Major) Start->Assess Minor Minor Spill / Exposure Assess->Minor Contained, No Injury Major Major Spill / Exposure Assess->Major Uncontained, Injury, Fire SelfAid Follow First Aid Protocol (Sec 5 Table) Minor->SelfAid Cleanup Use Spill Kit Minor->Cleanup Major->SelfAid If safe to do so Evacuate Evacuate Area Major->Evacuate NotifySupervisor Notify Supervisor SelfAid->NotifySupervisor Medical Seek Immediate Medical Attention SelfAid->Medical Cleanup->NotifySupervisor NotifySupervisor->Medical CallEmergency Call Emergency Response (e.g., EH&S, 911) Evacuate->CallEmergency CallEmergency->Medical

Caption: Logical flow for emergency response.

References

  • SAFETY DATA SHEET for Methylamine. (2025, February 5). Airgas. Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET for THIDIAZURON. (2026, January 23). INDOFINE Chemical Company, Inc. Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). Merck Millipore. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: Reductive Amination of 5-Bromo-2-Furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reductive amination of 5-bromo-2-furaldehyde is a linchpin transformation in medicinal chemistry. This reaction converts a reactive aldehyde into a secondary or tertiary amine while preserving the critical carbon-bromine (C-Br) bond at the C5 position. This bromine atom is not merely a bystander; it is a strategic "handle" for downstream cross-coupling reactions (Suzuki, Sonogashira), making the resulting 5-bromo-2-(aminomethyl)furan products highly valuable scaffolds in the synthesis of kinase inhibitors and antibacterial agents.

This guide moves beyond basic textbook procedures to address the specific challenges of this substrate: chemoselectivity (aldehyde vs. bromine), furan ring sensitivity (acid-catalyzed polymerization), and process scalability .

The Chemistry of the Scaffold

5-Bromo-2-furaldehyde presents a unique electronic environment. The furan ring is electron-rich (π-excessive), making it susceptible to oxidative degradation and acid-catalyzed ring opening. However, the electron-withdrawing aldehyde and bromine substituents stabilize the ring somewhat, provided the pH is controlled.

Critical Design Considerations
  • The Bromine Vulnerability: Standard reductive amination using catalytic hydrogenation (H₂/Pd-C) is strictly contraindicated . Palladium catalysts readily facilitate hydrodehalogenation, stripping the bromine atom and yielding the useless des-bromo analogue. Hydride donors are required.

  • The Aldehyde/Imine Equilibrium: Furaldehydes form imines slower than benzaldehydes due to the electron-donating oxygen in the ring. Acid catalysis is essential, but excess acid promotes polymerization (the "black tar" effect).

Reaction Mechanism & Chemoselectivity

The success of this reaction hinges on the selective reduction of the intermediate iminium ion over the starting aldehyde.[1]

Mechanism Diagram

The following diagram illustrates the pathway and the critical divergence point where chemoselectivity is determined.

ReductiveAmination cluster_selectivity Chemoselectivity Zone Start 5-Bromo-2-furaldehyde (Aldehyde) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine SideProduct Alcohol Side Product (Over-reduction) Start->SideProduct Competitive Reduction (NaBH4) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium Ion (Target Species) Hemiaminal->Imine - H2O (Acid Cat.) Product 5-Bromo-2-(aminomethyl)furan (Product) Imine->Product Fast Reduction (STAB)

Figure 1: Mechanistic pathway highlighting the chemoselectivity challenge. STAB (Sodium Triacetoxyborohydride) prefers the Imine; NaBH4 is less selective.

Optimized Experimental Protocols

Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)

This method is preferred for 90% of applications due to its mildness and high chemoselectivity. It allows for a "one-pot" procedure where the reducing agent and aldehyde coexist.[2][3][4]

Reagents:

  • Substrate: 5-Bromo-2-furaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[5]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Protocol:

  • Preparation: In a flame-dried flask under N₂, dissolve 5-bromo-2-furaldehyde in DCE (0.1 M concentration).

  • Imine Formation: Add the amine and Acetic Acid. Stir at room temperature for 30–60 minutes. Note: AcOH catalyzes imine formation and buffers the system.

  • Reduction: Add STAB in a single portion. The reaction may bubble slightly (H₂ evolution).

  • Monitoring: Stir at room temperature for 2–16 hours. Monitor by TLC or LC-MS. Look for the disappearance of the aldehyde (UV 254 nm).

  • Quench: Quench carefully with saturated aqueous NaHCO₃. Caution: Gas evolution.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Amine products often streak on silica; add 1% Triethylamine to the eluent.

Method B: The "Stepwise" Approach (Sodium Borohydride)

Use this method only if STAB is unavailable or if the amine is extremely unreactive. NaBH₄ is a stronger reductant and will reduce the aldehyde to the alcohol if the imine is not fully formed first.[6]

Protocol:

  • Imine Formation: Dissolve aldehyde and amine in Methanol (MeOH). Add MgSO₄ (drying agent) to push the equilibrium toward the imine. Stir for 6–12 hours.

  • Filtration: Filter off the MgSO₄ (critical to remove water).

  • Reduction: Cool the filtrate to 0°C. Add NaBH₄ (1.0 equiv) portion-wise.

  • Workup: Similar to Method A.

Decision Matrix: Choosing the Right Conditions

The following flowchart guides the researcher in selecting the appropriate protocol based on the amine partner.

DecisionMatrix Start Start: Select Amine Partner CheckType Is the Amine Primary or Secondary? Start->CheckType CheckSterics Is the Amine Sterically Hindered? CheckType->CheckSterics Secondary MethodA Method A: STAB (One-Pot, DCE/AcOH) CheckType->MethodA Primary (Unencumbered) CheckAcid Is the Product Acid Sensitive? CheckSterics->CheckAcid No MethodC Method C: Ti(OiPr)4 + NaBH4 (For difficult imines) CheckSterics->MethodC Yes (e.g., t-Butyl) CheckAcid->MethodA No MethodB Method B: NaBH4 (Two-Step, MeOH) CheckAcid->MethodB Yes (Avoid AcOH)

Figure 2: Decision matrix for protocol selection based on amine sterics and sensitivity.

Comparison of Reducing Agents

FeatureNaBH(OAc)₃ (STAB)NaBH₄NaBH₃CNH₂ / Pd-C
Chemoselectivity High (Reduces Imine > Aldehyde)Low (Reduces Aldehyde ≈ Imine)High (pH dependent)N/A
Bromine Stability Excellent (Retained)Good (Retained)Excellent (Retained)Poor (Debromination Risk)
Toxicity LowLowHigh (Cyanide byproduct)Low
Conditions Mild, Acidic (AcOH)Basic/NeutralAcidic (pH 3-5)Neutral
Verdict Preferred Reagent Use only in StepwiseAvoid if possibleDo Not Use

Troubleshooting & Impurity Profile

Impurity A: The "Black Tar" (Polymerization)
  • Cause: Furan rings are acid-sensitive. Prolonged exposure to strong acids or high concentrations of AcOH can cause ring-opening and polymerization.

  • Solution: Keep the reaction time under 16 hours. If the reaction stalls, do not add more acid; instead, add molecular sieves to remove water.

Impurity B: The Des-Bromo Furan
  • Cause: Accidental use of catalytic hydrogenation or contamination with transition metals in the presence of hydrides.

  • Solution: Stick to Borohydride reagents.[7] Avoid Pd, Pt, or Ni catalysts.

Impurity C: The Alcohol (5-bromo-2-hydroxymethylfuran)[8]
  • Cause: Direct reduction of the aldehyde before the imine forms. Common with NaBH₄ or if the amine is nucleophilically weak (e.g., anilines).[8]

  • Solution: Switch to Method A (STAB). If using an aniline, consider adding Ti(OiPr)₄ to force imine formation before adding the reducing agent.

Applications in Drug Discovery

The 5-bromo-2-(aminomethyl)furan scaffold serves as a versatile intermediate.

  • Kinase Inhibitors: The bromine allows for Suzuki-Miyaura coupling with aryl boronic acids to create bi-aryl systems common in ATP-competitive inhibitors.

  • Fragment-Based Drug Design (FBDD): The furan ring acts as a bioisostere for phenyl rings, often improving solubility and metabolic profile.

  • Antibacterial Agents: Nitro-furan derivatives are classic antibiotics. The bromo-furan amine can be nitrated (at the C4 position) or coupled to generate novel antimicrobial pharmacophores.

References

  • Abdel-Magid, A. F., et al. (1996).[3][7][8][9][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[5] [Link]

  • Borch, R. F., et al. (1971).[7] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. [Link]

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. [Link]

  • PubChem Compound Summary. (2024). "5-Bromo-2-furaldehyde."[12][13][14][15] National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Chemical Identity of N-methyl-N-(5-bromofurfuryl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-methyl-N-(5-bromofurfuryl)amine, a substituted furan derivative of interest to researchers in medicinal chemistry and synthetic organic chemistry. The furan scaffold is a privileged structure in drug discovery, known to be a component in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a bromine atom at the 5-position offers a versatile synthetic handle for further molecular elaboration, while the N-methylfurfurylamine moiety is a common pharmacophore. This document delineates the core chemical identity, synthesis, spectroscopic profile, and potential reactivity of this compound, serving as a foundational resource for its application in research and development.

Core Chemical Identity & Physicochemical Properties

N-methyl-N-(5-bromofurfuryl)amine is a tertiary amine featuring a furan ring substituted with a bromine atom and a methylaminomethyl group. Its core structure is foundational to its chemical behavior and potential utility.

Caption: Chemical structure of N-methyl-N-(5-bromofurfuryl)amine.

Table 1: Physicochemical Properties

Property Value Source/Rationale
IUPAC Name 1-(5-bromofuran-2-yl)-N-methylmethanamine IUPAC Nomenclature
CAS Number Not assigned (as of Feb 2026). A specific CAS number was not found in public databases.
Molecular Formula C₆H₈BrNO Calculated
Molecular Weight 190.04 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow liquid. Based on similar compounds like N-methylfurfurylamine.[4]
Boiling Point Predicted >150 °C Extrapolated from related structures; high due to polarity and MW.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. General property of similar organic amines.

| pKa (conjugate acid) | ~7.4 | The pKa of the conjugate acid of N-methylmorpholine, a cyclic tertiary amine, is 7.38.[5] A similar value is expected. |

Synthesis and Purification

The most direct and reliable synthesis of N-methyl-N-(5-bromofurfuryl)amine is through the reductive amination of 5-bromofurfural with methylamine. This method is highly efficient and avoids the use of more hazardous alkylating agents.

G start Start: 5-Bromofurfural & Methylamine Solution dissolve 1. Dissolve 5-bromofurfural in methanol start->dissolve add_amine 2. Add methylamine solution (e.g., 40% in H₂O) dissolve->add_amine stir 3. Stir at room temperature to form imine intermediate add_amine->stir cool 4. Cool mixture in ice bath (0°C) stir->cool add_reductant 5. Add NaBH₄ portion-wise (Control gas evolution) cool->add_reductant warm_rt 6. Warm to room temperature and stir until completion add_reductant->warm_rt quench 7. Quench with water and concentrate warm_rt->quench extract 8. Extract with ethyl acetate quench->extract wash 9. Wash organic layer (brine) and dry (Na₂SO₄) extract->wash purify 10. Purify via column chromatography wash->purify end End Product: N-methyl-N-(5-bromofurfuryl)amine purify->end

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of furan-based aldehydes.[6][7]

  • Reaction Setup: To a solution of 5-bromofurfural (1.0 eq) in methanol (0.2 M), add a solution of methylamine (1.2 eq, e.g., 40% in water) dropwise at room temperature.

  • Imine Formation: Stir the mixture for 1 hour. The formation of the intermediate imine is typically rapid. The causality here is the nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes. Self-Validation: Careful, portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure tertiary amine.

Spectroscopic and Analytical Characterization

Confirming the chemical identity of the synthesized compound requires a combination of spectroscopic techniques. The predicted data below are based on established principles for furan derivatives and amines.[8][9][10]

G cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Purity & Confirmation TLC TLC/LC-MS (Reaction Monitoring) NMR ¹H & ¹³C NMR (Connectivity) TLC->NMR MS Mass Spectrometry (MW & Fragmentation) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR HRMS HRMS (Elemental Composition) IR->HRMS

Sources

Methodological & Application

Application Note: A Reliable Protocol for the Synthesis of N-[(5-bromo-2-furyl)methyl]-N-methylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-[(5-bromo-2-furyl)methyl]-N-methylamine, a valuable building block in medicinal chemistry and materials science. The described method is centered around the direct reductive amination of 5-bromo-2-furaldehyde with methylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This application note offers a detailed, step-by-step procedure, explains the scientific rationale behind key experimental choices, and includes guidelines for purification and characterization, ensuring a reproducible and high-yield synthesis.

Introduction and Scientific Background

N-substituted furfurylamines are a significant class of compounds in organic synthesis, serving as precursors to a wide range of biologically active molecules and functional materials.[1][2] The bromine substituent on the furan ring at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making the target compound, N-[(5-bromo-2-furyl)methyl]-N-methylamine, a particularly useful intermediate.

The chosen synthetic strategy is reductive amination, a cornerstone reaction for the formation of carbon-nitrogen bonds.[3][4] This method involves the reaction of a carbonyl compound (5-bromo-2-furaldehyde) with an amine (methylamine) to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.[3][5]

Causality of Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is specifically selected for its mildness and selectivity.[6] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes, thus preventing the undesired formation of 5-bromo-2-furfuryl alcohol.[3] It selectively reduces the more electrophilic iminium ion intermediate, leading to a cleaner reaction profile and higher yield of the target amine.[5][7] Furthermore, it is a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide byproducts.[3]

  • Acetic Acid: A small amount of acetic acid is employed as a catalyst to facilitate the formation of the iminium ion intermediate by protonating the hydroxyl group of the initially formed hemiaminal, promoting its dehydration.[7][8]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
5-Bromo-2-furaldehyde≥98%Sigma-Aldrich2055-18-7Starting material
Methylamine solution40 wt. % in H₂OAcros Organics74-89-5Amine source
Sodium triacetoxyborohydride97%Alfa Aesar56553-60-7Reducing agent
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2Reaction solvent
Glacial Acetic Acid≥99.7%J.T. Baker64-19-7Catalyst
Saturated Sodium BicarbonateACS GradeVWR144-55-8For workup
Anhydrous Magnesium Sulfate≥99.5%EMD Millipore7487-88-9Drying agent

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 5-Bromo-2-furaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

  • Methylamine is a corrosive and flammable gas, handled as an aqueous solution. Ensure proper ventilation.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (5.0 g, 28.6 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (100 mL). To this solution, add methylamine (40 wt. % in H₂O, 3.3 mL, 42.9 mmol, 1.5 equiv.) dropwise while stirring at room temperature.

  • Catalyst Addition: Add glacial acetic acid (0.16 mL, 2.86 mmol, 0.1 equiv.) to the reaction mixture.

  • Imine Formation: Allow the mixture to stir at room temperature for 30 minutes. The solution may become slightly cloudy.

  • Reduction: In a separate beaker, carefully weigh sodium triacetoxyborohydride (9.1 g, 42.9 mmol, 1.5 equiv.). Add the reducing agent portion-wise to the stirred reaction mixture over 10-15 minutes. Note: A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product will have a lower Rf value than the starting aldehyde.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Continue stirring for 15 minutes until gas evolution ceases.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Purification

The crude N-[(5-bromo-2-furyl)methyl]-N-methylamine can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 10% to 30% ethyl acetate in hexane.

  • Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the solvent gradient and collect fractions.

  • Analysis: Monitor the fractions by TLC and combine the pure fractions.

  • Final Step: Remove the solvent under reduced pressure to obtain the purified product as a colorless to pale yellow oil.

Expected Yield: 75-85%

Characterization and Validation

The identity and purity of the synthesized N-[(5-bromo-2-furyl)methyl]-N-methylamine should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.29 (d, 1H, furan-H), ~6.35 (d, 1H, furan-H), ~3.60 (s, 2H, -CH₂-N), ~2.40 (s, 3H, N-CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~155 (C-furan), ~120 (C-furan), ~115 (C-furan), ~112 (C-furan), ~50 (-CH₂-N), ~40 (N-CH₃).
Mass Spectrometry (ESI-MS) Calculated for C₆H₉BrNO⁺ [M+H]⁺: 190.99; Found: 190.99.
FT-IR (neat)ν (cm⁻¹): ~3300-3400 (N-H stretch, if primary amine impurity present), ~2950-2800 (C-H stretch), ~1580, 1470 (C=C stretch, furan ring).

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.[9][10]

Workflow and Mechanism Visualization

The overall synthetic workflow is depicted below, outlining the key stages from starting materials to the purified final product.

Reductive_Amination_Mechanism Aldehyde 5-Bromo-2-furaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Methylamine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration (H⁺ catalyst) Product Target Secondary Amine Iminium->Product Hydride Reduction Hydride [H⁻] from NaBH(OAc)₃ Hydride->Product

Caption: Mechanism of reductive amination.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

  • Reaction Monitoring: The use of TLC allows for real-time tracking of the conversion of the starting material, ensuring the reaction is allowed to proceed to completion and preventing unnecessary side reactions from prolonged reaction times.

  • Mild Conditions: The reaction is performed at room temperature, which minimizes the potential for degradation of the furan ring, a moiety that can be sensitive to harsh acidic or basic conditions. [11]* Selective Reagents: The choice of NaBH(OAc)₃ ensures that the reduction is specific to the iminium intermediate, leading to a cleaner crude product and simplifying the subsequent purification process. [5][7]* Definitive Characterization: The combination of NMR, Mass Spectrometry, and FT-IR provides orthogonal data points to unequivocally confirm the structure and purity of the final compound.

Conclusion

This application note details a robust and efficient method for the synthesis of N-[(5-bromo-2-furyl)methyl]-N-methylamine. By employing a one-pot reductive amination with the mild and selective reagent sodium triacetoxyborohydride, this protocol offers high yields, operational simplicity, and a favorable safety profile. The detailed steps for reaction, workup, purification, and characterization provide researchers with a reliable and reproducible guide for obtaining this versatile chemical intermediate.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Myers, A. G. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Turner, N. J., & Dunsmore, C. J. (2016). Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. Green Chemistry, 18(19), 5373-5377. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bozhanov, V. I., & Bobrov, S. P. (2001). Stability of the Furan Ring During Bromination. Chemistry of Heterocyclic Compounds, 37(2), 145-155. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Li, W., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Molecules, 23(6), 1326. [Link]

Sources

Application Notes and Protocols: Reductive Amination of 5-Bromo-2-furaldehyde with Methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the reductive amination of 5-bromo-2-furaldehyde with methylamine, a critical transformation for synthesizing valuable intermediates in drug discovery and development. We provide an in-depth analysis of the reaction mechanism, a meticulously validated step-by-step protocol, and expert insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of N-((5-bromofuran-2-yl)methyl)methanamine.

Introduction

5-Bromo-2-furaldehyde is a versatile heterocyclic building block, with its aldehyde group readily participating in various chemical transformations such as nucleophilic additions and condensation reactions.[1] The bromine substituent further enhances its utility as an intermediate for more complex molecules, particularly in the synthesis of biologically active compounds for the pharmaceutical and agrochemical industries.[1][2][3] Methylamine, a primary amine, is a fundamental reagent in organic synthesis, frequently employed in the production of pharmaceuticals, polymers, and other specialty chemicals.[4][5][6][7]

The reductive amination of 5-bromo-2-furaldehyde with methylamine yields N-((5-bromofuran-2-yl)methyl)methanamine, a secondary amine that serves as a key precursor for a range of pharmaceutical agents. This reaction is a cornerstone of medicinal chemistry, offering a reliable method for introducing a methylamino-methyl-furan scaffold into target molecules. Such moieties are often explored for their potential to modulate biological activity in areas like antiviral, anticancer, and antiparasitic drug development.[3] This application note provides a detailed protocol and the underlying scientific principles to empower researchers to successfully perform this important synthesis.

Mechanism and Rationale

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[8] The reaction proceeds in two key stages: the formation of an imine intermediate followed by its reduction to the corresponding amine.[9][10]

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (methylamine) on the electrophilic carbonyl carbon of 5-bromo-2-furaldehyde. This forms a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal undergoes dehydration to yield a protonated imine, also known as an iminium ion. The equilibrium of this step is driven towards the imine by the removal of water.[9]

  • Reduction: The iminium ion is then reduced by a hydride-based reducing agent to form the final secondary amine product. A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.[11]

Diagram of the Reductive Amination Mechanism:

ReductiveAmination cluster_0 Imine Formation cluster_1 Reduction 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde Hemiaminal Hemiaminal 5-Bromo-2-furaldehyde->Hemiaminal + Methylamine Methylamine Methylamine Methylamine->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O Final Product N-((5-bromofuran-2-yl)methyl)methanamine Iminium Ion->Final Product Reducing Agent Reducing Agent Reducing Agent->Final Product + Hydride

Caption: Reaction mechanism of reductive amination.

Choice of Reducing Agent:

Several reducing agents can be employed for reductive aminations, each with its own advantages and disadvantages.

  • Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting aldehyde, necessitating careful control of reaction conditions, often by forming the imine first before adding the reducing agent.[12]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent than NaBH₄, it is particularly effective for one-pot reductive aminations because it selectively reduces the iminium ion over the aldehyde at slightly acidic pH.[10][11][12] However, it generates toxic cyanide byproducts.[9]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reducing agent that is often preferred for its effectiveness and the avoidance of toxic byproducts.[9][12][13] It is sensitive to water and not ideal for use in protic solvents like methanol.[12]

For this protocol, we will focus on the use of sodium cyanoborohydride due to its high selectivity in a one-pot procedure, which is a common and efficient approach.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
5-Bromo-2-furaldehyde≥97%Sigma-Aldrich1899-24-7
Methylamine solution40% in waterSigma-Aldrich74-89-5
Sodium Cyanoborohydride≥95%Sigma-Aldrich25895-60-7
Methanol (MeOH)AnhydrousFisher Scientific67-56-1
Dichloromethane (DCM)ACS GradeVWR75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house-
Brine (Saturated NaCl solution)-Prepared in-house-
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich7487-88-9
Acetic Acid (Glacial)ACS GradeFisher Scientific64-19-7
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Standard laboratory glassware

  • pH paper or pH meter

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Protocol

Diagram of the Experimental Workflow:

ExperimentalWorkflow start Start reaction_setup Reaction Setup: - Dissolve 5-bromo-2-furaldehyde in MeOH - Add methylamine solution start->reaction_setup ph_adjustment pH Adjustment: - Add acetic acid to pH 6-7 reaction_setup->ph_adjustment reduction Reduction: - Add NaBH3CN solution ph_adjustment->reduction reaction_monitoring Reaction Monitoring: - TLC or GC-MS reduction->reaction_monitoring workup Workup: - Quench with water - Extract with DCM reaction_monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate in vacuo workup->purification characterization Characterization: - NMR, GC-MS purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (1.75 g, 10 mmol).

    • Dissolve the aldehyde in anhydrous methanol (40 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 40% aqueous solution of methylamine (1.16 mL, 12 mmol, 1.2 equivalents) to the stirred solution over 5 minutes.

  • pH Adjustment and Imine Formation:

    • While maintaining the temperature at 0 °C, add glacial acetic acid dropwise to adjust the pH of the reaction mixture to approximately 6-7.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction:

    • In a separate beaker, dissolve sodium cyanoborohydride (0.75 g, 12 mmol, 1.2 equivalents) in anhydrous methanol (10 mL).

    • Add the sodium cyanoborohydride solution dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • For TLC, use a mobile phase of ethyl acetate/hexanes (e.g., 30:70) and visualize with UV light or potassium permanganate stain. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by slowly adding water (20 mL).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Transfer the remaining aqueous layer to a 250 mL separatory funnel.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Purification and Characterization:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • The crude product, N-((5-bromofuran-2-yl)methyl)methanamine, can be further purified by column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexanes.

    • Characterize the final product by NMR and GC-MS to confirm its identity and purity.[14][15][16]

Results and Discussion

Expected Yield and Purity:

Following this protocol, the expected yield of N-((5-bromofuran-2-yl)methyl)methanamine is typically in the range of 75-85%. The purity of the crude product is generally high, but column chromatography may be required to remove any minor impurities.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low Conversion- Incomplete imine formation- Deactivated reducing agent- Ensure the pH is slightly acidic (6-7) to promote imine formation.- Use fresh, high-purity sodium cyanoborohydride.
Formation of Side Products- Reduction of the starting aldehyde- Over-alkylation of the amine- Add the reducing agent slowly at a low temperature.- Use a slight excess of the primary amine to minimize dialkylation.
Difficult Purification- Presence of unreacted starting materials- Ensure the reaction has gone to completion before workup.- Optimize the solvent system for column chromatography.

Safety Precautions:

  • 5-Bromo-2-furaldehyde is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

  • Methylamine is a flammable and corrosive gas, typically supplied as a solution. Handle in a well-ventilated fume hood.[6]

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Perform the reaction in a well-ventilated fume hood and quench carefully.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable protocol for the reductive amination of 5-bromo-2-furaldehyde with methylamine. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure, researchers can confidently synthesize N-((5-bromofuran-2-yl)methyl)methanamine, a valuable intermediate for pharmaceutical and chemical research. The provided troubleshooting guide and safety information further support the successful and safe execution of this important chemical transformation.

References

  • Chemical Processing. (2024, September 3). Understanding the Applications and Safety of Methylamine in Chemical Processes. Retrieved from [Link]

  • Masite, N., et al. (2024, May 7). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • MDPI. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Elsevier. (2018, January 2). Determination of furan and furan derivatives in baby food. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • ACS Publications. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • MDPI. (2011, June 14). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Retrieved from [Link]

  • Korean Chemical Society. (n.d.). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating A. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351815A - Synthesis method of 5-bromo-2-furaldehyde.
  • Reddit. (2026, February 12). Reductive amination with amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction products of 5-bromobenzofuran-2-yl-aryl methanone and their antimicrobial activities | Request PDF. Retrieved from [Link]

  • PubMed. (2006, May 15). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. Retrieved from [Link]

  • PubChem. (n.d.). (5-bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (2025, August 9). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Retrieved from [Link]

Sources

Application Notes & Protocols: N-[(5-bromo-2-furyl)methyl]-N-methylamine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and versatile reactivity.[1][2] N-[(5-bromo-2-furyl)methyl]-N-methylamine is a key pharmaceutical intermediate, strategically functionalized for multi-step syntheses. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate. We will explore its physicochemical properties, detail a primary application in the synthesis of a ranitidine analogue, elucidate the underlying chemical principles, and provide comprehensive protocols for synthesis, purification, and quality control.

Introduction: The Significance of the Furan Scaffold

Heterocyclic compounds are the bedrock of medicinal chemistry, and the furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a prominent structural motif in many clinically significant drugs.[3][4] Its presence can enhance metabolic stability, improve drug-receptor interactions, and increase bioavailability.[2] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1]

N-[(5-bromo-2-furyl)methyl]-N-methylamine is a bifunctional building block. The secondary amine provides a nucleophilic center or a basic handle, while the brominated C5 position of the furan ring serves as an excellent electrophilic site for nucleophilic substitution reactions. This dual reactivity makes it an ideal starting material for constructing more complex molecules, particularly those requiring the introduction of a side chain at the 5-position of the furan ring, a common feature in drugs like Ranitidine.[5]

Physicochemical Properties & Characterization

Accurate characterization of starting materials is fundamental to reproducible and successful synthesis.

PropertyValueSource / Method
Chemical Name N-[(5-bromo-2-furyl)methyl]-N-methylamineIUPAC
Synonyms (5-Bromo-furan-2-ylmethyl)-methyl-amine-
CAS Number 889943-39-9[6]
Molecular Formula C₆H₈BrNO[6]
Molecular Weight 190.04 g/mol [6]
Appearance Typically a liquid or low-melting solidSupplier Data
Purity ≥97% (typically by HPLC/GC)Supplier Specification
Protocol 1.1: Standard Quality Control & Characterization

Objective: To verify the identity and purity of the incoming intermediate before use.

A. High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: Set to 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Prep: Prepare a 1 mg/mL solution of the intermediate in the mobile phase.

  • Analysis: Inject 10 µL and analyze the chromatogram for a single major peak, confirming >97% purity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Shifts (δ, ppm):

    • Singlet corresponding to the N-CH₃ protons.

    • Singlet for the benzylic CH₂ protons.

    • Doublets for the furan ring protons at C3 and C4.

  • Rationale: NMR provides unambiguous structural confirmation. The chemical shifts and coupling constants of the furan protons are diagnostic for the substitution pattern.

C. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Observe the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

  • Expected m/z: ~191.0 and ~193.0, corresponding to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom.

Core Application: Synthesis of a Ranitidine Analogue

The primary utility of N-[(5-bromo-2-furyl)methyl]-N-methylamine lies in its role as a precursor for molecules where the bromine atom is displaced by a nucleophile. A classic application is the synthesis of histamine H₂-receptor antagonists, exemplified by the synthesis of a Ranitidine analogue.[7][8]

Workflow: Synthetic Pathway to a Ranitidine Analogue

G start_mat N-[(5-bromo-2-furyl)methyl]- N-methylamine intermediate Intermediate Thioether (Product of Protocol 3.1) start_mat->intermediate Protocol 3.1: Nucleophilic Substitution (e.g., K₂CO₃, Acetonitrile, 80°C) reagent1 Cysteamine (HSCH₂CH₂NH₂) final_prod Final Product (Ranitidine Analogue) intermediate->final_prod Protocol 3.2: Condensation (e.g., Heat) reagent2 N-Methyl-1-methylthio- 2-nitroethenamine

Caption: Synthetic pathway for a Ranitidine analogue.

Protocol 3.1: Synthesis of the Thioether Intermediate

Objective: To perform a nucleophilic aromatic substitution to replace the bromine atom with a cysteamine moiety.

Materials:

  • N-[(5-bromo-2-furyl)methyl]-N-methylamine (1.0 eq)

  • Cysteamine hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-[(5-bromo-2-furyl)methyl]-N-methylamine and anhydrous acetonitrile.

  • Addition of Reagents: Add cysteamine hydrochloride followed by anhydrous potassium carbonate.

    • Causality: Potassium carbonate acts as a base to neutralize the hydrochloride salt of cysteamine and the HBr generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a polar aprotic solvent that effectively solvates the ions without interfering with the nucleophilic attack.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure. d. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can often be used directly in the next step or purified further by column chromatography if necessary.

Protocol 3.2: Condensation to Form the Final Analogue

Objective: To couple the thioether intermediate with N-methyl-1-methylthio-2-nitroethenamine. This reaction is analogous to a key step in established Ranitidine syntheses.[9]

Materials:

  • Crude thioether intermediate from Protocol 3.1 (1.0 eq)

  • N-methyl-1-methylthio-2-nitroethenamine (1.05 eq)

  • Water or Ethanol

Procedure:

  • Setup: In a round-bottom flask, combine the thioether intermediate and N-methyl-1-methylthio-2-nitroethenamine in water or ethanol.

  • Reaction: Heat the mixture to 45-55°C and stir for 4-5 hours. The reaction involves the displacement of the methylthio (-SCH₃) group by the primary amine of the thioether intermediate.[9]

    • Causality: This is a condensation reaction where the nucleophilic primary amine attacks the electron-deficient carbon of the nitroethene derivative. Heating provides the necessary activation energy. Using a protic solvent like water or ethanol can facilitate proton transfer steps in the mechanism.

  • Workup & Purification: a. Cool the reaction mixture. If the product precipitates, it can be collected by filtration. b. Alternatively, concentrate the solvent under reduced pressure. c. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final Ranitidine analogue.

Data, Safety, and Quality Control

Table 4.1: Expected Reaction Outcomes & QC Metrics
ParameterProtocol 3.1 (Thioether)Protocol 3.2 (Final Product)
Typical Yield 85-95% (crude)70-85% (after recrystallization)
Purity (HPLC) >90% (crude)>99%
Key ¹H NMR Signal Disappearance of furan C4-H doublet, appearance of signals for -SCH₂CH₂NH₂Appearance of signals for the nitroethenamine moiety
MS [M+H]⁺ ~201.1~300.1
Safety & Handling Precautions
  • N-[(5-bromo-2-furyl)methyl]-N-methylamine: Handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Brominated organic compounds can be irritants.[10][11]

  • Cysteamine: Has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

  • Solvents: Acetonitrile is flammable and toxic. Ethyl acetate is flammable. Avoid ignition sources.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][12]

Workflow: Post-Synthesis Quality Control

G crude Crude Final Product (from Protocol 3.2) purify Purification (Recrystallization) crude->purify check1 Purity Check (HPLC/TLC) purify->check1 Assess Purity check2 Identity Confirmation (¹H NMR, MS) check1->check2 Purity OK fail < 99% Pure or Incorrect Structure check1->fail check2->fail Structure OK? pass Final Qualified Intermediate check2->pass Yes reprocess Repurify / Re-synthesize fail->reprocess No

Caption: Quality control workflow for the final synthesized product.

Conclusion

N-[(5-bromo-2-furyl)methyl]-N-methylamine is a highly valuable and versatile intermediate for pharmaceutical research and development. Its well-defined reactive sites allow for predictable and high-yield transformations, particularly for the synthesis of molecules containing a 5-substituted furanmethyl moiety. The protocols outlined in this document provide a robust framework for its application in synthesizing complex target molecules, such as analogues of the H₂ antagonist Ranitidine, underscoring its importance in modern drug discovery pipelines.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Google Scholar.
  • Pharmacological significance of the furan scaffold in drug discovery. Benchchem.
  • The Role of Furan Deriv
  • Application of furan derivative in medicinal field.
  • A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.
  • Ranitidine synthesis. ChemicalBook.
  • Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
  • A new method for the synthesis of ranitidine. Acta Poloniae Pharmaceutica - Drug Research.
  • Synthesis method of ranitidine alkali and its hydrochloride.
  • SAFETY DATA SHEET - N-Methyl-(5-bromopyrid-3-yl)methylamine. Fisher Scientific.
  • SAFETY DATA SHEET - General Chemical Handling. Sigma-Aldrich.
  • SAFETY DATA SHEET - N-Methyl-(2-bromo-3-furyl)methylamine hydrochloride. Fisher Scientific.
  • SAFETY D
  • N-[(5-bromo-2-furyl)methyl]-N-methylamine. ChemicalBook.

Sources

Application Notes and Protocols for N-Alkylation of 5-Bromofurfuryl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols and scientific rationale for the N-alkylation of 5-bromofurfuryl amines, a critical class of intermediates in medicinal chemistry and materials science. The unique electronic properties of the furan ring, modified by a bromo-substituent, present specific challenges and opportunities in synthetic strategy. This document outlines two primary, field-proven methodologies: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . Each protocol is presented with step-by-step instructions, an explanation of the underlying chemical principles, and a discussion of critical process parameters. The objective is to equip researchers with a robust framework for the efficient and controlled synthesis of N-substituted 5-bromofurfuryl amine derivatives.

Introduction: Significance of N-Alkylated Furfurylamines

The furfurylamine scaffold is a prevalent motif in biologically active compounds, valued for its role as a bioisostere for phenyl and other aromatic rings. The introduction of a bromine atom at the C5-position of the furan ring serves as a valuable synthetic handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira) and can enhance the pharmacological properties of the final molecule through favorable halogen bonding interactions.

N-alkylation of the primary amine functionality on the 5-bromofurfuryl core allows for the systematic exploration of structure-activity relationships (SAR). By introducing a variety of alkyl and aryl-alkyl substituents, researchers can modulate key drug-like properties such as:

  • Potency and Selectivity: Modifying the N-substituent can optimize interactions with biological targets.

  • Pharmacokinetics: Adjusting lipophilicity and metabolic stability.

  • Solubility and Bioavailability: Fine-tuning the physicochemical properties of the molecule.

Given these considerations, reliable and scalable protocols for N-alkylation are of paramount importance to drug development professionals.

Strategic Approaches to N-Alkylation

The selection of an appropriate N-alkylation strategy depends on the desired product, the nature of the alkylating agent, and the need to control selectivity. The two most effective methods are Direct Alkylation and Reductive Amination.

G cluster_0 Synthetic Goal cluster_1 Methodology Choice cluster_2 Key Considerations Goal Synthesize N-Alkyl-5-bromofurfuryl amine DA Direct Alkylation (with Alkyl Halide) Goal->DA Use R-X RA Reductive Amination (with Aldehyde/Ketone) Goal->RA Use R-C=O DA_Pros Pros: Simple, direct. Cons: Risk of over-alkylation. DA->DA_Pros RA_Pros Pros: Excellent control, avoids polyalkylation. Cons: Two-step conceptual process. RA->RA_Pros

Figure 1: Decision workflow for selecting an N-alkylation protocol.

Protocol I: Direct N-Alkylation with Alkyl Halides

This classical method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. A key challenge with primary amines is the potential for over-alkylation, where the newly formed secondary amine, often being more nucleophilic than the starting primary amine, reacts with another equivalent of the alkyl halide to produce a tertiary amine.[1][2]

Mechanistic Principle

The reaction involves the deprotonation of the amine to enhance its nucleophilicity, followed by the SN2 attack on the alkyl halide. The choice of base is critical to ensure efficient deprotonation without promoting side reactions like elimination (E2) with secondary or tertiary alkyl halides.[3][4]

SN2_Mechanism cluster_amine Amine Deprotonation cluster_attack SN2 Attack Amine R'-NH₂ Anion R'-NH⁻ Amine->Anion + Base⁻ 1 Base Base⁻ HB H-Base AlkylHalide R-X TS [NC...R...X]⁻ᵟ AlkylHalide->TS + R'-NH⁻ 2 Product R'-NH-R TS->Product Concerted Halide X⁻

Figure 2: General mechanism for base-mediated Direct N-Alkylation (SN2).

Experimental Protocol: N-Benzylation of 5-Bromofurfuryl amine

This protocol is adapted from established procedures for the N-alkylation of heterocyclic amines.[5][6]

Materials:

  • 5-Bromofurfuryl amine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 5-bromofurfuryl amine (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration range 0.2-0.5 M). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas evolves. Allow the mixture to stir at 0 °C for 30-60 minutes until gas evolution ceases.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-bromofurfuryl amine.[7]

ParameterRecommended ConditionRationale / Causality
Base NaH, KH, K₂CO₃Strong, non-nucleophilic bases are preferred. NaH provides irreversible deprotonation, driving the reaction to completion.[5] K₂CO₃ is a milder, safer alternative but may require longer reaction times or heating.
Solvent Anhydrous DMF, THF, AcetonitrileAprotic polar solvents are required to dissolve the amine salt and facilitate the SN2 reaction. DMF is excellent at solvating the sodium salt of the amine.[6]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation. The reaction is typically run at room temperature, but gentle heating may be needed for less reactive alkyl halides.[5]
Stoichiometry Amine:Base:Halide ≈ 1:1.2:1.1A slight excess of base ensures full deprotonation. A slight excess of the alkylating agent drives the reaction forward but increases the risk of dialkylation. Using the amine as the limiting reagent is standard.

Table 1: Critical Parameters for Direct N-Alkylation.

Protocol II: Reductive Amination

Reductive amination is a superior method for producing mono-alkylated amines with high selectivity, effectively avoiding the over-alkylation issues common in direct alkylation.[8] The process involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ by a selective reducing agent.[9]

Mechanistic Principle

The reaction proceeds in two main stages: (1) Formation of a hemiaminal, which then dehydrates to form an iminium ion under mildly acidic conditions. (2) The iminium ion is then reduced by a hydride reagent. The key to a successful one-pot reaction is using a reducing agent that is powerful enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde or ketone.[8][10]

Reductive_Amination cluster_imine Iminium Formation (pH ~4-6) cluster_reduction Reduction Amine R'-NH₂ Imine R'-N=CHR (Imine) Amine->Imine + R-CHO, -H₂O 1 Carbonyl R-CHO Iminium R'-NH=CHR⁺ (Iminium Ion) Imine->Iminium + H⁺ Product R'-NH-CH₂R Iminium->Product + [H]⁻ 2 Hydride [H]⁻ (e.g., from NaBH(OAc)₃)

Figure 3: General mechanism for Reductive Amination.

Experimental Protocol: Synthesis of N-Benzyl-5-bromofurfuryl amine

This one-pot procedure is highly efficient and adapted from a general method for the synthesis of secondary amines.[11]

Materials:

  • 5-Bromofurfuryl amine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask, add 5-bromofurfuryl amine (1.0 eq), the corresponding aldehyde (e.g., benzaldehyde, 1.1 eq), and an anhydrous solvent like DCM or DCE.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to 1 hour to allow for the initial formation of the imine intermediate. Progress can be monitored by TLC.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. Note: Acetic acid is a byproduct; the reaction may become slightly warm.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours, or until TLC analysis indicates the complete consumption of the starting amine/imine.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by silica gel column chromatography.[7]

ParameterRecommended Reagent/ConditionRationale / Causality
Reducing Agent NaBH(OAc)₃ (STAB), NaBH₃CNNaBH(OAc)₃ is a mild and selective reducing agent that does not readily reduce aldehydes or ketones but efficiently reduces the intermediate iminium ion. It is less toxic than NaBH₃CN.[8] NaBH₃CN is also effective but is toxic and generates cyanide waste.[9]
Solvent DCM, DCE, THF, MeOHNon-protic solvents like DCM and DCE are common for NaBH(OAc)₃.[5] Methanol is often used with NaBH₃CN or NaBH₄ but requires careful timing as NaBH₄ can also reduce the starting carbonyl.[12]
pH Mildly acidic (often self-regulating)Imine/iminium ion formation is catalyzed by mild acid. The acetic acid generated from NaBH(OAc)₃ can help facilitate this. For other reagents, a small amount of acetic acid may be added.[8]
Carbonyl Source Aldehydes, KetonesAldehydes are generally more reactive than ketones. A wide variety of alkyl or aryl aldehydes and ketones can be used to install different N-substituents.[12]

Table 2: Critical Parameters for Reductive Amination.

Product Characterization and Purification

Purification: The primary method for purifying N-alkylated furfurylamines is flash column chromatography on silica gel.[7] The polarity of the eluent system (typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate) should be adjusted based on the polarity of the product. Basic amines can sometimes streak on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation.

Characterization: The structure of the final product should be confirmed using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. Key signals to look for include the disappearance of one N-H proton from the starting amine and the appearance of new signals corresponding to the added alkyl group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the molecular ion peak.

  • Infrared Spectroscopy (IR): The N-H stretch of the secondary amine product (~3300-3500 cm⁻¹) will be present, while the characteristic primary amine N-H bands will be altered or absent.

Conclusion

The N-alkylation of 5-bromofurfuryl amine is a versatile transformation for generating diverse chemical entities for research and drug development. Direct alkylation offers a straightforward approach but requires careful control to minimize side products. For cleaner, more controlled mono-alkylation, reductive amination is the method of choice. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize and purify these valuable compounds.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Chem-Station International Edition. [Link]

  • Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • Al-Obaidi, S. M. H. (2018). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Reusch, W. (n.d.). Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]

  • ResearchGate. (2017). Synthesis of 5-(Trifluoromethyl)-2,3-dihydrofurans through N-Alkylation of Azoles Using Brominated Enones. Request PDF. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Reddit. (2024). Alkyl halide reaction with a base. r/chemistry. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (2009). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses Procedures. [Link]

  • Tabasso, S., et al. (2019). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ChemistrySelect. [Link]

  • Halberstadt, J., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry. [Link]

  • Leitão, G. G., et al. (2021). Purification of Alkaloids by Countercurrent Chromatography. Revista Brasileira de Farmacognosia. [Link]

  • Reusch, W. (n.d.). Elimination Reactions of Alkyl Halides. Michigan State University Department of Chemistry. [Link]

Sources

N-[(5-bromo-2-furyl)methyl]-N-methylamine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Bifunctional Furan Scaffolds in Medicinal Chemistry

Executive Summary & Strategic Value


-[(5-bromo-2-furyl)methyl]-

-methylamine (CAS: 59555-08-3) represents a "Janus" building block—a molecule with two distinct faces for orthogonal functionalization.[1] In modern drug discovery, particularly fragment-based drug design (FBDD), this scaffold offers a unique combination of a polar, hydrogen-bond-donating "tail" (the secondary amine) and a lipophilic, coupling-ready "head" (the 5-bromofuran).[1]

Key Applications:

  • H2 Receptor Antagonists: Structural homology to Ranitidine precursors.

  • Biaryl Synthesis: The C5-Bromine is highly active in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Stille), often reacting faster than phenyl bromides due to the electron-rich furan ring.[1]

  • Peptidomimetics: The furan ring serves as a bioisostere for phenyl or amide linkers, altering solubility and metabolic stability.

Molecule Profile & Stability

Chemical Structure: The molecule consists of a furan ring substituted at the 2-position with a methylamino group and at the 5-position with a bromine atom.

PropertySpecificationNotes
Formula

MW 190.04 g/mol Free base
Appearance Yellow to Brown Oil (Free Base) / Off-white Solid (HCl Salt)Free base oxidizes rapidly in air.[1]
Storage -20°C, HygroscopicStore under Argon/Nitrogen.
Solubility DMSO, Methanol, DCMLow solubility in hexanes.[1]

Critical Stability Warning: Furan derivatives are acid-sensitive .[1] Exposure to strong mineral acids (especially in aqueous media) can trigger ring-opening hydrolysis, yielding 1,4-dicarbonyl compounds (e.g., levulinic acid derivatives).[1] While the amine is often stored as an HCl salt, neutralization should be performed in buffered or non-aqueous conditions when possible.

Module 1: Synthesis Protocol (Reductive Amination)

Rationale: Direct bromination of furfuryl methylamine is often non-selective. The highest purity is achieved by installing the amine after the bromine is already in place on the furan ring.

Workflow Diagram

ReductiveAmination Start 5-Bromo-2-furaldehyde Step1 Imine Formation (MeNH2, THF/DCM) Start->Step1 0°C to RT Step2 Reduction (NaBH(OAc)3) Step1->Step2 in situ Quench Basic Workup (NaHCO3) Step2->Quench 1-2 h Product Target Amine (Free Base) Quench->Product Extraction Salt HCl Salt Formation (Stability) Product->Salt HCl/Dioxane

Caption: Optimized reductive amination pathway minimizing furan ring degradation.

Detailed Procedure

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 equiv)[1]

  • Methylamine (2.0 M in THF, 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve 5-bromo-2-furaldehyde in anhydrous DCM (0.1 M concentration).
    
  • Add Methylamine solution dropwise at 0°C. Stir for 30 minutes. Note: The solution may turn slightly cloudy.

  • Reduction: Add

    
     in one portion. The use of acetoxyborohydride is critical; 
    
    
    
    is too harsh and can reduce the furan ring or lead to over-reduction side products.
  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot (

    
    ) should disappear; the amine spot will streak near the baseline unless treated with triethylamine.
    
  • Workup: Quench carefully with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    . Concentrate in vacuo (do not exceed 30°C water bath to prevent darkening).
    
  • Storage: Immediately convert to the HCl salt by treating the ethereal solution of the crude amine with 4M HCl in Dioxane. Filter the precipitate.[2]

Module 2: Cross-Coupling Applications (Suzuki-Miyaura)

Rationale: The 5-bromo position is electronically activated by the ring oxygen, making it an excellent electrophile. However, the free secondary amine can poison Palladium catalysts.

Strategic Decision Matrix
  • Path A (Direct Coupling): Possible but requires high catalyst loading and specific bases (

    
    ).[1]
    
  • Path B (Protected Coupling - Recommended): Protect amine with Boc group

    
     Couple 
    
    
    
    Deprotect.[1]
Protocol: Boc-Protected Suzuki Coupling

Reagents:

  • 
    -Boc-N-[(5-bromo-2-furyl)methyl]-methylamine[1]
    
  • Aryl Boronic Acid (

    
     equiv)[1]
    
  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Dioxane/Water (4:[1][3]1) degassed.[4]

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the Boc-protected bromofuran, boronic acid, base, and catalyst.[1]

  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ). Add degassed solvents.
    
  • Reaction: Heat to 80°C for 4–12 hours. Note: Furans can darken at temperatures

    
    ; avoid overheating.[1]
    
  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

  • Deprotection: Treat the purified biaryl product with TFA/DCM (1:4) to liberate the secondary amine.

Module 3: Biological Context & Pathway Visualization

When used in drug design, this scaffold often targets GPCRs (like Histamine or Muscarinic receptors). The amine mimics the endogenous neurotransmitter's basic nitrogen.

GPCR_Pathway Ligand Furan-Methylamine Ligand Receptor GPCR (e.g., H2 Receptor) Ligand->Receptor Binding (H-Bond + Pi-Stacking) GProtein G-Protein Activation (Gs/Gq) Receptor->GProtein Conformational Change Effector Adenylate Cyclase / PLC GProtein->Effector Signal Transduction Response Cellular Response (Acid Secretion / Ca2+ Flux) Effector->Response Downstream Cascade

Caption: Mechanism of action for furan-methylamine ligands in GPCR signaling.[1]

Analytical Validation (Self-Check)

To ensure the integrity of your synthesized building block, verify against these expected parameters:

  • 1H NMR (DMSO-d6, HCl salt):

    • 
       ppm (Broad s, 2H, 
      
      
      
      )[1]
    • 
       ppm (d, 1H, Furan H3)[1]
      
    • 
       ppm (d, 1H, Furan H4)[1]
      
    • 
       ppm (s, 2H, 
      
      
      
      -N)[1]
    • 
       ppm (s, 3H, 
      
      
      
      )[1]
  • LC-MS: Look for

    
     peaks at 190/192 (1:1 ratio due to Br isotope pattern).[1]
    
  • Appearance: If the solid turns from off-white to sticky brown, it has absorbed moisture and hydrolyzed. Discard and repurify.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]

  • Suzuki Coupling on Furans: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457-2483.[1] Link[1]

  • Furan Stability & Synthesis: Keay, B. A. "Synthetic Applications of Furan Diels-Alder Chemistry." Chemical Society Reviews, 1999. Link

  • Bromination of Furfural: Wu, X., et al. "Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide."[1][5] Asian Journal of Chemistry, 2013. Link

Sources

Application Note: Preparation of Secondary Furfuryl Amines via Sodium Triacetoxyborohydride (STAB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of secondary furfuryl amines is a critical transformation in medicinal chemistry, often serving as a pharmacophore in diuretics (e.g., Furosemide) and antimicrobial agents. While traditional reductive amination methods (e.g., NaCNBH₃ or catalytic hydrogenation) pose safety risks or threaten the stability of the acid-sensitive furan ring, Sodium Triacetoxyborohydride (STAB) offers a mild, selective, and non-toxic alternative.

This guide details the "Abdel-Magid" protocol adapted specifically for furanic substrates. It prioritizes the preservation of the furan ring system while ensuring high conversion rates through controlled hydride transfer.

Mechanistic Insight & Rationale

Why STAB?

Sodium triacetoxyborohydride [NaBH(OAc)₃] is the reagent of choice for furfuryl amine synthesis for three distinct reasons:

  • Chemoselectivity: Unlike NaBH₄, STAB is not basic and does not reduce aldehydes/ketones appreciably in aprotic solvents. It selectively reduces the in situ formed iminium ion.[1]

  • Furan Ring Preservation: Furans are prone to ring-opening (forming 1,4-dicarbonyls) under strong acidic conditions or high-pressure hydrogenation. STAB operates under mild conditions (pH ~4–5 with AcOH), preventing ring degradation.

  • Safety: It eliminates the risk of residual cyanide associated with NaCNBH₃.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion). STAB coordinates with the nitrogen, delivering a hydride intramolecularly.

G Reagents Furfural + Primary Amine Hemiaminal Hemiaminal Intermediate Reagents->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H₂O (Acid Cat.) Transition Borohydride Complex Iminium->Transition STAB Coordination Product Secondary Furfuryl Amine Transition->Product Hydride Transfer

Figure 1: Step-wise mechanism of reductive amination using STAB. Note the irreversible hydride transfer step.

Critical Experimental Parameters

To ensure reproducibility and yield, the following parameters must be controlled:

ParameterRecommendationScientific Rationale
Solvent DCE (1,2-Dichloroethane) or THF DCE is the historical standard for rate acceleration. THF is a greener alternative but may require longer reaction times.
Stoichiometry 1.4 – 1.6 equiv. of STABExcess reagent drives the equilibrium. STAB can slowly degrade in solution; slight excess compensates for this.
Acid Catalyst Acetic Acid (AcOH) Crucial Decision: For aliphatic amines, AcOH is optional. For weakly basic amines (anilines), add 1–2 equiv of AcOH to facilitate imine formation.
Temperature 20°C – 25°C Heating is rarely required and increases the risk of furan polymerization.
Water Content < 0.1% STAB hydrolyzes in water. Use anhydrous solvents.

Standard Operating Protocol (SOP)

Objective: Synthesis of


-benzyl-2-furfurylamine.
Scale:  1.0 mmol (Adaptable).
Materials
  • Furfural (1.0 mmol)

  • Benzylamine (1.0 - 1.1 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 mmol)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF (5 mL)

  • Glacial Acetic Acid (Optional, see Step 2)

Step-by-Step Workflow
  • Imine Formation:

    • In a dry reaction vial, dissolve Furfural (1.0 equiv) and Benzylamine (1.0 equiv) in DCE (concentration ~0.2 M).

    • Observation: The solution may warm slightly or change color (yellowing) indicating imine formation.

    • Time: Stir for 15–30 minutes under Nitrogen/Argon.

  • Reagent Addition:

    • Decision Point: If using a weak amine (e.g., aniline), add Glacial Acetic Acid (1.0 equiv). For benzylamine, this is optional but can accelerate the reaction.

    • Add STAB (1.5 equiv) in one portion.

    • Note: Mild gas evolution (H₂) may occur; ensure the vessel is vented via a needle or bubbler.

  • Reaction Monitoring:

    • Stir at room temperature for 2–16 hours.

    • TLC/LCMS: Monitor the disappearance of the imine intermediate (often more polar than the aldehyde but less polar than the amine).

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes to neutralize acetic acid and destroy excess borohydride.

    • Extract with Ethyl Acetate or DCM (3 x 10 mL).

    • Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (typically Hexanes/EtOAc). Note: Furfuryl amines can be streaky on silica; adding 1% Et₃N to the eluent is recommended.

Decision & Troubleshooting Workflow

Workflow Start Start Reaction CheckAmine Is Amine Weakly Basic (Aniline)? Start->CheckAmine AddAcid Add 1.0 eq AcOH CheckAmine->AddAcid Yes NoAcid No Acid Required CheckAmine->NoAcid No AddSTAB Add STAB (1.5 eq) Stir 4h AddAcid->AddSTAB NoAcid->AddSTAB Monitor Check LCMS/TLC AddSTAB->Monitor Complete Quench NaHCO3 & Isolate Monitor->Complete Conversion >95% Incomplete Add 0.5 eq STAB Check pH Monitor->Incomplete Stalled Incomplete->Monitor +2h

Figure 2: Operational decision tree for optimizing reaction conditions.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Black/Tar Formation Polymerization of furan ring.[2]Reaction is too acidic or too hot. Reduce AcOH loading; ensure Temp < 25°C.
Low Conversion Steric hindrance or wet solvent.Increase STAB to 2.0 equiv. Dry solvent over molecular sieves.
Dialkylation Primary amine is too reactive.Ensure the Aldehyde is added to the Amine, or use a slight excess of Amine (1.2 equiv).
Product Streaking Interaction with Silica.Pre-wash silica column with 1% Triethylamine in Hexanes.

Expected Yields & Scope

Based on the Abdel-Magid methodology and furan chemistry standards:

Substrate (Aldehyde)Amine PartnerSolventYield (%)Ref
FurfuralBenzylamineDCE92%[1]
FurfuralAnilineDCE/AcOH85%[1]
5-HMFMorpholineTHF88%[3]
5-MethylfurfuralButylamineDCE90%[2]

Note: Yields are for isolated, purified products.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][5][6]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Process Research & Development, 16(6), 1156–1184.

  • Hou, Q., et al. (2021). Direct Reductive Amination of Biobased Furans to N-Substituted Furfurylamines.[8] Advanced Synthesis & Catalysis.

Sources

Application Notes & Protocols: Strategic Functionalization of the Furan Ring in N-[(5-bromo-2-furyl)methyl]-N-methylamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The furan scaffold is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its role as a versatile synthetic building block.[1][2] Furan derivatives are integral to a wide array of pharmacologically active compounds, contributing to antibacterial, anticancer, and anti-inflammatory activities, among others.[2][3] This guide provides a detailed exploration of synthetic strategies for the functionalization of N-[(5-bromo-2-furyl)methyl]-N-methylamine, a key intermediate poised for diversification. The bromine atom at the C5 position serves as a highly versatile synthetic handle, enabling a range of transformations from classical organometallic reactions to modern palladium-catalyzed cross-couplings. These protocols are designed for researchers in drug discovery and organic synthesis, offering not just procedural steps, but also the underlying chemical principles to empower rational experimental design.

Section 1: Foundational Strategies: Metal-Halogen Exchange

The conversion of the C-Br bond to a C-Li bond via metal-halogen exchange is one of the most powerful and direct methods for functionalizing the furan ring. This reaction transforms the electrophilic C5 carbon into a potent nucleophile, ready to react with a wide variety of electrophiles. The process is typically conducted at cryogenic temperatures to ensure the stability of the highly reactive organolithium intermediate.[4][5]

Principle of Lithiation-Substitution

The reaction is driven by the formation of a more stable organolithium species. An alkyllithium reagent, such as n-butyllithium (n-BuLi), exchanges its alkyl group for the halogen on the aromatic ring.[6] The resulting 5-lithiofuran derivative is a strong base and nucleophile. The success of this reaction hinges on maintaining anhydrous conditions and a low temperature (-78 °C) to prevent unwanted side reactions, such as protonation by trace water or reaction with the solvent.[5]

General Workflow for Lithiation and Electrophilic Quench

The process follows a straightforward, yet rigorously controlled, sequence.

G A Start: N-[(5-bromo-2-furyl)methyl]-N-methylamine B Metal-Halogen Exchange (n-BuLi, THF, -78 °C) A->B Add Reagent C Formation of 5-Lithiofuran Intermediate B->C Reaction D Quench with Electrophile (E+) C->D Add E+ E Functionalized Product D->E Workup

Caption: Workflow for the functionalization via metal-halogen exchange.

Protocol 1: Synthesis of N-methyl-N-{[5-(phenyl(hydroxy)methyl)-2-furyl]methyl}amine

This protocol details the lithiation of the starting material followed by quenching with benzaldehyde to form a secondary alcohol.

Materials:

  • N-[(5-bromo-2-furyl)methyl]-N-methylamine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

  • Benzaldehyde (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware (oven or flame-dried)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Reaction Initiation: Dissolve N-[(5-bromo-2-furyl)methyl]-N-methylamine in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.

  • Electrophilic Quench: Slowly add benzaldehyde to the reaction mixture.

  • Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.

Data Summary for Electrophilic Quenching

The 5-lithiofuran intermediate can be trapped with various electrophiles to yield a diverse array of products.

Electrophile (E+)Product StructureRepresentative Yield (%)Key ¹H NMR Signal (δ, ppm)
BenzaldehydeAryl-substituted methanol75-85%~5.8 (s, 1H, -CH(OH)-)
N,N-Dimethylformamide (DMF)Aldehyde70-80%~9.6 (s, 1H, -CHO)
Carbon Dioxide (CO₂)Carboxylic Acid65-75%>10.0 (br s, 1H, -COOH)
Trimethyltin Chloride (Me₃SnCl)Stannane80-90%~0.3 (s, 9H, -Sn(CH₃)₃)

Section 2: Advanced Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering high functional group tolerance and predictable reactivity.[7] The C5-Br bond of our substrate is an excellent electrophilic partner for these transformations.

The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.

G cluster_main Pd0 Pd(0)Ln R1X R¹-X (Aryl Bromide) PdII_A R¹-Pd(II)-X Ln R2M R²-M (Coupling Partner) PdII_B R¹-Pd(II)-R² Ln PdII_B->Pd0 Reductive Elimination R1R2 R¹-R² (Product) PdII_B->R1R2 R1X->PdII_A Oxidative Addition R2M->PdII_B Transmetalation

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction is a robust method for coupling aryl halides with organoboron compounds to form biaryl structures.[8][9]

Materials:

  • N-[(5-bromo-2-furyl)methyl]-N-methylamine (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.5 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • Setup: To a reaction vessel, add the starting material, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the vessel with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl₂ is often effective for heteroaryl halides, as the bidentate dppf ligand provides stability and promotes efficient catalytic turnover.[10]

  • Base: A base is crucial for activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[11]

Protocol 3: Sonogashira Coupling for C-C (Alkyne) Bond Formation

This reaction couples the aryl bromide with a terminal alkyne, a key transformation for creating rigid scaffolds and intermediates for further chemistry.[12][13]

Materials:

  • N-[(5-bromo-2-furyl)methyl]-N-methylamine (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) Iodide (CuI, 4 mol%)

  • Base/Solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPEA))

Procedure:

  • Setup: Combine the starting material, palladium catalyst, and CuI in a flask under an inert atmosphere.

  • Reagent Addition: Add the amine solvent, followed by the terminal alkyne.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Workup: Dilute the reaction with diethyl ether and filter through a pad of celite to remove salts. Concentrate the filtrate.

  • Purification: Purify the crude product via flash chromatography.

Causality Behind Choices:

  • Copper(I) Co-catalyst: CuI reacts with the alkyne and base to form a copper acetylide intermediate. This species undergoes transmetalation with the palladium center more efficiently than the alkyne itself, accelerating the catalytic cycle.[12][14]

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, coupling the aryl bromide with a primary or secondary amine.[15][16]

Materials:

  • N-[(5-bromo-2-furyl)methyl]-N-methylamine (1.0 eq)

  • Amine (e.g., Morpholine, 1.2 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous Solvent (e.g., Toluene)

Procedure:

  • Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried flask with the palladium pre-catalyst, ligand, and base.

  • Reagent Addition: Add the starting material, the amine, and anhydrous toluene.

  • Heating: Heat the mixture to 80-110 °C and stir until completion.

  • Workup: Cool the reaction, quench carefully with water, and extract with an organic solvent. Dry and concentrate the organic phase.

  • Purification: Purify by flash chromatography.

Causality Behind Choices:

  • Bulky Ligand: Electron-rich, bulky phosphine ligands like XPhos are critical. They accelerate the rate-limiting reductive elimination step that forms the C-N bond and stabilize the Pd(0) species, preventing catalyst decomposition.[17][18]

  • Strong Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine coupling partner, making it sufficiently nucleophilic for the catalytic cycle.[19]

Comparative Summary of Cross-Coupling Reactions
Reaction TypeCoupling PartnerKey ReagentsProduct TypeKey Advantage
Suzuki-Miyaura Boronic Acid/EsterPd Catalyst, BaseBiaryl / Vinyl-furanHigh functional group tolerance; stable reagents.[20]
Sonogashira Terminal AlkynePd Catalyst, Cu(I), Amine BaseArylalkyneMild reaction conditions; direct alkynylation.[21]
Heck AlkenePd Catalyst, BaseSubstituted AlkeneForms C-C bonds with alkenes.[22][23][24]
Buchwald-Hartwig AminePd Catalyst, Ligand, Strong BaseArylamineDirect and versatile C-N bond formation.[15][16]

Section 3: Product Validation and Characterization

Confirmation of successful functionalization requires rigorous analytical validation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the signal for the proton at the C5 position of the furan ring and the appearance of new signals corresponding to the introduced functional group are key indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the new compound.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to monitor reaction progress.

References

  • Berman, F. W., & T. M. Williams. (n.d.). Furans, thiophenes and related heterocycles in drug discovery. PubMed.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.).
  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.
  • Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. (n.d.). ACS Publications - American Chemical Society.
  • Karlinskii, B. Y., & Ananikov, V. P. (2021). Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. ChemSusChem, 14(2), 558-568.
  • Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. (2020). ResearchGate.
  • Heterocyclic Chemistry. (n.d.).
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Sonogashira Coupling. (n.d.). NROChemistry.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Heck reaction. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Metal–halogen exchange. (n.d.). Wikipedia.
  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... (n.d.). ResearchGate.
  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). Journal of Student Scholarship - TCNJ.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC.
  • (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. (n.d.).

Sources

Suzuki coupling reactions using 5-bromo-furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-Furan Derivatives

Abstract This guide provides a technical roadmap for the palladium-catalyzed cross-coupling of 5-bromo-furan derivatives. While furan scaffolds are ubiquitous in medicinal chemistry (e.g., Ranitidine, Furosemide) and organic electronics, their electron-rich, diene-like character presents unique stability challenges compared to standard phenyl halides. This document details optimized protocols, mechanistic rationale for ligand selection, and troubleshooting strategies to mitigate hydrodehalogenation and ring-opening side reactions.

Introduction: The Furan Paradox

5-Bromo-furan derivatives occupy a "Goldilocks" zone in cross-coupling chemistry:

  • High Reactivity: The heteroatom (oxygen) donates electron density into the ring, making the C-Br bond relatively reactive toward oxidative addition compared to electron-neutral aryl bromides.

  • High Instability: This same electron richness makes the furan ring susceptible to oxidative degradation and acid-catalyzed ring opening (polymerization) under vigorous conditions.

Successful coupling requires a catalyst system that is active enough to facilitate the cycle at moderate temperatures (avoiding thermal decomposition) but robust enough to prevent catalyst poisoning by the heteroatom.

Mechanistic Optimization Strategy

The catalytic cycle for 5-bromofurans requires specific tuning at two critical stages:

  • Oxidative Addition: 5-bromofurans add readily to Pd(0). However, if the catalytic cycle stalls, the Pd(II)-furan intermediate is prone to protodehalogenation (replacing Br with H), especially in the presence of alcohols or water.

  • Transmetalation: This is often the rate-determining step. Since furans are electron-rich, using electron-deficient phosphine ligands or bulky alkyl phosphines can accelerate this step by creating a more electrophilic Pd center.

Critical Parameter Selection
ParameterRecommendationScientific Rationale
Catalyst Precursor Pd(PPh₃)₄ (Standard) or Pd(dppf)Cl₂ (Robust)Pd(PPh₃)₄ is inexpensive and works for 80% of cases. Pd(dppf)Cl₂ has a large bite angle, stabilizing the Pd center and preventing β-hydride elimination side pathways.
Ligand Class Bis-phosphines (dppf, dppe) or Buchwald (XPhos) Monodentate phosphines (PPh₃) can dissociate, leading to Pd-black formation. Bidentate ligands (dppf) lock the metal, enhancing stability for extended reaction times.
Base K₂CO₃ or K₃PO₄ Avoid strong hydroxide bases (NaOH, KOH) which can degrade the furan ring or cause aldol-type side reactions if aldehydes are present.
Solvent System DME/Water or Toluene/Ethanol/Water A biphasic system is essential to dissolve the inorganic base. DME (Dimethoxyethane) is preferred over THF for higher boiling points without pressurization.

Visualization: Catalytic Cycle & Decision Logic

The following diagram illustrates the catalytic cycle specific to heteroaryl halides and a decision tree for optimizing reaction conditions.

SuzukiFuran cluster_cycle Catalytic Cycle: 5-Bromofuran cluster_decision Optimization Logic Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for Furans) Pd0->OxAdd + 5-Br-Furan PdII_Ar L2Pd(II)(Furan)Br OxAdd->PdII_Ar TransMet Transmetalation (Rate Limiting) PdII_Ar->TransMet + Ar-B(OH)2 + Base PdII_ArAr L2Pd(II)(Furan)(Ar) TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 + Product Start Substrate Analysis BaseSens Base Sensitive? (e.g. Aldehydes) Start->BaseSens Steric Sterically Hindered? BaseSens->Steric Yes CondA Protocol A: Pd(PPh3)4, Na2CO3 BaseSens->CondA No CondB Protocol B: Pd(dppf)Cl2, K3PO4 Steric->CondB No CondC Protocol C: XPhos Pd G2, K3PO4 Steric->CondC Yes

Caption: Catalytic cycle emphasizing the transmetalation bottleneck and a logic flow for selecting Protocol A, B, or C.

Experimental Protocols

Protocol A: Standard Conditions (Robust Substrates)

Best for: Simple 5-bromofurans (e.g., 5-bromo-2-furaldehyde) coupling with phenylboronic acids.

Materials:

  • 5-Bromo-2-furaldehyde (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[3]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane)[4]

Step-by-Step:

  • Degassing: Charge a reaction vial with DME and 2.0 M Na₂CO₃. Sparge with Argon/Nitrogen for 15 minutes. Note: Oxygen removal is critical to prevent furan oxidation.

  • Assembly: Add the 5-bromofuran, arylboronic acid, and Pd(PPh₃)₄ under a counter-flow of inert gas.

  • Reaction: Seal the vial and heat to 80°C for 4–16 hours.

  • Monitoring: Check TLC/LCMS. If the bromide is consumed but no product forms, check for homocoupling of the boronic acid (indicates oxidation).

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.[4]

  • Purification: Silica gel chromatography. Note: Furans can be acid-sensitive; add 1% Triethylamine to the eluent if the product is unstable on silica.

Protocol B: The "Challenging Partner" Method

Best for: Heteroaryl-Heteroaryl coupling (e.g., Furan + Pyridine) or sterically hindered boronic acids.

Materials:

  • 5-Bromo-furan derivative (1.0 equiv)[1][4][5]

  • Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)[3]

  • Base: K₃PO₄ (3.0 equiv, solid or aqueous)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[4][6]

Step-by-Step:

  • Pre-activation: In a glovebox or under strict Schlenk conditions, combine Pd(dppf)Cl₂, boronic acid, base, and bromide in the reaction vessel.

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 90-100°C . The bidentate dppf ligand prevents catalyst decomposition at these higher temperatures.

  • Workup: Standard extraction. If the product contains basic nitrogens (pyridines), ensure the aqueous layer pH is adjusted to >10 during extraction to keep the product in the organic phase.

Troubleshooting & Optimization Guide

IssueDiagnosisSolution
Hydrodehalogenation (Ar-Br

Ar-H)
Catalyst is active, but transmetalation is too slow. The Pd-intermediate abstracts a hydride from the solvent (ethanol) or water.1. Switch solvent to DMF or Toluene (non-protic). 2. Increase concentration of boronic acid. 3. Use a more active catalyst (e.g., XPhos Pd G2) to speed up transmetalation.
Homocoupling (Ar-Ar)Oxygen presence facilitates the oxidation of the boronic acid to a peroxy-species, leading to dimerization.1. Rigorous degassing (Freeze-Pump-Thaw). 2. Verify inert atmosphere quality.
Black Precipitate (Pd Black) Catalyst decomposition ("death") before reaction completion.1. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂. 2. Add excess free ligand (e.g., 10 mol% PPh₃) to stabilize the metal.
Low Conversion Boronic acid instability (Protodeboronation).[7] Common with 2-heteroaryl boronic acids.1. Use MIDA boronates or Potassium Trifluoroborates for "slow release" of the active species. 2. Lower temperature and extend time.

Safety & Handling

  • Furan Toxicity: Many furan derivatives are potential carcinogens. All weighing should be done in a fume hood or glovebox.

  • Pressurization: Reactions in sealed tubes at 100°C generate pressure. Use rated pressure vessels behind a blast shield.

  • Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before disposal to comply with environmental regulations.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives. (Accessed 2026). 1

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis - Scientific Background. (2010).[8][9][10] 11

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (Accessed 2026). 10

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. (Accessed 2026). 12

  • SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (2010).[8][9][10] 9

Sources

Application Note: Storage and Handling Protocols for Light-Sensitive Furan Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan amines (e.g., furfurylamine and its derivatives) represent a unique challenge in chemical inventory management. While valuable as pharmacophores and synthetic intermediates, they possess a "dual-threat" instability profile: the electron-rich furan ring is susceptible to photo-oxidative ring opening, while the amine functionality is prone to N-oxidation and condensation.

This guide provides a rigorous, mechanism-based protocol for the storage and handling of these compounds. Key takeaway: The exclusion of light is not enough; the synergistic removal of oxygen and moisture at low temperatures is required to prevent the formation of autocatalytic degradation products (often observed as "browning" or "tarring").

Scientific Background: The Mechanism of Degradation

To properly store furan amines, one must understand the specific failure modes of the molecule. The degradation is rarely a single event but a cascade initiated by Singlet Oxygen (


) .
The Photo-Oxidation Pathway

Unlike simple aliphatic amines, the furan ring acts as a diene. In the presence of ambient light and trace sensitizers (impurities), ground-state triplet oxygen is converted to reactive singlet oxygen. This electrophilic species attacks the furan ring via a [4+2] cycloaddition, forming an unstable endoperoxide .

This endoperoxide is the "ticking time bomb" in the sample. It rapidly rearranges into reactive dicarbonyls (such as 4-oxo-2-alkenals), which then cross-link with the free amine groups to form dark, insoluble polymers (Maillard-type polymers).

Visualization of the Degradation Cascade

G Start Furan Amine (Clear Liquid/Solid) Endo Unstable Endoperoxide Start->Endo [4+2] Cycloaddition Polymer Dark Polymer / Tar (Irreversible) Start->Polymer Direct N-Oxidation (Minor Path) Light Light (hν) + Sensitizer SingletO Singlet Oxygen (¹O₂) Light->SingletO SingletO->Endo RingOpen Ring Opening (Dicarbonyls) Endo->RingOpen Rearrangement RingOpen->Polymer Cross-linking with Amine

Figure 1: The photo-oxidative degradation pathway of furan amines. Note that the initial endoperoxide formation is the critical control point.

Critical Storage Parameters

The following parameters define the "Safe Zone" for furan amines. Deviating from these accelerates the pathway described above.

ParameterRequirementScientific Rationale
Light Strict Exclusion Prevents photo-excitation of sensitizers that generate singlet oxygen. Use amber glass or aluminum foil wrapping.
Atmosphere Inert (Argon preferred) Argon is heavier than air and provides a better "blanket" in vials than Nitrogen. Removes the

fuel source.
Temperature -20°C (Long Term) Slows the kinetics of the endoperoxide rearrangement and subsequent polymerization.
Moisture Desiccated Water catalyzes the ring-opening of the endoperoxide intermediate.
Container Glass + Teflon Liner Avoid plastics which may leach plasticizers or be permeable to oxygen over time.

Experimental Protocols

Protocol A: Receipt and Initial Aliquoting (Day 0)

The highest risk of degradation occurs when the manufacturer’s seal is first broken. Do not store the bulk bottle after opening without re-sealing under inert gas.

Materials:

  • Schlenk line or Inert Gas Balloon (Argon preferred).

  • Amber glass vials with Teflon-lined caps (2 mL - 20 mL).

  • Parafilm or electrical tape.

Workflow:

  • Equilibrate: Allow the commercial bottle to warm to room temperature before opening to prevent water condensation from the air.

  • Purge: Flush all destination vials with Argon for 30 seconds.

  • Aliquot: Quickly transfer the material into the pre-flushed amber vials. Note: Fill vials as much as possible to minimize headspace.

  • Blanket: Gently stream Argon over the liquid surface in the vial for 10 seconds before capping.

  • Seal: Cap tightly. Wrap the cap-neck junction with Parafilm to retard oxygen diffusion.

  • Label: Date the aliquot. Store at -20°C.

Protocol B: Handling for Synthesis

When using the reagent, minimize the "Time on Bench."

  • Remove a single aliquot vial from the freezer.

  • Thaw completely to room temperature (approx. 15-20 mins). Do not open cold.

  • If the compound is a liquid, use a dry syringe to withdraw the required amount through a septum if possible.

  • If the compound is a solid, weigh quickly in air (if not strictly pyrophoric) but return the stock to the inert atmosphere immediately.

  • Single-Use Rule: Ideally, use the entire aliquot. If a remainder exists, it is often safer to discard it or re-purify later rather than risking the contamination of a pristine stock.

Protocol C: Rescue and Re-Purification

If your furan amine has turned yellow or light brown, it can often be rescued. If it is black/tarry, discard it.

For Liquids (Distillation):

  • Set up a short-path distillation apparatus.

  • Add a stir bar and a small amount of Calcium Hydride (

    
    ) to scavenge water (optional, but recommended for high purity).
    
  • Distill under reduced pressure (vacuum) . Do not distill at atmospheric pressure; the high heat required will polymerize the furan ring.

  • Discard the first 5-10% (forerun) and the colored pot residue.

  • Collect the clear fraction directly into an Argon-flushed receiver.

For Solids (Recrystallization):

  • Dissolve in a minimal amount of warm solvent (often Hexane/EtOAc or Ethanol, depending on polarity).

  • Add activated charcoal, stir for 5 mins, and filter hot (removes colored polymers).

  • Cool slowly to induce crystallization.

  • Filter under an inert blanket if possible.

Quality Control & Troubleshooting

How do you know if your storage protocol has failed? Use this decision matrix.

ObservationDiagnosisAction
Color: Clear/White PristineProceed with reaction.
Color: Pale Yellow Early Oxidation (N-oxide formation)Usable for robust reactions; purify for sensitive catalysis.
Color: Brown/Red Advanced PolymerizationMust Purify. Yields will be compromised.[1]
Color: Black/Tar Total DecompositionDiscard. Do not attempt to distill (explosion risk from peroxides).
Analysis: NMR New peaks at 5.0-6.0 ppm or loss of aromatic furan signals.Indicates ring opening. Purify.
Handling Workflow Diagram

Workflow Receive Receive Shipment (Check Seal) QC Visual QC: Clear/White? Receive->QC Purify Protocol C: Distill/Recrystallize QC->Purify No (Yellow/Brown) Aliquot Protocol A: Aliquot under Argon (Amber Vials) QC->Aliquot Yes Purify->Aliquot Freeze Store at -20°C Aliquot->Freeze Use Thaw & Use (Do not refreeze) Freeze->Use Use->Purify Leftovers

Figure 2: Decision tree for the receipt, storage, and usage of furan amines.

References

  • BenchChem Technical Support. (2025).[1][2] Furfurylamine: A Technical Guide to Stability and Degradation Pathways.[2] Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Merck/Sigma-Aldrich. (n.d.). Safety Data Sheet: Furfurylamine. Retrieved from

  • Gollnick, K., & Griesbeck, A. (1985). Singlet Oxygen Photooxygenation of Furans.[3] Tetrahedron, 41(11), 2057-2068. (Foundational mechanism of furan endoperoxide formation).

  • Ossila. (n.d.). Air-Free Techniques and Handling Air-Sensitive Materials.[4][5] Retrieved from

Sources

Sourcing and Handling of N-[(5-bromo-2-furyl)methyl]-N-methylamine for High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sourcing, quality control, and handling of N-[(5-bromo-2-furyl)methyl]-N-methylamine (CAS: 889943-39-9) for use in high-throughput screening (HTS) campaigns. We will address critical aspects from supplier selection and in-house quality verification to the preparation of assay-ready plates, with a focus on ensuring data integrity and reproducibility. The protocols and recommendations herein are designed to mitigate risks associated with compound stability, purity, and solubility, which are paramount for the success of any screening effort.

Introduction: The Significance of N-[(5-bromo-2-furyl)methyl]-N-methylamine in Drug Discovery

N-[(5-bromo-2-furyl)methyl]-N-methylamine is a substituted furan derivative that has garnered interest within the drug discovery community. The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a bromine atom offers a handle for further synthetic elaboration, making it an attractive fragment or lead compound for structure-activity relationship (SAR) studies. High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery, enabling the rapid identification of "hits" against a variety of biological targets.[1][2] The successful incorporation of novel chemotypes like N-[(5-bromo-2-furyl)methyl]-N-methylamine into HTS campaigns is contingent on a robust and well-documented sourcing and handling pipeline.

This guide will provide a detailed framework for navigating the complexities of sourcing this specific compound and preparing it for large-scale screening, ensuring that the biological data generated is both reliable and reproducible.

Sourcing Strategies: Beyond the Catalog

The initial step in any HTS campaign is the acquisition of the small molecule library. For a specific compound like N-[(5-bromo-2-furyl)methyl]-N-methylamine, several avenues exist, each with its own set of considerations.

Commercial Suppliers

A number of chemical vendors list N-[(5-bromo-2-furyl)methyl]-N-methylamine in their catalogs.[3][4] When selecting a supplier, it is crucial to look beyond price and availability.

Key Supplier Vetting Criteria:

  • Purity Specification: Reputable suppliers will provide a certificate of analysis (CoA) with detailed purity information, typically determined by HPLC and NMR. A minimum purity of >95% is recommended for HTS.

  • Analytical Data: The availability of raw analytical data (e.g., spectra) is a strong indicator of a supplier's commitment to quality.

  • Lot-to-Lot Consistency: For ongoing screening programs or follow-up studies, the ability to source material with consistent purity and impurity profiles is critical.

Table 1: Representative Commercial Supplier Information

Supplier CategoryPurity ClaimsTypical Information Provided
Research Chemical Specialists>95% to >99%Certificate of Analysis (CoA) with HPLC/NMR data, MSDS
Bulk Chemical ManufacturersOften custom synthesis, purity as per specificationDetailed analytical package, synthesis route overview
Chemical MarketplacesVaries by listingInformation provided by the individual seller, requires careful vetting
Custom Synthesis

Understanding the synthesis is key to anticipating potential impurities.

Reductive_Amination_Workflow 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde Reaction Reductive Amination 5-Bromo-2-furaldehyde->Reaction Methylamine Methylamine Methylamine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reaction Product N-[(5-bromo-2-furyl)methyl]- N-methylamine Reaction->Product Impurity1 Unreacted Aldehyde Reaction->Impurity1 Impurity2 Tertiary Amine (Over-alkylation) Reaction->Impurity2

Caption: Plausible synthesis and potential impurities.

Potential Process-Related Impurities:

  • Starting Materials: Residual 5-bromo-2-furaldehyde.

  • Byproducts: Over-alkylation leading to the formation of the tertiary amine.

  • Reagents: Residual reducing agents or their byproducts.

A thorough understanding of the synthetic route allows for the development of targeted analytical methods for impurity detection.

In-House Quality Control: The Self-Validating System

Regardless of the source, independent quality control (QC) is a non-negotiable step before incorporating any compound into an HTS library. The goal is to verify the identity, purity, and integrity of the compound.

Identity Verification: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a precise mass measurement, confirming the elemental composition of the compound.

Protocol 1: HRMS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer.

  • Analysis: Acquire the spectrum in positive ion mode.

  • Acceptance Criteria: The measured mass should be within ± 5 ppm of the theoretical exact mass of the protonated molecule [C₆H₉BrNO]⁺.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination, separating the main compound from any impurities.

Protocol 2: HPLC Purity Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Sample Preparation: A 1 mg/mL solution in 50:50 water:acetonitrile.

  • Acceptance Criteria: Purity should be ≥95% by peak area normalization.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃):

  • Furan protons: Two doublets in the aromatic region.

  • Methylene protons: A singlet.

  • Methyl protons: A singlet.

Any significant deviation from the expected spectrum or the presence of unassigned peaks should be investigated.

QC_Workflow Received_Compound Received Compound Lot HRMS Identity Confirmation (HRMS) Received_Compound->HRMS HPLC Purity Assessment (HPLC) HRMS->HPLC NMR Structure Verification (NMR) HPLC->NMR Decision Pass/Fail? NMR->Decision Pass Accept for HTS Decision->Pass Purity ≥95% & Structure Confirmed Fail Reject Lot / Further Investigation Decision->Fail Fails Criteria

Caption: In-house quality control workflow.

Compound Management and Plate Preparation for HTS

Proper handling and storage are critical to prevent compound degradation and ensure accurate dispensing during the screening process.

Solubility and Stability Considerations
  • Solubility: The primary solvent for HTS compound libraries is dimethyl sulfoxide (DMSO).[7][8] While specific solubility data for N-[(5-bromo-2-furyl)methyl]-N-methylamine is not published, it is anticipated to have good solubility in DMSO. It is imperative to experimentally determine the solubility to prepare a high-concentration stock solution (typically 10-20 mM) without precipitation.

  • Stability: Furan-containing compounds can be susceptible to oxidative degradation. N-alkylated compounds can also exhibit instability under certain conditions.[9] Therefore, long-term storage should be at -20°C or -80°C in tightly sealed containers with desiccant. Freeze-thaw cycles should be minimized.

Protocol 3: Solubility Determination in DMSO

  • Accurately weigh 2 mg of the compound into a glass vial.

  • Add DMSO in small, measured increments, vortexing after each addition.

  • Continue adding DMSO until the compound is fully dissolved.

  • Calculate the solubility in mg/mL and convert to molarity.

Preparation of Assay-Ready Plates

The preparation of assay-ready plates involves serial dilutions from a master stock solution. This process is typically automated to ensure accuracy and throughput.

Plate_Preparation_Workflow Solid_Compound QC-Passed Solid Compound Stock_Solution Prepare 10 mM Stock in DMSO Solid_Compound->Stock_Solution Mother_Plate Aliquot to 384-well Mother Plate Stock_Solution->Mother_Plate Daughter_Plate Create Intermediate Dilution (Daughter Plate) Mother_Plate->Daughter_Plate Assay_Ready_Plate Dispense into 1536-well Assay-Ready Plate Daughter_Plate->Assay_Ready_Plate HTS_Assay High-Throughput Screen Assay_Ready_Plate->HTS_Assay

Caption: Workflow for HTS plate preparation.

Table 2: Example Plate Preparation Parameters

Plate TypePlate FormatCompound ConcentrationSolventStorage
Master StockVial10 mM100% DMSO-80°C
Mother Plate384-well1 mM100% DMSO-20°C
Daughter Plate384-well100 µM100% DMSO-20°C
Assay-Ready Plate1536-well10 µM (final)Assay Buffer with ≤0.1% DMSOUse immediately

It is crucial that the final concentration of DMSO in the biological assay is kept low (typically ≤0.1%) to avoid solvent-induced artifacts.[10]

Conclusion and Best Practices

The successful integration of N-[(5-bromo-2-furyl)methyl]-N-methylamine into an HTS campaign is a multi-step process that demands meticulous attention to detail. By implementing a robust sourcing and handling strategy, researchers can significantly enhance the quality and reproducibility of their screening data.

Summary of Best Practices:

  • Vet Suppliers Thoroughly: Prioritize suppliers who provide comprehensive analytical data.

  • Perform In-House QC: Independently verify the identity, purity, and structure of every compound lot.

  • Assess Solubility and Stability: Experimentally determine solubility in DMSO and handle the compound with an awareness of its potential for degradation.

  • Automate Plate Preparation: Utilize automated liquid handlers for accurate and precise creation of assay-ready plates.

  • Maintain Detailed Records: Document all sourcing, QC, and handling steps for each compound lot to ensure traceability.

By adhering to these guidelines, research organizations can build a foundation of high-quality chemical matter, ultimately increasing the probability of discovering novel and impactful therapeutic agents.

References

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.
  • Bala, V. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. BMG LABTECH. Retrieved from [Link]

  • Target Discovery Institute, University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

  • Roylance, J. J., & Choi, K. (2016). Electrochemical reductive amination of furfural-based biomass intermediates. Green Chemistry, 18(20), 5412-5417.
  • Doyle, A. G., & Knowles, R. R. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(4), 1247-1252.
  • GlaxoSmithKline. (2026, February 2). Reductive Amination. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]

  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylfurfurylamine. Retrieved from [Link]

  • Iannelli, P., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules, 28(19), 6851.
  • Jankowski, M., et al. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 71(5), 783-789.
  • Kol, M., & Bar-Harim, R. (2018). Mono‐selective N‐alkylation via the formation of a stable borane complex intermediate.
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Gallery Indexed by NMR Spin Systems. University of Wisconsin-Madison. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). NMR Frequency Table. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furanmethanamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2019).
  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

  • Grancini, G., & Nazeeruddin, M. K. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 26(24), 7586.
  • Ferreira, C. L., et al. (2023). N, N-Alkylation Clarifies the Role of N- and O-Protonated Intermediates in Cyclen-Based 64Cu Radiopharmaceuticals. Journal of the American Chemical Society, 145(5), 2963-2975.
  • National Institute of Standards and Technology. (n.d.). Dimethyl Sulfoxide. NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Davis. (n.d.). NUCLEOPHILICITY IN DIMETHYLSULFOXIDE. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[(5-bromo-2-furyl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FUR-AMN-5BR Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary & Core Directive

User Goal: Optimize the yield of N-[(5-bromo-2-furyl)methyl]-N-methylamine. Target Molecule: A secondary amine featuring an electron-rich, acid-sensitive furan ring with a labile bromine substituent.

The Challenge: Synthesizing this molecule requires balancing two competing instabilities:

  • Furan Acid Sensitivity: The furan ring is prone to ring-opening and polymerization (forming "black tar") in the presence of strong Lewis or Brønsted acids.

  • Halogen Lability: The C-Br bond at the C5 position is susceptible to hydrogenolysis (debromination) if metal-catalyzed hydrogenation (e.g., Pd/C, H2) is attempted.

The Solution: The Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB) is the industry-standard "Golden Path." It offers the highest chemoselectivity, avoiding both furan decomposition and debromination.

Standard Operating Procedure (The "Golden Path")

This protocol is designed to minimize side reactions.[1] Do not deviate from the stoichiometry without consulting the Troubleshooting section.

Reagents & Stoichiometry
ComponentRoleEq.Notes
5-Bromo-2-furaldehyde Limiting Reagent1.0Ensure purity; remove furanoic acid if present.
Methylamine Amine Source3.0 - 5.0 Use 2M in THF or MeOH. Excess is critical to prevent bis-alkylation.
NaBH(OAc)3 (STAB) Reducing Agent1.5Milder than NaBH4; prevents aldehyde reduction.
Acetic Acid (AcOH) Catalyst1.0Promotes imine formation; maintain pH 5–6.
DCM or 1,2-DCE SolventN/AAnhydrous preferred.
Step-by-Step Protocol
  • Imine Formation (Pre-equilibrium):

    • Dissolve 5-bromo-2-furaldehyde (1.0 eq) in DCM (0.2 M concentration).

    • Add Methylamine (3.0–5.0 eq, 2M solution).

    • Add Acetic Acid (1.0 eq).

    • Tech Note: Stir at Room Temperature (20–25°C) for 30–60 minutes. Do not heat. This allows the hemiaminal-imine equilibrium to establish.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes.

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC/LCMS. Look for disappearance of the aldehyde (UV active, distinct shift).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (slow addition, gas evolution).

    • Extract with DCM (3x).

    • Crucial Step: Wash organic layer with brine, dry over Na2SO4.

    • Concentrate in vacuo at <30°C (furan amines can be volatile and heat-sensitive).

Reaction Mechanism & Failure Points

Understanding the pathway is essential for troubleshooting. The diagram below maps the successful route against common failure modes (Polymerization and Bis-alkylation).

ReactionPathway cluster_legend Pathway Legend Aldehyde 5-Bromo-2- furaldehyde Imine Imine Intermediate Aldehyde->Imine + MeNH2 (Excess) - H2O Polymer Impurity: Furan Polymer (Black Tar) Aldehyde->Polymer Strong Acid or Heat Target Target: Secondary Amine Imine->Target + STAB Reduction Imine->Polymer Prolonged time w/o Reduction BisAlkyl Impurity: Tertiary Amine (Bis-alkylated) Target->BisAlkyl + Aldehyde (If MeNH2 is low) key Blue: Golden Path Red: Stoichiometry Failure Grey: Stability Failure

Figure 1: Reaction pathway illustrating the critical necessity of excess amine to avoid bis-alkylation and mild conditions to prevent polymerization.

Troubleshooting Guide (FAQ)

Ticket #101: "My reaction turned into a black tar/gum."

Diagnosis: Furan Polymerization. Root Cause: The furan ring is extremely electron-rich. In the presence of strong acids or high heat, it undergoes electrophilic aromatic substitution with itself, leading to humins (polymers). Solution:

  • Check pH: Ensure you are using Acetic Acid (weak acid), not HCl or H2SO4.

  • Solvent Switch: If using MeOH, switch to DCM (Dichloromethane) or 1,2-DCE . Protic solvents can sometimes accelerate furan decomposition if the pH drops too low.

  • Temperature: Never reflux this reaction. Keep T < 25°C.

Ticket #102: "I have a major impurity (M+ mass corresponds to tertiary amine)."

Diagnosis: Bis-alkylation (Over-reaction). Root Cause: The product (secondary amine) is more nucleophilic than the starting methylamine. If methylamine is depleted, the product reacts with the remaining aldehyde. Solution:

  • Increase Amine Equivalents: Move from 3.0 eq to 5.0 eq or even 10.0 eq of Methylamine.

  • Stepwise Addition: Ensure the amine is allowed to form the imine before the reducing agent is fully active (though STAB allows one-pot, a 30-min pre-stir helps).

  • Slow Addition of Aldehyde: In extreme cases, add the aldehyde slowly to a solution of excess amine + reducing agent (Inverse Addition).

Ticket #103: "I lost the bromine atom (Debromination)."

Diagnosis: Hydrogenolysis. Root Cause: Using catalytic hydrogenation (H2 + Pd/C) or strong metal hydride conditions. Solution:

  • Avoid H2/Pd: Palladium readily cleaves C-Br bonds on aromatic/heteroaromatic rings.

  • Stick to Borohydrides: STAB and NaBH4 are chemoselective and will not reduce the C-Br bond under standard conditions.

Comparative Analysis of Reducing Agents

Choose your reagent based on the specific constraints of your lab environment.

Reducing AgentSuitabilityYield PotentialProsCons
NaBH(OAc)3 (STAB) High (Recommended) 85-95% One-pot; tolerates moisture; highly selective for imines over aldehydes.Slower reaction rate than NaBH4.[2]
NaBH4 Medium60-75%Cheap; fast.Requires 2-step (Imine formation -> Reduction) to avoid reducing aldehyde to alcohol; basic workup can be messy.
NaBH3CN High80-90%Classic reagent; effective at pH 6.Toxic (Cyanide risk) ; difficult waste disposal.
H2 / Pd/C Critical Failure <10%None for this substrate.Causes debromination and furan ring saturation.

Advanced Troubleshooting Logic

Use this decision tree to diagnose yield issues immediately after LCMS/TLC analysis.

TroubleshootingTree Start Issue Detected: Low Yield CheckTLC Analyze TLC/LCMS Profile Start->CheckTLC MultiSpot Result: Multiple Spots / Higher MW CheckTLC->MultiSpot Baseline Result: Baseline Streak / Black Oil CheckTLC->Baseline NoRxn Result: Starting Material Remains CheckTLC->NoRxn Sol_Bis Diagnosis: Bis-Alkylation Action: Increase MeNH2 to 5-10 eq MultiSpot->Sol_Bis Sol_Poly Diagnosis: Polymerization Action: Buffer pH (AcOH only) Keep T < 20°C Baseline->Sol_Poly Sol_Stall Diagnosis: Imine Hydrolysis Action: Add molecular sieves Switch to STAB (one-pot) NoRxn->Sol_Stall

Figure 2: Diagnostic logic flow for rapid issue resolution.

References & Authority

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Core Reference: Establishes STAB as the superior reagent for avoiding side reactions in acid-sensitive substrates.

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

    • Mechanistic Insight: Explains the pH dependence of imine reduction vs. carbonyl reduction.

  • Dunlop, A. P. (1953). "Furfural and other Furan Compounds."[4][5][6] Industrial & Engineering Chemistry.

    • Furan Stability: Foundational text on the sensitivity of the furan ring to acidic media and polymerization mechanisms.

  • Organic Chemistry Portal. "Reductive Amination." Link

    • General Protocol: Verified general methodologies for amine synthesis.

Disclaimer: This guide assumes standard laboratory safety protocols (PPE, fume hood). Methylamine is a toxic gas/solution; 5-bromo-2-furaldehyde is a skin irritant. Consult SDS before use.

Sources

Technical Support Center: Purification of N-[(5-bromo-2-furyl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of N-[(5-bromo-2-furyl)methyl]-N-methylamine using column chromatography. The inherent basicity of the secondary amine and the specific characteristics of the bromo-furan moiety present unique purification hurdles that this guide aims to address through practical, field-proven insights and troubleshooting protocols.

Key Considerations Before Initiating Purification

The purification of N-[(5-bromo-2-furyl)methyl]-N-methylamine is often complicated by its secondary amine functional group. This group is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, a common stationary phase. This acid-base interaction is a primary cause of significant peak tailing, low recovery, and even decomposition of the target compound.[1][2][3]

Preliminary Analysis is Non-Negotiable: Before attempting a large-scale column, it is imperative to:

  • Assess Stability: Run a "spot test" on a Thin Layer Chromatography (TLC) plate. Dissolve a small amount of the crude material, spot it on a silica gel TLC plate, and let it sit for 30-60 minutes before developing. If a new, lower Rf spot appears or the original spot streaks down to the baseline, your compound is likely degrading on the silica.[4]

  • Optimize Solvent System via TLC: Use TLC to determine the optimal mobile phase. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The ideal system should provide a Retention Factor (Rf) of approximately 0.2-0.3 for the target compound.[5][6] Crucially, add 0.5-2% triethylamine (TEA) or a similar volatile base to the TLC developing solvent to simulate column conditions and mitigate acidic interactions.[5][7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing both the underlying cause and the recommended solution.

Question 1: My chromatogram shows severe peak tailing for my compound. How can I achieve a sharper, more symmetrical peak?

Answer: Peak tailing is the most common issue when purifying amines on silica gel.[1][8] It is caused by the strong, non-ideal interaction between the basic nitrogen atom of your amine and the acidic silanol groups on the silica surface.[1][2] Some molecules get "stuck" on these active sites, eluting slowly and creating a "tail."

Solutions:

  • Mobile Phase Modification: The most direct solution is to add a small amount of a competitive base, like triethylamine (TEA), to your eluent.[3][7] Typically, a concentration of 0.5-2% (v/v) TEA is sufficient. The TEA will preferentially interact with and "cap" the acidic silanol sites, preventing your target amine from binding strongly and allowing it to elute in a sharp band.

  • Stationary Phase Deactivation: For particularly sensitive compounds, you can pre-treat the silica gel. This involves making a slurry of the silica in your chosen eluent that already contains triethylamine, packing the column, and then flushing with 1-2 column volumes of this basic eluent before loading your sample.[5] This ensures the entire stationary phase is neutralized.

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Basic alumina is often a good choice for purifying basic compounds as it lacks the strong acidity of silica.[9] Alternatively, reversed-phase chromatography, where the stationary phase is non-polar, can be effective if an appropriate mobile phase (e.g., acetonitrile/water with a pH-adjusting buffer) is developed.[3]

Question 2: My product yield is very low, and I suspect the compound is irreversibly binding or decomposing on the column. What should I do?

Answer: This is a critical issue that points to the instability of your compound on the acidic stationary phase.[4] The Lewis acid sites on silica can catalyze decomposition, or the compound may be so strongly adsorbed that it cannot be eluted with standard solvents.

Solutions:

  • Confirm Instability: Refer back to the TLC stability test mentioned in Section 1. If degradation is confirmed, avoiding standard silica is paramount.

  • Mandatory Deactivation: Do not run the column without deactivating the silica gel with triethylamine, both in the eluent and potentially by pre-washing the silica.[5][10]

  • Dry Loading with Deactivated Silica: When loading your sample, use the "dry loading" method. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and remove the solvent by rotary evaporation to get a free-flowing powder. This powder can then be carefully added to the top of your column. This technique prevents the introduction of a large volume of strong solvent at the start and often leads to sharper bands.[6] It is crucial to use silica that has been pre-treated with TEA for this step if your compound is sensitive.

Question 3: I am struggling to separate my product from a very similar impurity. How can I improve the resolution?

Answer: Poor resolution means the selectivity of your chromatographic system is insufficient.[3] This can be due to a suboptimal mobile phase, improper column packing, or overloading the column.

Solutions:

  • Optimize the Mobile Phase: A small change in solvent polarity can have a large impact. If your compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., go from 80:20 hexanes:ethyl acetate to 90:10). If they are eluting too slowly, increase it.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent over the course of the separation.[5] This will keep non-polar impurities at the top of the column while allowing your product to elute, and then more polar impurities can be flushed out later.

  • Check Column Packing and Loading: A poorly packed column with channels or air bubbles will lead to terrible separation.[11] Ensure you pack a uniform, homogenous bed. Also, overloading the column is a common mistake. As a rule of thumb, the amount of crude material loaded should be about 1-5% of the mass of the silica gel.

Visualization of Key Processes

To better understand the challenges and solutions, the following diagrams illustrate the underlying chemical interactions and a logical workflow for troubleshooting.

Mechanism of Peak Tailing and Mitigation

G cluster_0 Standard Silica Gel (Problem) cluster_1 Deactivated Silica Gel (Solution) Silica Silica Surface (Si-O-Si) Silanol Acidic Silanol (Si-OH) Amine N-[(5-bromo-2-furyl)methyl] -N-methylamine Silica_S Silica Surface (Si-O-Si) Silanol_S Capped Silanol (Si-O⁻ HNEt₃⁺) Amine_S N-[(5-bromo-2-furyl)methyl] -N-methylamine TEA Triethylamine (TEA) Et₃N

Caption: Interaction of the basic amine with silica and the effect of a triethylamine modifier.

Troubleshooting Workflow

G cluster_solutions1 cluster_solutions2 cluster_solutions3 start Problem Encountered During Purification p1 Peak Tailing / Broadening start->p1 p2 Low Yield / No Elution start->p2 p3 Poor Separation start->p3 s1a Add 0.5-2% TEA to Mobile Phase p1->s1a Cause: Acidic Silanol Interaction s2a Check Compound Stability on TLC Plate p2->s2a Cause: Decomposition or Irreversible Adsorption s3a Optimize Solvents Using TLC p3->s3a Cause: Suboptimal Selectivity or Overload s1b Use Basic Alumina Stationary Phase s1c Ensure Proper Column Packing s2b Pre-treat Silica with TEA s2c Use Dry Loading Method s3b Run a Shallow Gradient Elution s3c Reduce Sample Load (1-5% of Silica Mass)

Caption: A decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

  • What are the best solvents for purifying this compound?

    • A combination of hexanes and ethyl acetate is a standard choice for compounds of moderate polarity. For more polar impurities, a system of dichloromethane (DCM) and methanol may be necessary. Always include 0.5-2% triethylamine.[5] The exact ratio should be determined by TLC.[6]

  • Can I use ammonia instead of triethylamine?

    • While ammonia can also neutralize silica, it is more volatile and can be harder to work with. A common alternative is to use a solvent system like 70:30:1 Hexanes:Ethyl Acetate:Triethylamine. Using a pre-made solution of 1-2% TEA in your polar solvent (e.g., ethyl acetate) ensures consistency.

  • How do I remove the triethylamine after purification?

    • Triethylamine is relatively volatile and can often be removed along with the elution solvents on a rotary evaporator. For final traces, co-evaporation with a solvent like toluene or dissolving the product in a suitable solvent and washing with a dilute acid (if the product is stable) can be performed, though this adds an extra workup step.

Recommended Purification Protocol

This protocol assumes a standard silica gel stationary phase and is designed to mitigate the common issues associated with purifying basic amines.

1. Preparation of Stationary Phase:

  • In a beaker, measure the required amount of silica gel (60-120 mesh is suitable for flash chromatography).
  • Prepare your initial, low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate) and add 1% triethylamine by volume.
  • Create a slurry by adding this eluent to the dry silica gel until you have a homogenous, pourable mixture.[12]

2. Packing the Column:

  • Secure a glass column vertically. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[13]
  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
  • Gently tap the sides of the column to ensure the silica packs down into a uniform bed without cracks or air bubbles.[12]
  • Add a protective layer of sand on top of the packed silica bed. Drain the solvent until it is just level with the top of the sand.

3. Sample Loading (Dry Method Recommended):

  • Dissolve your crude N-[(5-bromo-2-furyl)methyl]-N-methylamine in a minimal amount of a volatile solvent like dichloromethane.
  • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.
  • Carefully add this powder as a uniform layer on top of the sand in your packed column.

4. Elution and Fraction Collection:

  • Carefully add your initial, low-polarity eluent to the column.
  • Apply gentle air pressure (flash chromatography) to begin eluting the compounds.[12]
  • Collect fractions in an ordered rack of test tubes.
  • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
  • If separation is difficult, gradually increase the polarity of your eluent (e.g., from 2% ethyl acetate to 5%, then 10%, etc.), always maintaining the 1% TEA concentration.

5. Product Isolation:

  • Analyze your TLC plates to identify the fractions containing the pure product.
  • Combine the pure fractions into a round-bottom flask.
  • Remove the solvents and triethylamine using a rotary evaporator to yield the purified compound.[14]

Summary of Recommended Parameters

ParameterRecommended ConditionRationale & Notes
Stationary Phase Silica Gel (60-120 mesh)Standard choice, but requires deactivation . Basic alumina is a viable alternative.[9]
Mobile Phase Hexanes/Ethyl Acetate or DCM/MethanolChoice depends on polarity of impurities. Determined by TLC analysis.
Additive 0.5-2% Triethylamine (TEA)Crucial for neutralizing acidic silanol sites to prevent peak tailing and degradation.[3][5][7]
Sample Loading Dry LoadingProvides a narrow starting band, leading to better resolution.[6]
Elution Mode Gradient ElutionStart with low polarity and gradually increase to improve separation of complex mixtures.[5]
Monitoring Thin Layer Chromatography (TLC)Essential for identifying fractions containing the pure product.

References

  • Common Causes Of Peak Tailing in Chrom
  • TROUBLESHOOTING GUIDE. Restek.
  • Tailing of basic compound. (2023, May 5). Reddit.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Systematic Approach to Chromatography of Qu
  • Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies.
  • Amine column degradation. (2009, November 16).
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Quick Troubleshooting Guide For HPLC Column Usage.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.com.
  • TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.
  • severe tailing on column. (2007, September 12).
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc..
  • How to run column chrom
  • How to fix asymmetrical chromatography peaks? (2024, September 2). Cytiva.
  • Column Chromatography | Operation Guide for Chemistry Experiments. Kyoto University.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29).
  • Supporting Information for a manuscript. Wiley-VCH. (2008).
  • [(5-bromo-2-furyl)methyl]amine. ChemicalBook.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.

Sources

Technical Support Center: Purification of Furan-Amine Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of furan-amine mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the removal of unreacted methylamine from your reaction mixtures. We understand that achieving high purity is critical for downstream applications and characterization. This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just completed my reaction to synthesize a furan-based amine and have a significant amount of unreacted methylamine. What's the most straightforward method to remove it?

A1: For a simple and effective initial purification, an acid-base extraction is highly recommended. The underlying principle is the difference in the basicity of your primary amine (methylamine) and, typically, the lower basicity of your furan-based amine product. Methylamine is a good nucleophile and a weak base. By washing your organic reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl), the more basic methylamine will be protonated to form a water-soluble ammonium salt ([CH₃NH₃]⁺Cl⁻). This salt will then partition into the aqueous layer, which can be easily separated from your organic layer containing the desired furan amine.

This method is particularly advantageous due to its simplicity, scalability, and cost-effectiveness. However, it's crucial to ensure your target furan amine is stable under acidic conditions.

Q2: My furan amine product is acid-sensitive. What are my options for removing methylamine without using an acid wash?

A2: If your product is acid-sensitive, you have several effective alternatives to an acid wash:

  • Aqueous Copper (II) Sulfate Wash: A wash with a 10% aqueous solution of copper (II) sulfate can effectively remove methylamine. The copper ions form a water-soluble complex with the amine, which will partition into the aqueous phase. You will typically observe the aqueous layer turning a deep blue or purple color as the complex forms. Continue washing until you no longer see a color change in the fresh copper sulfate solution.

  • Distillation: Given the significant difference in boiling points between methylamine (-6.3 °C) and most furan-based amines, distillation can be a viable option. Methylamine is a colorless gas at room temperature. Simple distillation or evaporation under reduced pressure can effectively remove the volatile methylamine. However, care must be taken if your product is also volatile or thermally sensitive.

  • Chromatography: Column chromatography is a powerful purification technique. For basic amines that may interact strongly with standard silica gel (an acidic stationary phase), using an amine-functionalized silica gel or treating standard silica with a small amount of a tertiary amine like triethylamine in the eluent can improve separation. Reversed-phase chromatography can also be an effective alternative.

Q3: I'm struggling with the separation of methylamine from my furan amine using column chromatography on silica gel. The product is streaking badly. What's happening and how can I fix it?

A3: The streaking you're observing is a common issue when purifying basic compounds like amines on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly interact with basic amines through acid-base interactions. This can lead to poor separation, tailing of peaks, and even irreversible adsorption of your product onto the column.

To mitigate this, you can:

  • Use a mobile phase modifier: Add a small amount (typically 0.1-1%) of a volatile tertiary amine, such as triethylamine or pyridine, to your eluent system. The tertiary amine will compete with your product for the acidic sites on the silica, reducing the unwanted interactions and leading to better peak shapes.

  • Use an alternative stationary phase: Consider using an amine-functionalized silica gel (KP-NH). These columns have an amine-based stationary phase that minimizes the strong interactions with basic analytes, often allowing for successful separation with simpler solvent systems like hexane/ethyl acetate.

Decision-Making Workflow for Purification

To assist in selecting the most appropriate purification strategy, the following flowchart provides a logical decision-making process.

Purification_Decision_Tree Purification Strategy Selection Start Reaction Mixture (Furan Amine + Unreacted Methylamine) AcidStable Is the Furan Amine Product Acid-Stable? Start->AcidStable AcidWash Perform Acid Wash (e.g., 1M HCl) AcidStable->AcidWash Yes CopperWash Perform Copper (II) Sulfate Wash AcidStable->CopperWash No Volatility Is there a significant Boiling Point Difference? AcidWash->Volatility CopperWash->Volatility Distillation Perform Distillation or Rotary Evaporation Volatility->Distillation Yes Chromatography Proceed to Chromatography Volatility->Chromatography No End Purified Furan Amine Distillation->End SilicaType Standard Silica or Amine-Functionalized? Chromatography->SilicaType StandardSilica Standard Silica Gel with Amine Additive (e.g., Triethylamine) SilicaType->StandardSilica Standard AmineSilica Amine-Functionalized Silica Gel SilicaType->AmineSilica Amine-Functionalized StandardSilica->End AmineSilica->End

Caption: Decision tree for selecting a purification method.

Physical Properties for Separation

Understanding the physical properties of the compounds you are trying to separate is fundamental to choosing the right purification method.

PropertyMethylamineRepresentative Furan Amine (Furfurylamine)Rationale for Separation
Boiling Point -6.3 °C145-146 °CThe large difference in boiling points makes distillation a highly effective separation method.
Solubility in Water Highly soluble (108 g/100 g at 25°C)MiscibleWhile both are water-soluble, the formation of a highly water-soluble salt with methylamine upon acidification is the basis for extractive separation.
Basicity (pKa of conjugate acid) ~10.6~9.6The higher basicity of methylamine allows for selective protonation and extraction into an aqueous acidic phase.

Experimental Protocol: Acid Wash Extraction for Methylamine Removal

This protocol outlines a standard procedure for removing unreacted methylamine from a furan amine reaction mixture in an organic solvent.

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Methylamine is flammable and corrosive.

Materials:

  • Reaction mixture containing the furan amine and unreacted methylamine in an organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Transfer to Separatory Funnel: Transfer the organic reaction mixture to a separatory funnel of appropriate size.

  • First Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, periodically venting.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The lower, denser layer will typically be the aqueous phase if using a halogenated solvent like dichloromethane.

  • Drain the Aqueous Layer: Carefully drain the lower aqueous layer into a beaker.

  • Repeat Acid Wash: Repeat steps 2-5 one or two more times to ensure complete removal of the methylamine.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes to dry the organic solvent.

  • Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain your crude furan amine, now free of methylamine.

Technical Support Guide: Stability of N-[(5-bromo-2-furyl)methyl]-N-methylamine in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

N-[(5-bromo-2-furyl)methyl]-N-methylamine presents a unique stability profile defined by the tension between its basic amine functionality and its acid-sensitive furan core. While furan rings are notoriously unstable in acidic media (prone to hydrolytic ring opening), the presence of the 5-bromo substituent and the protonated amine provides a stabilizing effect that allows for manipulation under controlled acidic conditions.

However, this stability is kinetic, not thermodynamic. Improper handling—specifically regarding temperature, acid strength, and counter-ion selection—will lead to rapid degradation via the "Furan Acidolysis Cascade," resulting in black, insoluble polymeric humins.

This guide provides the mechanistic insight and troubleshooting protocols necessary to handle this reagent without compromising experimental integrity.

Mechanistic Insight: The Stability/Instability Paradox

To troubleshoot effectively, you must understand the underlying chemistry. The stability of this molecule in acid is governed by two competing factors:

  • The Stabilizing Ammonium Effect (Protective): Upon exposure to acid, the secondary amine is protonated (

    
    ). This forms a cationic ammonium species. The positive charge exerts a strong inductive electron-withdrawing effect (-I) on the furan ring, significantly decreasing the electron density at the ring carbons. This deactivates the ring toward electrophilic attack by protons (
    
    
    
    ), thereby retarding the initiation of hydrolysis.
  • The Destabilizing Hydrolysis Pathway (Degradative): Despite the deactivation, the furan oxygen is still a Lewis base. In strong acids or at elevated temperatures, the ring eventually protonates (usually at the

    
    -position). This disrupts aromaticity and invites nucleophilic attack by water, leading to ring opening and the formation of reactive 1,4-dicarbonyls (e.g., succindialdehyde derivatives). These intermediates rapidly polymerize.
    
Visualization: Acid-Mediated Fate Pathways

FuranFate cluster_0 Safe Zone cluster_1 Danger Zone Start N-[(5-bromo-2-furyl)methyl]-N-methylamine (Free Base) Salt Ammonium Salt (Protonated, Stable) Start->Salt Acid (H+) Fast, Reversible Salt->Start Base (OH-) Intermed Ring-Protonated Cation (Unstable) Salt->Intermed Excess H+ / Heat Slow (Rate Limiting) Open Acyclic Dicarbonyls (Reactive) Intermed->Open + H2O Ring Opening Polymer Insoluble Humins (Black Precipitate) Open->Polymer Polymerization

Figure 1: The divergent pathways of the molecule in acid. The goal is to maintain the molecule in the "Safe Zone" (Ammonium Salt) and prevent the energy barrier crossing into the "Danger Zone" (Ring Protonation).

Troubleshooting Guide

Issue 1: Solution turns yellow, then brown/black upon acid addition.

Diagnosis: Rapid acid-catalyzed polymerization (Humin formation). Root Cause:

  • Exotherm: Acid addition was too fast, generating heat that overcame the activation energy for ring opening.

  • Local Concentration: High local acid concentration at the addition site caused immediate degradation before mixing.

  • Oxidizing Acid: Use of nitric acid or concentrated sulfuric acid caused oxidation of the bromide or furan ring.

Corrective Action:

  • Temperature Control: Always chill the amine solution to 0°C (ice bath) before adding acid.

  • Dilution: Dilute the acid in a compatible solvent (e.g., Ethanol, THF, or Water) before addition.

  • Rate: Add acid dropwise with vigorous stirring.

  • Acid Selection: Switch to non-oxidizing acids like HCl (aqueous or ethereal) or Acetic Acid.

Issue 2: Lower than expected yield in reactions involving acidic workup.

Diagnosis: Product loss to aqueous phase or hydrolytic decomposition during workup. Root Cause:

  • Partitioning: The protonated amine is highly water-soluble.[1] If the workup pH is not adjusted back to basic (> pH 10), the molecule remains in the aqueous layer.

  • Prolonged Exposure: Leaving the molecule in acidic aqueous solution for hours (e.g., overnight) allows slow hydrolysis to proceed.

Corrective Action:

  • Rapid Workup: Minimize the time the compound spends in the acidic phase. Neutralize immediately after the reaction step is complete.

  • pH Swing: To extract, cool the solution to 0°C, basify to pH 10-11 using NaOH or

    
    , and immediately extract into an organic solvent (DCM or EtOAc).
    
  • Avoid Heating: Never heat the acidic aqueous layer to remove solvents. Rotovap only after neutralization/extraction.

Issue 3: "Ghost Peaks" or broad humps in HPLC/LC-MS.

Diagnosis: Presence of ring-opened oligomers. Root Cause:

  • Sample preparation in acidic mobile phase (e.g., 0.1% TFA) followed by long wait times in the autosampler.

  • Degradation on the column if using high temperatures (>40°C) with acidic buffers.

Corrective Action:

  • Buffer Choice: Use Ammonium Formate or Ammonium Bicarbonate (pH ~7-8) for LC-MS if possible.

  • Injection solvent: Dissolve the sample in neutral solvent (e.g., MeOH/Water) immediately before injection.

  • Column Temp: Keep column temperature at 25-30°C.

Frequently Asked Questions (FAQs)

Q: Can I store the hydrochloride salt of N-[(5-bromo-2-furyl)methyl]-N-methylamine? A: Yes. The isolated hydrochloride salt is significantly more stable than the free base because the amine lone pair is tied up, preventing air oxidation (N-oxide formation) and the inductive effect stabilizes the ring.

  • Protocol: Store at -20°C under Argon/Nitrogen. Ensure the salt is dry; moisture accelerates hydrolysis even in the solid state.

Q: Which solvent is best for acidic reactions with this molecule? A: Polar aprotic solvents or Alcohols .

  • Recommended: Methanol, Ethanol, THF, Dichloromethane.

  • Avoid: Acetone (can form Schiff bases/enamines with the amine), Water (promotes hydrolysis if pH is low and temp is high).

  • Data: Furan derivatives show higher stability in alcohols due to the reversible formation of acetals which can buffer the irreversible ring opening.

Q: Is the 5-bromo group stable to acid? A: Generally, yes. The C-Br bond on the furan ring is robust against simple mineral acids (HCl,


). However, it is labile to strong nucleophiles  in acidic conditions or radical conditions . Avoid exposure to light if using HBr, as this can promote radical debromination.

Standardized Stability Testing Protocol

If you are validating a new batch or storage condition, use this self-validating protocol.

Objective: Determine the % recovery after acid exposure.

StepActionCritical Parameter
1 Dissolve 10 mg of compound in 1 mL Methanol.

2 Add 100 µL of 1M HCl.Final pH

3 Split sample into two vials: A (Control) and B (Stress).
4 Vial A: Immediately neutralize with 100 µL 1M NaOH."Time Zero" Reference
5 Vial B: Incubate at desired condition (e.g., RT for 4 hours).Stress Condition
6 Neutralize Vial B with 100 µL 1M NaOH.Quench
7 Analyze both via HPLC (UV 254 nm).Compare Area Under Curve (AUC)

Acceptance Criteria:

  • AUC(B) / AUC(A) > 98% : Stable

  • AUC(B) / AUC(A) < 90% : Unstable (Modify conditions)

Decision Tree: Experimental Design

Use this flowchart to select the correct handling parameters for your specific application.

HandlingGuide Start Start: Experimental Goal? Reaction Run Reaction (Synthesis) Start->Reaction Storage Long-term Storage Start->Storage Analysis HPLC/LC-MS Analysis Start->Analysis AcidType Is Acid Required? Reaction->AcidType Form Form: Salt or Free Base? Storage->Form MobilePhase Mobile Phase pH? Analysis->MobilePhase NoAcid Use Free Base in organic solvent AcidType->NoAcid No YesAcid Temp > 40°C? AcidType->YesAcid Yes Stop STOP: High Risk of Polymerization YesAcid->Stop Yes Proceed Proceed: Chill to 0°C, Add Acid Slowly YesAcid->Proceed No SaltStore Store at -20°C Desiccated Form->SaltStore Salt BaseStore Convert to HCl Salt IMMEDIATELY Form->BaseStore Free Base AcidicMP Keep Autosampler < 10°C Inject Immediately MobilePhase->AcidicMP Acidic (TFA/Formic) NeutralMP Preferred Method (pH 7-8) MobilePhase->NeutralMP Neutral/Basic

Figure 2: Operational decision tree for minimizing degradation risks.

References

  • Nikbin, N., Caratzoulas, S., & Vlachos, D. G. (2013).[2] On the Brønsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ChemSusChem, 6(11), 2066–2068.[2] [Link]

  • Stamhuis, E. J., Drenth, W., & Van Den Berg, H. (1964). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. Recueil des Travaux Chimiques des Pays-Bas, 83(2), 167-176. [Link]

  • Mariscal, R., Maireles-Torres, P., Ojeda, M., Sádaba, I., & Granados, M. L. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels.[3][4] Energy & Environmental Science, 9(4), 1144-1189. [Link]

Sources

Technical Guide: Minimizing Debromination During Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: This guide provides evidence-based strategies to perform reductive amination on halogenated aryl substrates (specifically aryl bromides) while suppressing hydrodehalogenation (debromination).

Diagnostic Workflow: Selecting the Right Method

The choice of reducing agent is the single most critical factor in preventing debromination. Do not default to standard catalytic hydrogenation (Pd/C + H₂) for aryl bromides, as Palladium is an excellent catalyst for dehalogenation.

Decision Matrix

Use this flowchart to select the optimal protocol for your substrate.

G Start Start: Aryl Bromide Substrate Scale Scale / Equipment? Start->Scale Chemical Primary Rec: Hydride Reagents Scale->Chemical Lab Scale (<100g) No Autoclave Catalytic Secondary Rec: Catalytic Hydrogenation Scale->Catalytic Process Scale (>100g) Hydrogenation Available STAB Sodium Triacetoxyborohydride (STAB) *High Selectivity* Chemical->STAB Standard MetalSel Avoid Pd/C Catalytic->MetalSel Catalyst Selection Platinum Pt/C (Sulfided) or Pt/C *Low insertion into C-Br* MetalSel->Platinum Best Option Poison Pd/C + Additive (VBr2 or Thiophene) MetalSel->Poison If Pd Mandatory

Figure 1: Strategic selection of reducing agents to preserve aryl-halide bonds.

Method A: The Chemical Solution (STAB)

Status: Gold Standard for Lab Scale Reagent: Sodium Triacetoxyborohydride (STAB) [NaHB(OAc)₃]

Why It Works (The Mechanism)

Unlike Sodium Borohydride (NaBH₄), which is strong enough to reduce aldehydes/ketones and potentially attack sensitive halides under forcing conditions, STAB is mild.

  • Steric Bulk: The three acetoxy groups create steric hindrance.

  • Electron Withdrawal: The acetoxy groups pull electron density from the Boron center, making the hydride less nucleophilic.

  • Selectivity: It reacts negligibly with the neutral carbonyl (aldehyde/ketone) but reacts rapidly with the protonated iminium ion formed in situ. Because it does not rely on a metal surface mechanism (like Pd/C), oxidative addition into the C-Br bond is mechanistically impossible under standard conditions.

Protocol: STAB-Mediated Reductive Amination

Applicability: Aldehydes + Primary/Secondary Amines.[1][2][3]

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • STAB (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0–2.0 equiv) – Crucial for imine formation

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2][4]

Step-by-Step:

  • Mix: In a reaction vessel, dissolve the aldehyde/ketone and amine in DCE (or THF).

  • Acidify: Add Acetic Acid. Stir for 15–30 minutes to establish the imine/iminium equilibrium.

    • Note: If the amine is a salt (e.g., HCl salt), add TEA to freebase it, or rely on the salt's acidity if sufficient.

  • Reduce: Add STAB in one portion. The reaction may bubble slightly (evolution of H₂ is rare but possible if moisture is present; usually, it is benign).

  • Monitor: Stir at Room Temperature (20–25°C). Most reactions complete in 2–4 hours.

  • Quench: Add saturated aqueous NaHCO₃.

  • Extract: Extract with DCM or EtOAc.

Key Reference: Abdel-Magid, A. F., et al. J. Org.[1][2][4][5][6] Chem.1996 .[2][3][4][5][6][7] (See References)

Method B: Catalytic Hydrogenation (Heterogeneous)

Status: Process Scale / High Throughput Risk: High risk of debromination if mismanaged.

The Problem with Palladium

Palladium (Pd) reduces bonds via a mechanism involving oxidative addition. Pd(0) inserts easily into Ar-I and Ar-Br bonds, facilitating their replacement with Hydrogen (hydrogenolysis).

Solution 1: Switch to Platinum (Pt)

Platinum (Pt) is generally less active toward hydrogenolysis of halogens than Palladium while remaining active for imine reduction.

  • Recommendation: Use 5% Pt/C or Sulfided Platinum (Pt(S)/C) .

  • Solvent: Ethyl Acetate or Methanol.

  • Pressure: Keep H₂ pressure low (1–3 bar). High pressure forces the difficult C-Br reduction.

Solution 2: Poisoning the Catalyst (If using Pd/C)

If you must use Pd/C, you must "poison" the active sites responsible for dehalogenation.

  • Additive: Thiophene or Vanadium Bromide (VBr₂) .

  • Mechanism: These additives occupy the highly active "kink" sites on the metal surface where oxidative addition of the bulky Ar-Br bond typically occurs, leaving the planar sites available for imine reduction.

Comparative Data: Catalyst Performance
Catalyst SystemImine ReductionC-Br IntegrityRisk Level
Pd/C (Standard) ExcellentPoor (Significant Debromination)🔴 High
Pt/C (Standard) GoodGood🟢 Low
Pd/C + VBr₂ GoodExcellent🟡 Medium
Raney Nickel ModerateVariable🟡 Medium

Troubleshooting & FAQs

Q1: I am using STAB, but the reaction is stalled.

Diagnosis: The imine is likely not forming. Fix:

  • Check pH: STAB requires a slightly acidic environment (pH 5–6) to protonate the imine to the iminium ion (the actual species being reduced). Ensure you added Acetic Acid.

  • Water Content: STAB decomposes in water.[3] Ensure solvents are dry (DCE/THF). If using aqueous conditions, switch to 2-Picoline Borane (Pic-BH₃).

Q2: I see "des-bromo" product (debromination) even with Pt/C.

Diagnosis: Reaction conditions are too aggressive. Fix:

  • Stop heating: Run at room temperature.

  • Lower Pressure: If using a Parr shaker, drop to 1 atm (balloon).

  • Stop time: Hydrogenolysis often happens after the imine is reduced. Monitor strictly and stop exactly when the starting material is consumed.

Q3: Can I use Sodium Borohydride (NaBH₄)?

Diagnosis: Risky. Analysis: NaBH₄ reduces aldehydes/ketones to alcohols faster than it reduces imines. To use NaBH₄, you must perform a stepwise reaction:

  • Form Imine (Dehydrating conditions, e.g., Ti(OiPr)₄ or Molecular Sieves).

  • Evaporate solvent/remove water.

  • Add NaBH₄.[1][2][3][4][6] Recommendation: Stick to STAB for "one-pot" convenience and selectivity.[7]

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][4][6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][7][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][6] J. Org.[1][2][5] Chem.1996 , 61, 3849–3862.[1][2][4][5][6] Link

  • Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985. (Seminal text on Pt vs Pd selectivity).
  • Baxter, E. W. ; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[1][3] Org.[7][10] React.2002 , 59,[8] 1. Link

  • Tietze, L. F.; Eicher, T. Reactions and Syntheses: In the Organic Chemistry Laboratory; Wiley-VCH, 1989.

Sources

troubleshooting polymerization of furfuryl amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polymerization of Furfuryl Amine Derivatives

Introduction

Welcome to the Technical Support Center. This guide addresses the unique chemical behavior of furfuryl amine (FA) and its derivatives. Unlike furfuryl alcohol, which polymerizes readily under mild acidic conditions, furfuryl amine possesses a basic nitrogen that dramatically alters its reactivity.

This guide covers the three primary polymerization routes relevant to drug delivery vectors and high-performance thermosets:

  • Benzoxazine Ring Formation (Thermoset Synthesis)

  • Diels-Alder (DA) Reversible Networks (Self-Healing/Smart Materials)

  • Epoxy-Amine Addition (Hardener Chemistry)

Module 1: Polybenzoxazine Synthesis

Context: You are reacting furfuryl amine with a phenol and formaldehyde to create a benzoxazine monomer, followed by Ring-Opening Polymerization (ROP).

Mechanism & Workflow

The reaction proceeds via a Mannich-like condensation.[1] The amine reacts with formaldehyde to form a hemiaminal, which then cyclizes with the phenol.

BenzoxazineSynthesis cluster_trouble Critical Failure Points Reagents Furfuryl Amine + Phenol + CH2O Intermed Hemiaminal Intermediate Reagents->Intermed Solvent/Heat (80-110°C) Monomer Benzoxazine Monomer Intermed->Monomer Cyclization (-H2O) Polymer Polybenzoxazine Network Monomer->Polymer Thermal Curing (160-220°C) Gelation Gelation (Triazine formation) Incomplete Incomplete Ring Closure

Figure 1: Benzoxazine synthesis and polymerization pathway.

Troubleshooting Guide: Benzoxazine Synthesis
SymptomProbable CauseCorrective Action
Oligomerization/Gelation during monomer synthesis Triazine Formation: Excess formaldehyde or amine instability can lead to triazine networks instead of oxazine rings.[1]Strict Stoichiometry: Maintain a 1:1:2 ratio (Amine:Phenol:Formaldehyde). Use paraformaldehyde instead of formalin to control water content.
Low Yield / Phase Separation Solvent Polarity Mismatch: Furfuryl amine is polar; non-polar solvents (e.g., pure toluene) may cause reactant precipitation.Solvent System: Switch to a 1,4-dioxane or Toluene/Ethanol (2:1) mixture. The ethanol helps solubilize the intermediate hemiaminal.
Monomer is Dark/Black Furan Ring Oxidation: The furan ring is sensitive to acid-catalyzed degradation if the phenol used is too acidic or if local hotspots occur.Temperature Control: Do not exceed 110°C during synthesis. Ensure efficient stirring to prevent local overheating.
Incomplete Curing (Soft Polymer) Steric Hindrance: The bulky furan ring requires higher activation energy for the ROP phase.Step-Cure Protocol: Implement a ramped cure: 160°C (2h) → 180°C (2h) → 200°C (1h). Post-cure at 220°C is often needed for furan-involved crosslinking.

Module 2: Diels-Alder (DA) Reversible Networks

Context: You are creating a "smart" polymer by reacting furan-functionalized chains (derived from furfuryl amine) with bismaleimides.

Mechanism

This is a cycloaddition reaction.[2] The equilibrium is thermally controlled:

  • < 60°C: Forward reaction (Gelation/Crosslinking).

  • > 110°C: Retro-DA reaction (De-crosslinking/Flow).

Troubleshooting Guide: DA Networks

Q: My gel won't form, or it forms too slowly at room temperature.

  • A: Check your Stereochemistry . The endo adduct forms faster but the exo adduct is more stable.[3] However, electron-deficient furans (if you modified the ring) react slower.

  • Protocol Fix: Increase concentration. DA reactions are second-order; reducing solvent volume significantly accelerates gelation. Use Chloroform or Dichloromethane for initial mixing, then evaporate slowly.

Q: The material is brittle and doesn't self-heal.

  • A: You likely have Stoichiometric Imbalance . If you have excess maleimide, it can homopolymerize (irreversibly) at high temperatures.

  • Validation: Ensure a strict 1:1 molar ratio of Furan:Maleimide functional groups. Add a radical inhibitor (e.g., Hydroquinone) if processing above 100°C to prevent maleimide homopolymerization.[2]

Q: The material turned irreversible (won't melt) after multiple cycles.

  • A: Aromatization has occurred. If the DA adduct sits at moderate heat with acid traces, it can dehydrate to a stable aromatic ring, locking the structure permanently.

  • Prevention: Ensure the system is acid-free. Avoid acidic fillers or catalysts.

Module 3: Acid-Catalyzed Stability (The "Black Tar" Issue)

Context: You attempted to polymerize furfuryl amine using acid (like furfuryl alcohol), but obtained a useless black solid or low yield.

The Science of Failure

Unlike furfuryl alcohol, furfuryl amine is a base.

  • Protonation: Upon adding acid, the amine nitrogen protonates (

    
    ).
    
  • Deactivation: The ammonium group is strongly electron-withdrawing (inductive effect), which deactivates the furan ring toward the electrophilic substitution required for polymerization.

  • Result: Instead of controlled polymerization, you often get salt formation or, if forced with heat, uncontrolled degradation (humin formation).

AcidStability Start Furfuryl Amine + Acid PathA Path A: Room Temp Start->PathA PathB Path B: High Temp / Strong Acid Start->PathB ResultA Ammonium Salt Formation (Ring Deactivated) PathA->ResultA Protonation ResultB Uncontrolled Degradation (Black Tar/Humins) PathB->ResultB Ring Opening

Figure 2: Stability profile of furfuryl amine in acidic media.

Corrective Protocol:

  • Do NOT use direct acid catalysis for homopolymerization.

  • Alternative: If you need a homopolymer-like structure, use plasma polymerization or protect the amine (e.g., as an amide) before acid-catalyzed resinification.

Experimental Protocol: Synthesis of Furfuryl Amine-Based Benzoxazine (P-fa)

Standardized baseline for high-performance thermosets.

  • Reagents:

    • Furfuryl amine (0.1 mol)

    • Phenol (0.1 mol)

    • Paraformaldehyde (0.2 mol)[1]

    • Solvent: 1,4-Dioxane (100 mL)

  • Procedure:

    • Step 1: Dissolve phenol and furfuryl amine in dioxane in a round-bottom flask.

    • Step 2: Cool to 10°C (ice bath) to prevent exotherms.

    • Step 3: Add paraformaldehyde slowly.

    • Step 4: Heat to 90°C and reflux for 6 hours.

    • Step 5: Evaporate solvent under vacuum.

    • Step 6: Dissolve crude product in chloroform and wash with 1N NaOH (to remove unreacted phenol) and distilled water.

    • Step 7: Dry over MgSO₄ and evaporate to obtain the benzoxazine monomer (usually a viscous oil or low-melting solid).

  • Curing:

    • Pour into mold.

    • Cure cycle: 160°C (2h)

      
       180°C (2h) 
      
      
      
      200°C (1h).

References

  • Agag, T., & Takeichi, T. (2011). "Synthesis and Characterization of Polybenzoxazine Based on Furfuryl Amine: A Novel Class of Thermosets with High Thermal Stability." Macromolecules.

  • Gandini, A. (2013). "The Furan/Maleimide Diels–Alder Reaction: A Versatile Click–Unclick Tool in Macromolecular Synthesis." Progress in Polymer Science.

  • Liu, J., et al. (2013). "Fully Biobased Polybenzoxazines from Furfurylamine and Eugenol." Polymer Chemistry.

  • Choura, M., et al. (1996). "Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking." Macromolecules. (Cited for comparative mechanism).

Sources

separation of primary vs secondary amine byproducts in furan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Senior Application Scientist: Dr. A. Vance Subject: Separation of Primary (


) vs. Secondary (

) Amine Byproducts in Furan Synthesis Last Updated: February 15, 2026

Diagnostic Decision Matrix

Before selecting a protocol, identify your target product and impurity profile. Furan rings are acid-sensitive; standard acidic workups may degrade your core scaffold.

SeparationStrategy Start Start: Crude Furan-Amine Mixture Target Identify Target Product Start->Target Target1 Target: Primary Amine (R-NH2) Impurity: Secondary Amine Target->Target1 Target2 Target: Secondary Amine (R2-NH) Impurity: Primary Amine Target->Target2 Method1 Chromatography Required (Scavenging 2° is difficult w/o affecting 1°) Target1->Method1 Method2 Chemical Scavenging Possible (Selectively remove 1°) Target2->Method2 Action1 Protocol A: Base-Buffered Silica (Prevents Tailing) Method1->Action1 Standard Action2 Protocol B: High pH Reverse Phase (pH 10-11) Method1->Action2 High Purity Method2->Action1 Alternative Action3 Protocol C: Solid-Supported Aldehyde Scavenging Method2->Action3 Scalable/Fast

Figure 1: Strategic workflow for selecting the purification method based on the target amine species. Note that chemical scavenging is most effective when removing primary amines from secondary amine targets.

Technical Troubleshooting Guide

Issue A: "My amine peaks are broad and co-eluting on silica gel."

Diagnosis: Silanol Interaction. Unmodified silica gel is slightly acidic (pH ~5). Furan-amines are basic. The amine nitrogen hydrogen-bonds strongly with surface silanol groups (


), causing "tailing" and loss of resolution.

Solution: Competitive Inhibition. You must introduce a volatile base into the mobile phase to "cap" the silanols temporarily.

ParameterRecommendationMechanism
Modifier Triethylamine (TEA) or

Competes for silanol sites, allowing the target amine to elute freely.
Concentration 1% - 3% v/vSufficient to saturate silica surface without altering retention excessively.
Solvent System DCM / MeOH /

(90:9:1)
The "Gold Standard" for polar amines.

Protocol Ref:

Issue B: "I need to remove unreacted primary amine from my secondary amine product without chromatography."

Diagnosis: Chemoselectivity Opportunity. Primary amines (


) are sterically more accessible and can form imines with aldehydes. Secondary amines (

) cannot form stable neutral imines.

Solution: Solid-Supported Scavenging.[1][2] Use a polymer-supported benzaldehyde resin. The


 amine reacts to form an imine and remains bound to the bead. The 

amine (your product) remains in solution.

Protocol Ref:

Issue C: "The furan ring degrades during purification."

Diagnosis: Acid Sensitivity. Furans are electron-rich heteroaromatics prone to polymerization or ring-opening (hydrolysis) in acidic environments, especially if the amine forms an ammonium salt that locally lowers pH.

Solution: Avoid Acidic Modifiers.

  • DO NOT USE: Trifluoroacetic acid (TFA) or Formic acid in high concentrations.

  • USE: High pH Reverse Phase (pH 10) or Amino-functionalized Silica (which is neutral/basic).

Frequently Asked Questions (FAQ)

Q: Can I use standard C18 columns for these amines? A: Yes, but with a caveat. At neutral/acidic pH, amines are protonated (


), making them highly polar and causing them to elute in the void volume (no retention). You must use a High pH stable C18 column  (e.g., hybrid particle technology) and run at pH 10-11 (using Ammonium Bicarbonate or 

). This keeps the amine neutral (free base), increasing hydrophobicity and retention on the C18 chain [1].

Q: Why not just use liquid-liquid extraction (Acid/Base swing)? A: Primary and secondary furan-amines often have very similar pKa values (typically 9.5–10.5) [2]. It is nearly impossible to selectively protonate one over the other to separate them by phase extraction alone.

Q: Is distillation a viable option? A: Yes, if the molecular weight difference is significant. A primary amine (e.g., furfurylamine, MW ~97) and its secondary dimer (difurfurylamine, MW ~177) usually have a boiling point gap of >50°C. However, furans can be thermally unstable. Vacuum distillation is required.

Experimental Protocols

Protocol A: Base-Buffered Silica Flash Chromatography

Best for: Separating complex mixtures where both 1° and 2° amines are valuable.

  • Column Preparation: Slurry pack silica gel using a solvent mixture of Dichloromethane (DCM) containing 1% Triethylamine (TEA) .

    • Tip: Pre-washing the column with 3 column volumes (CV) of this buffer is critical to neutralize active silanols before loading the sample.

  • Sample Loading: Dissolve crude oil in minimal DCM. Avoid using acid to dissolve the sample.

  • Mobile Phase Gradient:

    • Solvent A: DCM + 1% TEA

    • Solvent B: Methanol (MeOH) + 1% TEA

    • Gradient: 0% B to 10% B over 15 CV.

  • Detection: Furan rings are UV active. Monitor at 254 nm and 210 nm .

    • Note: TEA absorbs below 240 nm; use

      
       if deep UV detection is needed.
      
Protocol B: Chemoselective Scavenging (Removal of 1° Impurity)

Best for: Purifying a 2° amine product contaminated with 1° amine starting material.

Reagents:

  • Resin: PS-Benzaldehyde (Polystyrene-supported benzaldehyde), typical loading 1.0–1.5 mmol/g.

  • Solvent: DCM or THF (Anhydrous).

Workflow:

  • Calculate Stoichiometry: Determine the molar amount of

    
     amine impurity (via NMR or LCMS). Use 3 equivalents  of PS-Benzaldehyde resin relative to the impurity.
    
  • Incubation: Add resin to the crude mixture in DCM.

  • Conditions: Shake gently at Room Temperature for 2–4 hours.

    • Mechanism:[3][4]

      
      
      
  • Filtration: Filter off the solid resin. The filtrate contains the purified

    
     amine.
    
  • Wash: Rinse resin with DCM to recover any physically adsorbed product.

ScavengingMechanism Step1 Crude Mix (2° Product + 1° Impurity) Reaction Imine Formation (Selective for 1°) Step1->Reaction Resin PS-Benzaldehyde (Solid Support) Resin->Reaction Filter Filtration Reaction->Filter Waste Solid Waste (Resin-bound 1° Amine) Filter->Waste Product Filtrate (Pure 2° Amine) Filter->Product

Figure 2: Workflow for chemoselective scavenging of primary amines using aldehyde-functionalized resins.

References

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Biotage. (n.d.). Strategies for the Separation of Amines. Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid Supported Scavengers: Aldehyde Resins. Retrieved from [Link]

  • Phenomenex. (2025).[2] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

Sources

handling oxidative degradation of N-[(5-bromo-2-furyl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling N-[(5-bromo-2-furyl)methyl]-N-methylamine

Topic: Oxidative Degradation & Stabilization Protocols CAS Registry Number: 889943-39-9 Molecular Formula: C6H8BrNO[1]

Core Directive: The Instability Mechanism

Why is this compound degrading? As a researcher handling N-[(5-bromo-2-furyl)methyl]-N-methylamine, you are likely encountering rapid discoloration (yellow


 brown 

black tar). This is not random decomposition; it is a predictable cascade driven by the synergy between the electron-rich furan ring and the secondary amine.

The Mechanism of Failure:

  • Oxidative Ring Opening: The furan ring is highly susceptible to singlet oxygen (

    
    ) attack, particularly at the 2 and 5 positions. This forms an unstable endoperoxide intermediate, which rearranges into reactive dicarbonyls (e.g., Z-4-oxo-2-butenal derivatives).
    
  • Polymerization (The "Black Tar"): These dicarbonyls are potent electrophiles that cross-link with the free amine functionality of the parent molecule, leading to the formation of complex, conjugated polymers known as "humins." This is why the material turns black and becomes insoluble.

  • Photo-Labillity: The C-Br bond at the 5-position is sensitive to UV light. Homolytic cleavage generates radical species that accelerate the oxidative chain reaction.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade from air exposure to polymerization.

DegradationPathway cluster_legend Key Factors Compound N-[(5-bromo-2-furyl)methyl] -N-methylamine (Free Base) Endoperoxide Unstable Endoperoxide (2,5-addition) Compound->Endoperoxide + O2 (Singlet) Polymer Insoluble Black Tar (Humins/Polymers) Compound->Polymer Cross-linking Oxygen Atmospheric O2 / Light Oxygen->Endoperoxide RingOpen Ring-Opened Dicarbonyls Endoperoxide->RingOpen Rearrangement RingOpen->Polymer Self-Condensation with Amine Acid Acid Traces (Catalyst) Acid->RingOpen Catalyzes

Figure 1: Oxidative degradation pathway of 5-bromo-2-furyl amines leading to polymerization.

Storage & Handling Protocols (The "Golden Rules")

To maintain integrity, you must treat this compound as a high-risk air-sensitive reagent .

ParameterRecommendationScientific Rationale
Physical Form HCl Salt (Preferred)Converting the free amine to its Hydrochloride salt protonates the nitrogen. This exerts an electron-withdrawing effect (-I), deactivating the furan ring towards oxidation and preventing amine-carbonyl condensation.
Temperature -20°C Kinetic suppression of the auto-oxidation rate.
Atmosphere Argon (Strict)Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for liquids/oils.
Container Amber Glass + Teflon Seal Amber glass blocks UV radiation (protecting the C-Br bond). Teflon liners prevent leaching of plasticizers which can act as radical initiators.
Solvents Anhydrous, Acid-Free Avoid CDCl

for storage. Chloroform naturally degrades to form HCl and Phosgene, which will acid-catalyze the ring opening of the furan. Use

-DMSO or

for NMR.

Troubleshooting & FAQs

Q1: My clear oil turned dark brown overnight. Is it ruined?

  • Diagnosis: This indicates the onset of oxidative polymerization.

  • Solution: If the material is still fluid, you can likely rescue it.

    • Protocol: Dissolve the oil in degassed diethyl ether. Wash rapidly with cold 5% NaHCO

      
       (to remove acidic degradation byproducts), then water. Dry over Na
      
      
      
      SO
      
      
      and concentrate in vacuo without heating above 30°C.
    • Note: If the material has solidified into a black crust, it is likely unrecoverable.

Q2: Can I store the free base in solution?

  • Answer: No.

  • Reasoning: In solution, the molecular mobility is higher, increasing the rate of bimolecular reactions (polymerization). Furthermore, dissolved oxygen is difficult to exclude completely over long periods. Always strip to an oil/solid and backfill with Argon.

Q3: I see "extra" aldehyde peaks in my NMR (around 9.5 ppm). What are they?

  • Analysis: This is a sign of oxidative dealkylation or ring opening .

    • Scenario A: The methylene bridge oxidizes, cleaving the amine and leaving 5-bromo-2-furaldehyde.

    • Scenario B: The furan ring opens to form an enal-aldehyde.

  • Action: Purify immediately via column chromatography (neutral alumina is preferred over silica, as silica's acidity can degrade furans).

Q4: Why do you recommend the HCl salt over the free base?

  • Expert Insight: The free base has two reactive centers: the nucleophilic amine and the electron-rich furan. They react with each other (self-immolation). By forming the salt, you "lock" the amine, preventing it from attacking the furan ring of a neighboring molecule, and you electronically deactivate the ring against oxygen.

Rescue & Stabilization Workflow

If you must handle the free base, follow this workflow to minimize degradation during experimentation.

Workflow Start Crude/Darkened Material Check Is it Solid/Tar? Start->Check Discard Discard (Irreversible) Check->Discard Yes Dissolve Dissolve in Et2O or DCM (Degassed) Check->Dissolve No (Oil) Wash Wash: 5% NaHCO3 (Cold) Removes acid catalysts Dissolve->Wash Dry Dry: Na2SO4 + Filter Evaporate < 30°C Wash->Dry Convert CRITICAL STEP: Add HCl in Dioxane/Ether Dry->Convert Store Store: Precipitate HCl Salt -20°C under Argon Convert->Store

Figure 2: Purification and salt-formation workflow for long-term stability.

References

  • Moreau, C., et al. (2004). Recent catalytic advances in the chemistry of substituted furans from carbohydrates and in the ensuing polymers. Topics in Catalysis.
  • Dunlop, A. P. (1948). Furfural formation and behavior. Industrial & Engineering Chemistry.

Sources

Technical Support Center: Solvent Selection for Crystallization of Brominated Furan Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice for overcoming the challenges associated with the crystallization of brominated furan amines. As a Senior Application Scientist, my goal is to blend established scientific principles with actionable, field-tested strategies to help you achieve high-purity crystalline products with consistent success.

Crystallization is a critical purification step that significantly impacts batch consistency, downstream process performance, and regulatory confidence.[1] For complex molecules like brominated furan amines, which possess a unique combination of functional groups, solvent selection is the most pivotal factor determining the success of your crystallization protocol.[2] This guide will walk you through the key considerations, from understanding the molecular interactions at play to troubleshooting common issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular characteristics of brominated furan amines that I need to consider for solvent selection?

A1: The molecular structure of brominated furan amines presents a unique set of challenges and opportunities for crystallization. Understanding these features is the first step toward a rational solvent selection strategy.

  • Furan Ring: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom.[3][4] It is a planar, electron-rich system that can participate in π-π stacking interactions.[5] While furan itself is relatively nonpolar, the oxygen atom introduces some polarity and potential for hydrogen bonding.[3] Furan derivatives are generally soluble in a range of common organic solvents like alcohols, ethers, and acetone but have limited solubility in water.[3][4][6]

  • Amine Group (-NH2): The amine group is a key functional group that can act as both a hydrogen bond donor and acceptor.[7] This capability for strong intermolecular hydrogen bonding significantly influences the crystal packing and solubility.[8][9] Amines can also be protonated to form salts, which dramatically alters their solubility profile, a property that can be exploited for purification.[10][11][12]

  • Bromine Atom (-Br): The bromine atom is a large, polarizable halogen. Its introduction into the molecule increases the molecular weight and can influence crystal packing through halogen bonding, a type of non-covalent interaction.[13][14] The position of the bromine atom on the furan ring can also affect the molecule's overall dipole moment and solubility.

The interplay of these functional groups—the aromaticity of the furan, the hydrogen-bonding capacity of the amine, and the influence of the bromine atom—means that a successful crystallization solvent (or solvent system) will likely need to balance polarity, hydrogen bonding potential, and other intermolecular forces.

Q2: How do I start selecting a solvent for a novel brominated furan amine?

A2: A systematic approach based on solubility testing is the most effective starting point. The principle of "like dissolves like" is a good guiding principle; solvents with similar intermolecular forces to your compound are more likely to be good candidates.[2]

A recommended starting point is to test the solubility of your compound in a range of solvents with varying polarities.

Solvent Polarity Boiling Point (°C) Key Characteristics
WaterHigh100Good for highly polar compounds, especially salts.[15]
MethanolHigh65Polar protic solvent, good for hydrogen bonding.[2]
EthanolHigh78Similar to methanol but less volatile and toxic.[2][15]
AcetonitrileMedium-High82Polar aprotic, can be good for compounds with aromatic rings.[16]
AcetoneMedium56Polar aprotic, good general-purpose solvent.[2]
Ethyl AcetateMedium77Moderately polar, often used in mixed solvent systems.[2][15]
Dichloromethane (DCM)Medium-Low40Good for moderately non-polar compounds, but highly volatile.[16]
TolueneLow111Aromatic solvent, good for compounds with aromatic rings.[2][15]
Hexane/HeptaneVery Low~69Nonpolar, often used as an anti-solvent.[2]

Experimental Protocol: Small-Scale Solubility Testing

  • Place a small amount of your compound (e.g., 10-20 mg) into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent used.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Observe if the compound dissolves.

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath. Observe if crystals form.

An ideal single solvent for recrystallization will exhibit low solubility at room temperature but high solubility at its boiling point.[2]

Q3: What should I do if no single solvent is suitable for crystallization?

A3: It is very common, especially with complex molecules, that no single solvent meets the ideal criteria. In such cases, a mixed solvent system is the solution.[15][17] This technique involves using two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").

Commonly Used Mixed Solvent Systems:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexane (or Heptane)[18]

  • Dichloromethane/Hexane (or Heptane)

  • Toluene/Hexane (or Heptane)

Experimental Protocol: Crystallization from a Mixed Solvent System

  • Dissolve your compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This point of initial turbidity indicates that the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. Crystals should form as the solubility of your compound decreases in the mixed solvent system.

dot graph TD { A[Start: Dissolve Compound in "Good" Solvent] --> B{Add "Poor" Solvent}; B --> C{Solution Cloudy?}; C -- Yes --> D[Add a few drops of "Good" Solvent]; C -- No --> B; D --> E[Cool Slowly]; E --> F[Crystals Form]; } caption: "Workflow for Mixed Solvent Crystallization"

Troubleshooting Guide

Problem 1: My compound "oils out" instead of crystallizing.

Cause: This happens when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[19] It is common when the boiling point of the solvent is high and the compound has a relatively low melting point or is impure.[19]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to decrease the saturation level. Allow it to cool more slowly.[19][20]

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

  • Change the Solvent System: If using a mixed solvent system, try altering the ratio of the two solvents.

  • Seed the Solution: Add a tiny crystal of the pure compound (a seed crystal) to the cooled solution to encourage nucleation.[19]

Problem 2: No crystals form, even after cooling in an ice bath.

Cause: This is usually due to one of two reasons: either the solution is not sufficiently saturated (too much solvent was used), or the nucleation process is inhibited.[19]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[19][20][21] This creates microscopic scratches that can serve as nucleation sites.

    • Seeding: Add a seed crystal of the pure compound.[19]

  • Increase Concentration: If nucleation techniques fail, it's likely too much solvent was used.[19][20] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[20]

  • Use an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent to decrease the overall solubility of your compound.

dot graph TD { A[Start: No Crystals Form] --> B{Is the solution clear?}; B -- Yes --> C[Try to Induce Nucleation]; C --> D{Scratch with glass rod}; C --> E{Add seed crystal}; D --> F{Crystals Form?}; E --> F; F -- No --> G[Increase Concentration]; G --> H[Boil off some solvent]; H --> I[Cool Slowly]; I --> F; F -- Yes --> J[Success]; B -- No / Cloudy --> K[Too much impurity or too rapid cooling]; K --> L[Re-dissolve, add more solvent, cool very slowly]; L --> F; } caption: "Troubleshooting Failed Crystallization"

Problem 3: The crystallization happens too quickly, resulting in a fine powder or poor purity.

Cause: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of purification.[20] This is typically caused by a solution that is too supersaturated or is cooled too quickly.[20]

Solutions:

  • Slow Down the Cooling Process: This is the most critical factor for growing large, pure crystals. Instead of placing the hot flask directly on the benchtop or in an ice bath, allow it to cool to room temperature on a cork ring or a few paper towels to insulate it and slow heat loss.[20]

  • Use More Solvent: Re-heat the solution and add a small amount of additional solvent (1-2 mL).[20] This will keep the compound in solution for longer as it cools, allowing for more orderly crystal growth.

  • Consider a Different Solvent: A solvent in which your compound is slightly more soluble at hot temperatures may provide a better environment for slow crystal growth.

Problem 4: The final yield is very low.

Cause: A low yield can result from several factors, but the most common is using too much solvent, which leaves a significant amount of your product dissolved in the mother liquor.[20]

Solutions:

  • Minimize Solvent Usage: During the initial dissolution step, be patient and add the hot solvent in small portions, ensuring the solid has fully dissolved before adding more.

  • Ensure Complete Cooling: Make sure the flask has been thoroughly cooled in an ice bath before filtration to minimize the solubility of your compound in the mother liquor.

  • Recover a Second Crop: The mother liquor (the filtrate after filtration) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.

  • Avoid Premature Crystallization: If crystals form in your funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask and keep the solution hot during filtration.

References

  • A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds. (n.d.). Benchchem.
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical.
  • Maloney, A. G. P., Wood, P. A., & Parsons, S. (2014). Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. CrystEngComm, 16(18), 3867-3881. DOI:10.1039/C3CE42639D
  • Common Solvents for Crystallization - US Labs Guide 2026. (2025, December 29). Maiyam Group.
  • Solubility of Furan. (n.d.). Solubility of Things.
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25).
  • Furan. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Maloney, A. G. P., Wood, P. A., & Parsons, S. (2014). Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. CrystEngComm, 16(18), 3867-3881. DOI:10.1039/C3CE42639D
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Guide for crystallization. (n.d.).
  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025, June 30).
  • Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. (2024, January 26). MDPI.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Problems with Recrystallisations. (n.d.). University of York.
  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, February 5). Pharmaceutical Technology.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of N-[(5-bromo-2-furyl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis and Comparative Guide for Structural Elucidation

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. The unequivocal assignment of a molecule's structure hinges on the precise interpretation of its spectral data. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of N-[(5-bromo-2-furyl)methyl]-N-methylamine, a substituted furan derivative of interest in medicinal chemistry and materials science.

This document moves beyond a simple recitation of expected chemical shifts. It is designed to function as a comparative guide, grounding spectral interpretation in the fundamental principles of NMR and contrasting the target molecule's expected spectral features with those of relevant structural analogues. We will explore the causal relationships between molecular structure and spectral output, providing a robust framework for researchers to confidently analyze their own experimental data.

The Foundational Workflow of NMR Analysis

A high-quality spectrum is the bedrock of accurate structural analysis. The journey from a synthesized compound to a fully interpreted spectrum follows a logical and meticulous workflow. This process ensures reproducibility and minimizes artifacts that could obscure or distort crucial data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-20 mg of Analyte prep2 Dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Filter into NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire ¹H NMR Spectrum acq2->acq3 proc1 Fourier Transform & Phase Correction acq3->proc1 proc2 Baseline Correction & Integration proc1->proc2 proc3 Peak Picking & Structural Assignment proc2->proc3 report Analysis Report proc3->report Final Structure Confirmation

Caption: High-level workflow for NMR analysis.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[1] The following protocol is a self-validating system designed to yield high-resolution data.

Materials:

  • N-[(5-bromo-2-furyl)methyl]-N-methylamine (5-25 mg)

  • Deuterated chloroform (CDCl₃, >99.8% D)

  • Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the analyte. The use of a sufficient quantity of material is crucial to overcome the background signals from common contaminants.

  • Solvent Selection & Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is a standard choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window.[2] The deuterated solvent is essential as it is "invisible" in ¹H NMR and its deuterium signal is used by the spectrometer to stabilize, or "lock," the magnetic field.[1]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS provides a reference signal arbitrarily set to 0.0 ppm, against which all other proton resonances are measured.[3][4]

  • Filtration and Transfer: To ensure optimal magnetic field homogeneity and prevent line broadening, the sample must be free of particulate matter. Place a small plug of glass wool into a Pasteur pipette and filter the solution directly into the NMR tube. Cotton wool should be avoided as solvents can leach impurities from it.

  • Acquisition: Place the capped and labeled NMR tube into the spectrometer. The instrument will be tuned to the proton frequency, and the magnetic field will be homogenized ("shimmed") to maximize resolution. A standard pulse sequence is then used to acquire the free induction decay (FID), which is subsequently Fourier transformed to yield the final spectrum.

Structural Assignment and Spectral Interpretation

The structure of N-[(5-bromo-2-furyl)methyl]-N-methylamine contains four distinct proton environments, which should give rise to four unique signals in the ¹H NMR spectrum.

Caption: Structure of N-[(5-bromo-2-furyl)methyl]-N-methylamine with proton labels.

Predicted ¹H NMR Data

Below is a table of predicted, but chemically reasonable, ¹H NMR data for the target compound in CDCl₃. This data is synthesized from literature values for analogous structures.

Signal LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
HA~ 2.353HSinglet (s)-N-CH
HB~ 3.602HSinglet (s)-Furyl-CH ₂-N
HC~ 6.251HDoublet (d)~ 3.4Furan C4-H
HD~ 6.301HDoublet (d)~ 3.4Furan C3-H
Detailed Signal Analysis
  • N-Methyl Protons (HA): These three protons are expected to appear as a sharp singlet around δ 2.35 ppm . The singlet multiplicity arises because there are no adjacent protons to induce spin-spin coupling. The chemical shift is downfield from a typical alkane due to the deshielding effect of the adjacent electronegative nitrogen atom.[5]

  • Methylene Protons (HB): The two protons of the methylene bridge are also expected to be a singlet, appearing further downfield around δ 3.60 ppm . Their significant downfield shift relative to the N-methyl group is caused by the combined deshielding effects of the adjacent nitrogen atom and the aromatic furan ring system.

  • Furan Ring Protons (HC and HD): The two protons on the furan ring are chemically non-equivalent and are expected to appear as two distinct doublets. In unsubstituted furan, the protons at the 3- and 4-positions (β-protons) resonate around δ 6.38 ppm, while the 2- and 5-protons (α-protons) are further downfield at δ 7.43 ppm due to their proximity to the electronegative oxygen atom.[6] In our target molecule, both α-positions are substituted. The remaining protons at the 3- and 4-positions are adjacent, and they will split each other's signals into doublets. The characteristic coupling constant between them, ³JHH, is expected to be approximately 3.4 Hz.[7] Their chemical shifts, predicted around δ 6.25-6.30 ppm , are influenced by the electron-donating aminomethyl group at C2 and the electron-withdrawing bromine atom at C5.

Comparative Analysis with Structural Analogues

To build confidence in our spectral assignments, we can compare the predicted data for our target molecule with the known experimental data of simpler, related compounds. This comparison highlights the predictable electronic effects of substituents on proton chemical shifts.

CompoundFuran H₃/H₄ (ppm)Furan H₂/H₅ (ppm)-CH₂- (ppm)-CH₃ (ppm)Reference
Furan6.387.43--[6]
2,5-Dibromofuran6.45---[8] (Calculated)
N-Methylfurfurylamine6.29 (H₄), 6.19 (H₃)7.33 (H₅)3.612.39[9]
N-[(5-bromo-2-furyl)methyl]-N-methylamine (Predicted) ~6.30 (H₃), ~6.25 (H₄) - ~3.60 ~2.35 This Work

Analysis of Trends:

  • Effect of Bromine: Comparing the predicted shifts for our target with N-methylfurfurylamine reveals the influence of the bromine atom at the C5 position. Bromine is an electronegative, electron-withdrawing group. While it removes the H₅ proton signal, its primary effect on the remaining ring protons (H₃ and H₄) is relatively modest, causing a slight downfield shift compared to an unsubstituted furan ring at that position.

  • Consistency of the Aminomethyl Group: The chemical shifts for the -CH₂- and -CH₃ protons in our target molecule are predicted to be very similar to those observed in N-methylfurfurylamine.[9] This is expected, as the substituent at the distant C5 position of the furan ring has a minimal electronic effect on these aliphatic protons. This consistency provides a strong anchor for assigning these signals.

Conclusion

The ¹H NMR spectrum of N-[(5-bromo-2-furyl)methyl]-N-methylamine provides a clear and interpretable fingerprint of its molecular structure. By systematically analyzing the chemical shift, integration, and multiplicity of each signal and comparing these features with well-understood structural analogues, we can assign the four observed resonances with a high degree of confidence. The furan protons appear as a characteristic pair of doublets in the aromatic region, while the methylene and methyl protons of the side chain give rise to two distinct singlets in the upfield region. This guide serves as a comprehensive framework for researchers, enabling not only the confirmation of this specific structure but also providing a logical and comparative methodology for the analysis of other novel furan derivatives.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
  • Powers, R., & Mornino, G. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(3), 455-463. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine).
  • A Researcher's Guide to Cross-Referencing 1H NMR Data for Substituted Furans. (n.d.). Benchchem.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2.
  • NMR Sample Preparation. (n.d.). Western University, Department of Chemistry.
  • Abraham, R. J., & Bernstein, H. J. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1064. Retrieved from [Link]

  • Bernstein, H. J. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1064. Retrieved from [Link]

  • El-Kerdawy, M. M., et al. (1982). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b]Furans and Quinolines. Indian Journal of Chemistry, 21B, 856-857. Retrieved from [Link]

  • Vicinal coupling in Furan/Pyrrole so low? (2024, November 20). Reddit. Retrieved from [Link]

  • Jahnke, A. C., et al. (2014). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. Chemical Science, 5(11), 4432-4439. Retrieved from [Link]

  • dos Santos, J. A. A., et al. (2018). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Molecules, 23(11), 2993. Retrieved from [Link]

  • Supplementary Information for: Biobased polyamides with furanic and aliphatic units. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMR Spectra and Molecular Structure. (n.d.). In NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]

  • Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • 1H-NMR spectrum for furfural. (2016, May 5). Chemistry Stack Exchange. Retrieved from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]

  • Gidwani, J. M., & Asplund, L. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2324. Retrieved from [Link]

  • Supporting Information for: Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. (n.d.). Retrieved from [Link]

  • Chemical shifts. (n.d.). University of Cambridge. Retrieved from [Link]

  • N-Methylfurfurylamine. (n.d.). PubChem. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Bromo-Furfuryl Amines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. For researchers working with heterocyclic compounds, such as 5-bromo-furfuryl amines, mass spectrometry (MS) stands as an indispensable analytical tool. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 5-bromo-furfuryl amines, offering a comparative perspective against their non-brominated counterparts. We will delve into the mechanistic underpinnings of the observed fragmentation, providing field-proven insights to aid in the identification and characterization of this important class of molecules.

The Foundational Chemistry: Understanding the Furfuryl Amine Core

Before dissecting the influence of the bromine substituent, it is crucial to understand the intrinsic fragmentation behavior of the parent furfuryl amine structure. Under electron ionization, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M+•). The subsequent fragmentation of this molecular ion is dictated by the relative stabilities of the resulting fragment ions and neutral losses.

For a simple furfuryl amine, the most prominent fragmentation pathway involves the cleavage of the C-C bond between the furan ring and the aminomethyl group. This is a classic example of benzylic-type cleavage (or in this case, furfurylic cleavage), which is highly favored due to the resonance stabilization of the resulting furfuryl cation.

The Bromine Effect: How a Halogen Substituent Alters the Fragmentation Landscape

The introduction of a bromine atom at the 5-position of the furan ring has several profound effects on the mass spectrum:

  • The Isotopic Signature: Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment, where two peaks of roughly equal intensity are observed, separated by two mass-to-charge units (m/z). This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom in an ion.

  • Altered Fragmentation Pathways: The electron-withdrawing nature of the bromine atom can influence the electron distribution within the furan ring, potentially opening up alternative fragmentation channels. However, the dominant fragmentation pathways are often conserved, with the bromine atom serving as a "heavy" label that helps in the identification of the resulting fragments.

  • Increased Molecular Weight: The presence of bromine significantly increases the mass of the molecule, shifting the entire spectrum to a higher m/z range.

Comparative Fragmentation Analysis: 5-Bromo-Furfuryl Amine vs. Furfuryl Amine

To illustrate the practical implications of these principles, let us consider a comparative analysis of the hypothetical mass spectra of N-methylfurfurylamine and N-methyl-5-bromo-furfurylamine.

Fragment Ion N-methylfurfurylamine N-methyl-5-bromo-furfurylamine Interpretation
Molecular Ion (M+•) m/z 111m/z 189/191The characteristic 1:1 isotopic pattern for the 5-bromo-substituted compound is immediately apparent.
[M-H]+ m/z 110m/z 188/190Loss of a hydrogen radical.
[M-CH3]+ m/z 96m/z 174/176Loss of a methyl radical from the amine.
Furfuryl Cation m/z 81m/z 159/161Result of the dominant furfurylic cleavage. The bromine atom remains on the furan ring, as evidenced by the isotopic pattern.
Iminium Cation m/z 30m/z 30The other product of the furfurylic cleavage, CH2=NHCH3+. This fragment does not contain the bromine and thus appears at the same m/z value in both spectra.

This tabulated data clearly demonstrates how the bromine atom acts as a structural marker, allowing for a more confident assignment of the observed fragment ions.

Visualizing the Fragmentation Pathways

To further clarify the fragmentation mechanisms, the following diagrams illustrate the key bond cleavages for both the unsubstituted and the 5-bromo-substituted furfuryl amines.

G cluster_0 Unsubstituted Furfuryl Amine cluster_1 5-Bromo-Furfuryl Amine mol_unsub [C4H3O-CH2-NHCH3]+• m/z 111 frag1_unsub [C4H3O-CH2]+ m/z 81 mol_unsub->frag1_unsub Furfurylic Cleavage frag2_unsub [CH2=NHCH3]+ m/z 30 mol_unsub->frag2_unsub Furfurylic Cleavage mol_sub [Br-C4H2O-CH2-NHCH3]+• m/z 189/191 frag1_sub [Br-C4H2O-CH2]+ m/z 159/161 mol_sub->frag1_sub Furfurylic Cleavage frag2_sub [CH2=NHCH3]+ m/z 30 mol_sub->frag2_sub Furfurylic Cleavage

Caption: Dominant fragmentation pathway for furfuryl amines.

Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum

The following protocol outlines a standardized workflow for the analysis of 5-bromo-furfuryl amines using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve the 5-bromo-furfuryl amine sample in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS System Configuration:

  • GC Column: Select a non-polar or medium-polarity column (e.g., DB-5ms) suitable for the analysis of semi-volatile compounds.
  • Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.
  • Oven Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute. Hold at 250°C for 5 minutes.
  • MS Source:
  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV (standard for library matching)
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • MS Detector:
  • Scan Range: m/z 30-300
  • Scan Rate: 2 scans/second

3. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the 5-bromo-furfuryl amine.
  • Extract the mass spectrum from the apex of the chromatographic peak.
  • Analyze the spectrum for the characteristic features discussed in this guide:
  • The molecular ion peak with its M, M+2 isotopic pattern.
  • The bromine-containing furfuryl cation at m/z 159/161.
  • The iminium cation at m/z 30.
  • Other potential fragment ions resulting from losses of H•, CH3•, or Br•.

This systematic approach ensures the acquisition of reproducible and high-quality mass spectra, facilitating confident structural elucidation.

Conclusion

The mass spectrometry fragmentation of 5-bromo-furfuryl amines is a predictable process governed by fundamental principles of physical organic chemistry. By understanding the dominant fragmentation pathways of the furfuryl amine core and the unmistakable influence of the bromine substituent, researchers can leverage mass spectrometry as a powerful tool for the rapid and accurate identification of these compounds. The characteristic isotopic signature of bromine, coupled with the facile furfurylic cleavage, provides a unique and readily interpretable fragmentation pattern that is invaluable in the context of drug discovery and chemical development.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Mass Spectrometry of Organic Compounds. Herbert Budzikiewicz, Carl Djerassi, and Dudley H. Williams. Holden-Day, 1967. (A foundational text, general principles are accessible via various online resources and summaries).
  • Interpretation of Mass Spectra. Fred W. McLafferty and Frantisek Turecek. University Science Books, 1993.

A Comparative Guide to the FTIR Analysis of N-[(5-bromo-2-furyl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Precise Characterization

N-[(5-bromo-2-furyl)methyl]-N-methylamine is a substituted furan derivative of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceutical compounds and materials. As with any bespoke chemical entity, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups, thereby confirming molecular identity.

This guide provides a detailed predictive analysis of the characteristic infrared absorption peaks for N-[(5-bromo-2-furyl)methyl]-N-methylamine. In the absence of a published experimental spectrum for this specific molecule, we employ a comparative approach. By dissecting the molecule into its constituent functional groups—a 2,5-disubstituted furan ring, a tertiary amine, and an alkyl bromide—we can predict its spectral features with high confidence. This prediction is benchmarked against experimental data from structurally related reference compounds, offering researchers a reliable framework for the characterization of this and similar molecules.

Molecular Structure and Key Vibrational Modes

The structure of N-[(5-bromo-2-furyl)methyl]-N-methylamine combines several distinct moieties, each with characteristic vibrational modes that give rise to specific absorption bands in the IR spectrum. The primary regions of interest are the vibrations associated with the furan ring, the C-H bonds of the methyl and methylene groups, the C-N bond of the tertiary amine, and the C-Br bond.

molecular_structure cluster_furan Furan Ring Vibrations cluster_amine Amine & Alkyl Vibrations cluster_halogen Halogen Vibration Furan_CH =C-H stretch (~3100-3150 cm⁻¹) Furan_CC C=C stretch (~1500-1600 cm⁻¹) Furan_COC Ring C-O-C stretch (~1000-1250 cm⁻¹) Alkyl_CH Alkyl C-H stretch (~2800-3000 cm⁻¹) CN_stretch C-N stretch (~1020-1250 cm⁻¹) CBr_stretch C-Br stretch (~515-690 cm⁻¹) Molecule N-[(5-bromo-2-furyl)methyl]-N-methylamine Molecule->Furan_CH Furan Moiety Molecule->Furan_CC Molecule->Furan_COC Molecule->Alkyl_CH Alkyl Moiety Molecule->CN_stretch Amine Moiety Molecule->CBr_stretch Bromo Moiety

Caption: Key vibrational modes for N-[(5-bromo-2-furyl)methyl]-N-methylamine.

Predictive FTIR Spectrum Analysis

Based on established correlation tables and spectral data of related compounds, a predicted FTIR spectrum for the target molecule can be constructed. The following table summarizes the expected characteristic absorption bands.

Table 1: Predicted FTIR Characteristic Peaks for N-[(5-bromo-2-furyl)methyl]-N-methylamine

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
~3120Furan Ring =C-H StretchMedium to WeakAromatic/heteroaromatic C-H stretches occur at higher frequencies than aliphatic C-H stretches.[1][2]
2950-2980-CH₃ Asymmetric StretchMedium
2850-2880-CH₂- Asymmetric StretchMedium
2820-2850-CH₃ & -CH₂- Symmetric StretchMedium to WeakThese aliphatic C-H stretching bands will be clearly below the 3000 cm⁻¹ threshold.[3]
~1580, ~1505Furan Ring C=C StretchingMediumAromatic and heteroaromatic rings typically show a pair of sharp bands in this region.[4] Substitution can shift these values.
~1465-CH₂- Scissoring (Bending)Medium
~1375-CH₃ Symmetric Bending (Umbrella)Medium to Weak
1020-1250C-N Stretch (Aliphatic Tertiary Amine)MediumThe C-N stretch in aliphatic amines is a key identifier, though it falls in the complex fingerprint region.[5][6]
~1015Furan Ring Breathing / C-O-C StretchStrongFuran rings exhibit strong absorptions related to ring and C-O-C stretching vibrations.[7][8]
~740-800Furan Ring C-H Out-of-Plane BendingStrongThe position is characteristic of the 2,5-disubstitution pattern.
515-690C-Br StretchMedium to StrongThis peak is expected in the low-frequency end of the fingerprint region.[9]
Absence of Peak N-H Stretch (3300-3500 cm⁻¹)N/AThe most critical confirmation of a tertiary amine is the complete absence of any N-H stretching bands.[3][5][10]

Comparative Analysis with Alternative Compounds

To ground our predictions, we compare the expected peaks with experimental data from simpler molecules that represent the core functional groups of our target compound. This comparison helps to rationalize expected peak positions and intensities.

Table 2: Comparative FTIR Data of Target Molecule vs. Reference Compounds

Vibrational ModePredicted for Target Molecule (cm⁻¹)Furan (Gas Phase)¹ (cm⁻¹)Tributylamine (Liquid)³ (cm⁻¹)1-Bromopropane (Liquid)⁴ (cm⁻¹)
Aromatic =C-H Stretch ~31203130, 3161N/AN/A
Aliphatic C-H Stretch 2820-2980N/A2800-29702871-2966
Furan C=C Stretch ~1580, ~15051587, 1488N/AN/A
Alkyl C-H Bending ~1465, ~1375N/A~1460, ~13801457, 1380
C-N Stretch 1020-1250N/A1214N/A
Furan Ring/C-O-C Stretch ~10151141, 1067, 872N/AN/A
C-Br Stretch 515-690N/AN/A646, 561

¹Data sourced from NIST Chemistry WebBook for Furan. ³Data interpreted from spectra of tertiary amines like Tributylamine. ⁴Data interpreted from spectra of alkyl bromides.[9]

Analysis of Causality:

  • Furan Ring: The C=C and =C-H stretching frequencies in the target molecule are expected to be similar to those in pure furan. However, the electron-donating aminomethyl group and the electron-withdrawing bromine atom will perturb the ring's electron density, likely causing minor shifts in peak positions and changes in intensity compared to the parent furan.

  • Tertiary Amine: The C-N stretch is clearly identifiable by comparing with a simple tertiary amine like tributylamine. The absence of N-H bands around 3300-3500 cm⁻¹ is the definitive marker for the successful formation of the tertiary amine structure.[5][10]

  • C-Br Bond: The C-Br stretching vibration is expected in the low-wavenumber region, consistent with simple alkyl bromides like 1-bromopropane.[9] Its presence confirms the bromination of the furan ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate the predicted spectral data, a robust experimental methodology is required. Attenuated Total Reflectance (ATR) is the preferred technique for a liquid or solid sample of this nature due to its minimal sample preparation and ease of use.

Objective: To obtain a high-resolution FTIR spectrum of N-[(5-bromo-2-furyl)methyl]-N-methylamine using an ATR accessory.

Materials:

  • FTIR Spectrometer (e.g., Thermo Scientific™ Nicolet™ Summit X) equipped with a diamond ATR accessory.

  • Sample of N-[(5-bromo-2-furyl)methyl]-N-methylamine.

  • Solvent for cleaning (e.g., Isopropanol).

  • Lint-free wipes.

Workflow Diagram:

protocol_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start clean_atr Clean ATR Crystal (Isopropanol & Wipe) start->clean_atr bg_scan Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) clean_atr->bg_scan apply_sample Apply Small Amount of Sample to ATR Crystal bg_scan->apply_sample sample_scan Collect Sample Spectrum (32 scans, 4 cm⁻¹ resolution) apply_sample->sample_scan clean_again Clean ATR Crystal sample_scan->clean_again process_data Perform ATR Correction & Baseline Correction clean_again->process_data peak_pick Identify Peak Positions and Intensities process_data->peak_pick compare Compare Experimental Data with Predicted Values peak_pick->compare end End compare->end

Caption: ATR-FTIR experimental workflow for sample analysis.

Step-by-Step Methodology:

  • System Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol to remove any residues. Allow the solvent to fully evaporate.

  • Background Collection: Record a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the instrument itself, and will be automatically subtracted from the sample spectrum. A typical setting is 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the N-[(5-bromo-2-furyl)methyl]-N-methylamine sample directly onto the center of the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Data Processing: The resulting spectrum is typically in absorbance units. Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from a flat baseline.

  • Analysis: Identify the peak positions (in cm⁻¹) and relative intensities of the absorption bands. Compare this experimental data to the predicted values in Table 1 and the reference compounds in Table 2 to confirm the structure.

  • Final Cleaning: After analysis, clean the sample from the ATR crystal using isopropanol and a lint-free wipe.

This self-validating protocol ensures that the collected spectrum is solely from the sample, as the background is meticulously removed, providing trustworthy and reproducible data.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of novel synthetic compounds like N-[(5-bromo-2-furyl)methyl]-N-methylamine. While an experimental spectrum is the ultimate confirmation, this guide demonstrates that a robust, predictive analysis grounded in comparative data from well-understood analogues provides a powerful and scientifically valid framework for characterization. The key identifiers for this molecule are the absence of an N-H stretch, the presence of furan ring vibrations, aliphatic C-H stretches below 3000 cm⁻¹, a C-N stretch in the fingerprint region, and a low-wavenumber C-Br absorption. By following the detailed experimental protocol, researchers can confidently verify the synthesis of this and structurally related compounds.

References

  • Via, J. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Spark of Change. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. Available at: [Link]

  • Vlacha, M., et al. (2024). FTIR spectra of furan-based copolyesters. ResearchGate. Available at: [Link]

  • ChemHelper. (n.d.). Amine infrared spectra. Chemistry. Available at: [Link]

  • McMurry, J. (2024). Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Holik, M., & Priester, M. (2018). THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. Archives of Foundry Engineering. Available at: [Link]

  • Krishnakumar, V., & Muthunatesan, S. (2016). A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. Available at: [Link]

  • Mishra, P., et al. (2022). Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan in its v10 and v13 excited vibration. Journal of Molecular Spectroscopy. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. UCSC Chemistry. Available at: [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Table of Characteristic IR Absorptions. Techniques in Organic Chemistry. Available at: [Link]

  • Al-Otaibi, A. A. M., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Available at: [Link]

  • NIST. (n.d.). Furan. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-Furfuryl Methylamines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the furan scaffold serves as a versatile building block. Its derivatives, particularly functionalized furfurylamines, are prevalent in a wide array of pharmacologically active compounds. The introduction of a halogen at the 5-position of the furan ring provides a crucial handle for further molecular elaboration through reactions such as nucleophilic substitution and cross-coupling. The choice of this halogen—most commonly bromine or chlorine—is a critical decision that significantly impacts synthetic strategy and reaction efficiency.

This guide provides an in-depth, objective comparison of the reactivity of 5-bromo-furfuryl methylamine and 5-chloro-furfuryl methylamine. While direct, side-by-side kinetic studies on these specific molecules are not extensively reported in peer-reviewed literature, a robust comparative analysis can be constructed from fundamental principles of organic chemistry, extensive data on analogous heterocyclic systems, and established reaction mechanisms. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their synthetic endeavors.

Theoretical Underpinnings: The Decisive Role of the Halogen

The difference in reactivity between 5-bromo- and 5-chloro-furfuryl methylamines is primarily governed by the distinct properties of the carbon-halogen bond. Two key factors are at play: bond strength and leaving group ability .

A consensus in organic chemistry establishes a general reactivity order for halogens in many reaction types, particularly in nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, as I > Br > Cl > F.[1] This trend is predominantly influenced by the carbon-halogen bond strength and the stability of the resulting halide anion.[1][2]

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[1] Consequently, less energy is required to cleave the C-Br bond, which can lead to faster reaction rates, especially in processes where this bond cleavage is part of the rate-determining step.

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon departing. Generally, the best leaving groups are the weakest bases. When comparing the halide ions, iodide (I⁻) is the weakest base, followed by bromide (Br⁻), and then chloride (Cl⁻). This is because their conjugate acids are strong acids, with HI being stronger than HBr, which is stronger than HCl. Therefore, bromide is a better leaving group than chloride.

Comparative Reactivity in Key Synthetic Transformations

The practical implications of these theoretical differences become evident in common synthetic reactions utilized in drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the 5-bromo derivative is expected to be significantly more reactive than its chloro counterpart. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[3] While the initial attack of the nucleophile is the rate-determining step and is favored by more electronegative halogens that can inductively stabilize the intermediate, the subsequent elimination of the halide to restore aromaticity is also crucial.[3][4] In many heterocyclic systems, the superior leaving group ability of bromide and the weaker C-Br bond dominate, leading to overall faster reaction rates compared to the chloride analog.[1]

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal for constructing complex molecular architectures, the reactivity trend of I > Br > Cl is well-established.[5] The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5]

The weaker C-Br bond in 5-bromo-furfuryl methylamine allows for a faster rate of oxidative addition compared to the C-Cl bond of the chloro-derivative.[5] This often translates to milder reaction conditions (e.g., lower temperatures, less reactive catalysts) and higher yields for the bromo-substituted substrate. While recent advancements in ligand design have enabled the efficient use of the more economical aryl chlorides, bromides remain the substrate of choice for achieving higher reactivity and ensuring reaction success, particularly with challenging coupling partners.[5]

Data-Driven Comparison

The following table summarizes the key physicochemical properties influencing the reactivity of the C-X bond and the expected outcomes in synthetic reactions.

Property5-Bromo-furfuryl methylamine5-Chloro-furfuryl methylamineRationale & Implication
C-X Bond Strength WeakerStrongerThe weaker C-Br bond requires less energy to cleave, favoring reactions where this is the rate-determining step.[1][5]
Leaving Group Ability Good (Br⁻ is a weaker base)Moderate (Cl⁻ is a stronger base)Bromide is a better leaving group, facilitating faster nucleophilic substitution and elimination steps.[1]
Reactivity in Cross-Coupling HighModerateFaster oxidative addition with Pd(0) catalysts leads to milder reaction conditions and often higher yields.[5]
Reactivity in SNAr HighModerateThe superior leaving group ability of bromide generally leads to faster substitution rates.[1]
Relative Cost HigherLowerChloro-derivatives are often more economical for large-scale synthesis, provided suitable catalytic systems are available.

Experimental Design for Comparative Reactivity Analysis

For research teams wishing to quantify the reactivity differences for their specific application, a standardized experimental protocol is essential. Below is a detailed methodology for a comparative Suzuki cross-coupling reaction.

Protocol: Comparative Suzuki Cross-Coupling

Objective: To compare the reaction rate and yield of 5-bromo-furfuryl methylamine versus 5-chloro-furfuryl methylamine in a Suzuki cross-coupling reaction with phenylboronic acid.

Materials:

  • 5-bromo-furfuryl methylamine

  • 5-chloro-furfuryl methylamine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Internal standard (e.g., dodecane)

  • Ethyl acetate

  • Brine

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate flask, prepare a stock solution of the Pd(0) catalyst by reacting Pd(OAc)₂ with PPh₃ in a 1:2 molar ratio in anhydrous dioxane under an inert atmosphere (N₂ or Ar) and warming gently until the solution becomes homogeneous and a light-yellow color.

  • Reaction Setup: In two separate, identical, oven-dried reaction vessels equipped with stir bars and reflux condensers, add:

    • Aryl halide (5-bromo- or 5-chloro-furfuryl methylamine, 1.0 mmol)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Potassium carbonate (2.0 mmol, 2.0 equiv)

    • Internal standard (0.5 mmol)

  • Inert Atmosphere: Seal the vessels and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to each vessel via syringe. Then, add the pre-formed catalyst solution (e.g., 2 mol% Pd) to each flask.

  • Reaction Execution: Place both vessels in a pre-heated oil bath at 80°C and stir vigorously.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture via a syringe. Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the consumption of the starting material and the formation of the product relative to the internal standard.

  • Work-up and Purification (at the end of the reaction): Cool the reaction mixtures to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Outcome: The reaction with 5-bromo-furfuryl methylamine is expected to proceed at a significantly faster rate and may reach completion or a higher yield in a shorter time frame compared to the reaction with 5-chloro-furfuryl methylamine under identical conditions. The chloro-derivative may require higher temperatures or a more active catalyst system to achieve a comparable outcome.[1][5]

Visualizing the Synthetic Pathways

Generalized Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products cluster_analysis Comparative Analysis Bromo 5-Bromo-furfuryl methylamine Conditions Nucleophile or Cross-Coupling Partner + Catalyst, Base, Solvent, Heat Bromo->Conditions Higher Reactivity Chloro 5-Chloro-furfuryl methylamine Chloro->Conditions Lower Reactivity Product_B Substituted Product (from Bromo) Conditions->Product_B Product_C Substituted Product (from Chloro) Conditions->Product_C Analysis Compare: - Reaction Rate - Yield - Purity Product_B->Analysis Product_C->Analysis

Caption: Comparative workflow for reactivity analysis.

Key Factors Influencing Reactivity

G cluster_bromo 5-Bromo Derivative cluster_chloro 5-Chloro Derivative Reactivity Reactivity Weak_Bond Weaker C-Br Bond Reactivity->Weak_Bond Good_LG Good Leaving Group (Br⁻) Reactivity->Good_LG Strong_Bond Stronger C-Cl Bond Reactivity->Strong_Bond Mod_LG Moderate Leaving Group (Cl⁻) Reactivity->Mod_LG Higher_Rate Faster Reaction Rate Weak_Bond->Higher_Rate Good_LG->Higher_Rate Slower_Rate Slower Reaction Rate Strong_Bond->Slower_Rate Mod_LG->Slower_Rate

Caption: Factors governing the reactivity of 5-halofurfuryl methylamines.

Conclusion and Strategic Recommendations

For researchers and drug development professionals, the choice between 5-bromo- and 5-chloro-furfuryl methylamine is a strategic one that balances reactivity, cost, and synthetic feasibility.

  • For Rapid Diversification and Milder Conditions: 5-Bromo-furfuryl methylamine is the superior choice. Its inherent higher reactivity allows for a broader scope of transformations under milder conditions, which is particularly advantageous when dealing with sensitive functional groups elsewhere in the molecule. It is the preferred substrate for initial library synthesis and proof-of-concept studies where reaction success is prioritized.

  • For Cost-Effective, Large-Scale Synthesis: 5-Chloro-furfuryl methylamine presents a more economical option. However, its lower reactivity necessitates more forceful reaction conditions (higher temperatures, longer reaction times) or the use of advanced, and often more expensive, catalyst systems. Its use is most appropriate when a specific synthetic route has been optimized and cost becomes a primary driver for scale-up.

Ultimately, an understanding of the fundamental principles outlined in this guide allows for a more rational approach to synthetic design, enabling the efficient and successful preparation of novel furan-based drug candidates.

References

  • Scribd. Aryl Halide Reactivity Comparison. [Link]

  • Vedantu. (2023). Aryl halides are less reactive in nucleophilic substitution class 12 chemistry CBSE. [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Leaving group. [Link]

Sources

HPLC retention time of N-[(5-bromo-2-furyl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HPLC Analysis & Retention Behavior of N-[(5-bromo-2-furyl)methyl]-N-methylamine

Executive Summary & Chemical Context

N-[(5-bromo-2-furyl)methyl]-N-methylamine (CAS: 889943-39-9) is a critical synthetic intermediate, primarily utilized in the development of furan-based pharmaceuticals, including H2-receptor antagonists (analogs of Ranitidine). Its purity and retention behavior are pivotal quality attributes during the synthesis of downstream Active Pharmaceutical Ingredients (APIs).

This guide provides a technical analysis of its HPLC retention characteristics, comparing it against its primary precursor (5-Bromo-2-furaldehyde ) and structurally related analogs. The focus is on Relative Retention Time (RRT) and method development strategies, as absolute retention times vary by system configuration.

Comparative Analysis: Target vs. Alternatives

The chromatographic behavior of N-[(5-bromo-2-furyl)methyl]-N-methylamine is governed by two competing factors: the lipophilicity of the 5-bromofuran ring and the basicity of the N-methylamine tail.

Table 1: Comparative Retention Characteristics (Standard C18 Conditions)
CompoundRoleStructure TypeLogP (Est.)Retention Behavior (Acidic pH 3.0)Retention Behavior (Neutral/Basic pH)
N-[(5-bromo-2-furyl)methyl]-N-methylamine Target Basic Amine~1.2 - 1.5Early Elution (Protonated cation, low interaction with C18)Medium Elution (Neutral form, retained by Br-furan lipophilicity)
5-Bromo-2-furaldehyde Precursor Neutral Aldehyde~1.9 - 2.1Late Elution (Remains neutral, high hydrophobic interaction)Late Elution (Unaffected by pH)
N-[(2-furyl)methyl]-N-methylamine Analog Non-brominated Amine~0.6Very Early / Void (Highly polar, lacks Br-lipophilicity)Early (Less retained than brominated target)

Key Insight: Under standard acidic HPLC conditions (e.g., 0.1% TFA or Phosphate buffer pH 3.0), the Target Amine will elute significantly earlier than the Precursor Aldehyde . This is because the amine functionality becomes protonated (


), reducing its affinity for the hydrophobic C18 stationary phase, whereas the aldehyde remains neutral and lipophilic.

Recommended Experimental Protocols

To achieve robust separation and reproducible retention times, the following method is recommended. This protocol is designed to suppress silanol interactions and ensure peak symmetry for the basic amine.

Method A: Ion-Suppression Mode (Recommended for Purity Analysis)
  • Objective: Retain the basic amine by operating at high pH (requires hybrid/polymer-coated column) or using ion-pairing.

  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini NX-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% → 60% B

    • 10-12 min: 60% → 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Furan absorption) and 210 nm (Amine sensitivity).

  • Expected Result: At pH 10, the amine is deprotonated (neutral). The Target will elute after non-brominated impurities but likely still before the highly lipophilic aldehyde precursor due to the polarity of the methylamine group.

Method B: Standard Acidic Mode (Quality Control)
  • Objective: Rapid screening of reaction completion (disappearance of precursor).

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid / ACN (Isocratic 70:30 or Gradient).

  • Expected Result:

    • Target (Amine):

      
       (Elutes early).
      
    • Precursor (Aldehyde):

      
       (Elutes late).
      
    • Note: Ensure buffer concentration (>20 mM) is sufficient to prevent peak tailing of the amine.

Visualizing the Separation Logic

The following diagram illustrates the critical decision pathways for method selection based on the chemical state of the target compound.

HPLC_Strategy Target Target: N-[(5-bromo-2-furyl)methyl]-N-methylamine State_Acid Acidic pH (< 4.0) Protonated (Cationic) Target->State_Acid Mobile Phase pH 3 State_Base Basic pH (> 9.0) Neutral (Uncharged) Target->State_Base Mobile Phase pH 10 Interaction_Acid Low Hydrophobic Retention Silanol Interaction Risk State_Acid->Interaction_Acid Interaction_Base High Hydrophobic Retention Driven by 5-Br-Furan Ring State_Base->Interaction_Base Result_Acid Early Elution (Separates from Precursor) Interaction_Acid->Result_Acid Result_Base Late Elution (Better Peak Shape) Interaction_Base->Result_Base

Figure 1: Impact of mobile phase pH on the ionization state and retention behavior of the target amine.

Troubleshooting & Validation (Self-Validating Protocols)

To ensure Trustworthiness in your data, apply these validity checks:

  • System Suitability (Resolution):

    • Inject a mixture of the Target and 5-Bromo-2-furaldehyde .[2]

    • Requirement: Resolution (

      
      ) must be 
      
      
      
      . In acidic methods, the Amine elutes first. If they co-elute, decrease the % Organic modifier (ACN).
  • Peak Tailing Factor (

    
    ): 
    
    • Amines often tail on silica columns.

    • Requirement:

      
      .[3] If 
      
      
      
      , add 5 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites) or switch to a "Base-Deactivated" (BD) column.
  • UV Spectral Confirmation:

    • Use a Diode Array Detector (DAD).

    • The 5-bromo-furan moiety has a distinct UV max around 270-280 nm .

    • The Precursor (Aldehyde) has a conjugated carbonyl, shifting

      
       slightly red (higher wavelength) compared to the Target (Amine) . Use this spectral difference to confirm peak identity.
      

References

  • Vertex AI Search. (2025). Synthesis and properties of 5-bromo-2-furaldehyde derivatives. Retrieved from 4.

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-furaldehyde. Retrieved from .[5]

  • Helix Chromatography. (2025).[6] HPLC Methods for analysis of Methylamine and derivatives. Retrieved from 7.

  • Asian Journal of Chemistry. (2011). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions. Retrieved from 8.

Sources

Furan vs. Thiophene Amine Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isosteric replacement of scaffolds is a cornerstone strategy for lead optimization. Among the most classic examples of this approach is the substitution between furan and thiophene rings.[1] While structurally similar, the subtle yet significant physicochemical differences between the oxygen-containing furan and the sulfur-containing thiophene can profoundly impact the biological activity of amine analogs. This guide offers a data-driven comparison of furan and thiophene amine analogs across key therapeutic areas, providing researchers, scientists, and drug development professionals with insights to inform rational drug design.

At a Glance: Physicochemical and Biological Distinctions

The choice between a furan and a thiophene core can influence a compound's polarity, metabolic stability, and hydrogen bonding capacity, all of which are critical determinants of its pharmacological profile.[1]

FeatureFuranThiophene
Heteroatom OxygenSulfur
Electronegativity of Heteroatom HigherLower
Aromaticity LowerHigher
Polarity More PolarLess Polar
Hydrogen Bonding Capability Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.
Metabolic Stability Generally considered less stable and can be metabolized to reactive intermediates.Generally considered more metabolically stable.
Common Biological Activities Anticancer, Antimicrobial, Anti-inflammatory.[1]Anticancer, Antimicrobial, Anti-inflammatory.[1]

Comparative Biological Activity: A Data-Centric Analysis

The selection of a furan or thiophene moiety is not arbitrary; it is a deliberate decision to fine-tune a molecule's interaction with its biological target. The following sections present a comparative analysis of their performance in key therapeutic areas, supported by experimental data.

Anticancer Activity

Both furan and thiophene analogs have demonstrated significant potential as anticancer agents.[1] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures a cell's metabolic activity as an indicator of its viability.

A comparative study of pyrazolyl chalcones revealed that furan-containing analogs, such as compound 7g , exhibited potent activity against A549 lung carcinoma and HepG2 liver carcinoma cell lines.[2] In some cases, the furan analogs have shown slightly better activity than their thiophene counterparts.[1] For instance, a furan-based chalcone displayed a lower IC50 value against A549 and HepG2 cell lines compared to its thiophene analog.[1] However, in other molecular contexts, thiophene-based pyrazoles have demonstrated superior potency.[1]

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound TypeFuran Analog IC50 (µM)Thiophene Analog IC50 (µM)Cancer Cell LineReference
Chalcone 127.732.4A549 (Lung)[1][2]
Chalcone 126.629.8HepG2 (Liver)[1][2]
Chalcone 215.218.7MCF7 (Breast)[1]
Pyrazole12.510.8A549 (Lung)[1]

These findings underscore that neither heterocycle is universally superior; the optimal choice depends on the specific molecular scaffold and the target cancer cell line.[1]

Antimicrobial Activity

In the realm of infectious diseases, both furan and thiophene amines have been investigated for their antibacterial and antifungal properties. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies have shown that thiophene derivatives can exhibit potent antibacterial activity, particularly against drug-resistant Gram-negative bacteria.[3] In a direct comparison, the substitution of a thiophene ring with a furan core did not lead to a significant improvement in antibacterial activity.[3] For instance, furan analog 16 did not show enhanced activity compared to its parent thiophene compound 1 .[3]

Conversely, other research has highlighted the potent antimicrobial activity of furan-derived chalcones against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] This suggests that the broader molecular context plays a crucial role in determining which heterocycle will impart greater antimicrobial potency.

Table 2: Comparative Antimicrobial Activity (MIC)

OrganismFuran Analog MICThiophene Analog MICReference
S. aureus-7.7 µg/mL (Compound 9b)[5]
S. agalactiae-7.7 µg/mL (Compound 4b)[5]
Colistin-Resistant A. baumanniiNo significant improvement over thiophene4-64 mg/L[3]
Colistin-Resistant E. coliNo significant improvement over thiophene4-64 mg/L[3]
Anti-inflammatory Activity

Furan and thiophene cores are also integral to the design of anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes. The furanone scaffold is famously present in the selective COX-2 inhibitor Rofecoxib (Vioxx).[1] This highlights the potential of furan-containing compounds to act as highly selective anti-inflammatory agents. Thiophene-based compounds have also been developed as potent and selective COX-2 inhibitors.[1] The choice between these heterocycles for anti-inflammatory drug design often hinges on achieving the desired level of selectivity and optimizing the overall physicochemical properties of the molecule.[1]

Experimental Methodologies: A Closer Look

To ensure the validity and reproducibility of the comparative data, it is essential to understand the underlying experimental protocols.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the furan and thiophene analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Agar Well-Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.[4]

Step-by-Step Protocol:

  • Media Preparation: Sterilized Müller-Hinton agar is poured into petri dishes and allowed to solidify.[4]

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Application: A fixed concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.[4]

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

G cluster_0 Bioisosteric Replacement cluster_1 Biological Target Furan Furan Analog Thiophene Thiophene Analog Furan->Thiophene Isosteric Substitution Target Enzyme/Receptor Furan->Target Binding Interaction Thiophene->Furan Isosteric Substitution Thiophene->Target Binding Interaction

Caption: Bioisosteric replacement of furan and thiophene rings to modulate biological activity.

G cluster_workflow Experimental Workflow start Synthesize Furan and Thiophene Analogs assay Perform Biological Assays (e.g., MTT, MIC) start->assay data_analysis Analyze Data (IC50, MIC values) assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Determine Optimal Scaffold sar->conclusion

Caption: A generalized experimental workflow for comparing the biological activity of furan and thiophene analogs.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a furan or thiophene scaffold in the design of amine analogs is a nuanced one, without a one-size-fits-all answer.[1] The accumulated evidence suggests that while thiophene analogs may offer advantages in terms of metabolic stability and, in some cases, antimicrobial potency, furan-containing compounds have demonstrated exceptional efficacy as anticancer and highly selective anti-inflammatory agents.[1] Ultimately, the choice of heterocycle should be guided by a comprehensive analysis of the target, the desired pharmacological profile, and the overall molecular architecture. This comparative guide serves as a foundational resource to aid in making that strategic decision.

References

  • Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays - Benchchem.
  • Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. Zeitschrift fur Naturforschung - Section C Journal of Biosciences.
  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. MDPI.
  • Pharmacological classification and activity evaluation of furan and thiophene amide derivatives applying semi-empirical ab initio molecular modeling methods. PubMed.
  • Synthesis, characterization, and antibacterial activity of the ligands including thiophene/furan ring systems and their Cu(II), Zn(II) complexes. Semantic Scholar.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. PubMed.
  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
  • Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives.
  • Synthesis, characterization and antimicrobial activity of novel benzofuran- and thiophene-containing diketoxime derivatives. Journal of the Serbian Chemical Society.
  • Furans, thiophenes and related heterocycles in drug discovery. PubMed.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -. MDPI.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.
  • A Comparative Analysis of the Reactivity of Furan, Thiophene, and Pyrrole Anilines. Benchchem.

Sources

A Comparative Guide to Purity Validation of N-[(5-bromo-2-furyl)methyl]-N-methylamine: A Deep Dive into Thin-Layer Chromatography and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like N-[(5-bromo-2-furyl)methyl]-N-methylamine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of Thin-Layer Chromatography (TLC) for the purity validation of this specific amine, while also exploring the capabilities of alternative analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge to make informed decisions for their analytical workflows.

The Critical Role of Purity Validation

The presence of impurities in a drug substance can have significant consequences, ranging from altered pharmacological activity to unforeseen toxicity. Therefore, analytical methods employed for purity determination must be robust, reliable, and fit for purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, ensuring that methods yield consistently trustworthy data.[1][2][3] This guide is structured to align with these principles, offering not just protocols, but a validated approach to purity assessment.

Thin-Layer Chromatography (TLC): A First-Line Purity Assessment

TLC remains a widely utilized technique in pharmaceutical analysis due to its simplicity, speed, and cost-effectiveness.[4][5] It serves as an excellent first-line method for assessing the purity of N-[(5-bromo-2-furyl)methyl]-N-methylamine, monitoring reaction progress, and identifying potential impurities.[5][6]

Principle of TLC Separation

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action).[6][7][8] For N-[(5-bromo-2-furyl)methyl]-N-methylamine, a polar compound due to the amine group and the furan ring, a normal-phase TLC system with a polar stationary phase (silica gel) is appropriate.[8][9] Less polar compounds will travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds will interact more strongly with the stationary phase and have a lower Rf.[6]

Experimental Protocol: Validating Purity of N-[(5-bromo-2-furyl)methyl]-N-methylamine by TLC

This protocol is designed to be a self-validating system, incorporating checks and justifications for each step.

Materials:

  • TLC plates: Silica gel 60 F254 (fluorescent indicator allows for UV visualization)

  • Sample: N-[(5-bromo-2-furyl)methyl]-N-methylamine, dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.

  • Mobile Phase: A mixture of a non-polar and a polar solvent. A good starting point is a mixture of Hexane and Ethyl Acetate.

  • Developing Chamber

  • Capillary tubes for spotting

  • Visualization reagents: UV lamp (254 nm), and a chemical stain such as ninhydrin or a potassium permanganate solution.[6][10][11]

Methodology:

  • Plate Preparation: Cut the TLC plate to the desired size.[6] Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[12]

  • Spotting: Using a capillary tube, apply a small, concentrated spot of the dissolved sample onto the baseline.[7][12] It is crucial to keep the spot size minimal to ensure good separation.[6]

  • Developing the Chromatogram:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber to ensure saturation of the atmosphere with solvent vapors, which improves the reproducibility of the separation.[13]

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[7][12] Cover the chamber.

    • Allow the solvent to ascend the plate by capillary action until it reaches approximately 1 cm from the top.[12]

    • Remove the plate and immediately mark the solvent front with a pencil.[6][12]

  • Visualization and Interpretation:

    • UV Visualization: Dry the plate and observe it under a UV lamp at 254 nm.[6][10] The compound, if UV active, will appear as a dark spot against the fluorescent background.

    • Chemical Staining:

      • Ninhydrin Stain: Prepare a solution of ninhydrin in ethanol (e.g., 0.2 g in 100 mL).[11] Spray the plate with the ninhydrin solution and gently heat it. Amines will appear as colored spots (typically purple or pink).[6][12][14]

      • Potassium Permanganate Stain: Prepare a solution of potassium permanganate (e.g., 1.5 g in 100 mL of 1M NaOH).[11] This stain is a general oxidizing agent and will react with many organic compounds, appearing as yellow-brown spots on a purple background.[11]

    • Purity Assessment: A pure compound should ideally show a single spot. The presence of additional spots indicates impurities. The intensity of the impurity spots can provide a semi-quantitative estimation of their concentration.

Causality Behind Experimental Choices:

  • Stationary Phase (Silica Gel): Silica gel is a polar adsorbent and is well-suited for the separation of polar compounds like amines.[8][9] The presence of the amine group in N-[(5-bromo-2-furyl)methyl]-N-methylamine will lead to significant interaction with the silica, requiring a sufficiently polar mobile phase for elution.

  • Mobile Phase Selection: The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) allows for fine-tuning of the polarity.[6] For amines, which can sometimes streak on silica plates, adding a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the mobile phase can improve the spot shape by neutralizing acidic sites on the silica gel.[7][15]

  • Visualization Techniques: The use of both UV and a chemical stain provides a more comprehensive impurity profile. Some impurities may be UV-active while others are not, and vice-versa. Ninhydrin is specific for primary and secondary amines, while potassium permanganate is a more general stain.[6][11]

Workflow for TLC Purity Validation:

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Sample Solution spotting Spot Sample on Plate prep_sample->spotting prep_tlc Prepare TLC Plate prep_tlc->spotting prep_chamber Prepare Developing Chamber development Develop Chromatogram prep_chamber->development spotting->development drying Dry the Plate development->drying uv_viz UV Visualization drying->uv_viz stain_viz Chemical Staining uv_viz->stain_viz interpretation Interpret Results stain_viz->interpretation Decision_Flowchart start Start: Purity Validation of N-[(5-bromo-2-furyl)methyl]-N-methylamine screening Initial Screening or Reaction Monitoring? start->screening tlc Use TLC screening->tlc Yes quant_purity Quantitative Purity and Impurity Profiling? screening->quant_purity No tlc->quant_purity hplc Use HPLC quant_purity->hplc Yes end End quant_purity->end No volatile Is the compound and impurities volatile? hplc->volatile gcms Consider GC-MS volatile->gcms Yes structure_id Need for structural confirmation or absolute purity? volatile->structure_id No gcms->structure_id nmr Use qNMR structure_id->nmr Yes structure_id->end No nmr->end

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Brominated Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Brominated Heterocyclic Amines

Brominated heterocyclic amines represent a class of molecules with significant importance in pharmaceutical development, agrochemicals, and materials science. Their synthesis and purification demand rigorous quality control, where the precise quantification of elemental composition is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The presence and proportion of bromine, carbon, hydrogen, and nitrogen are fundamental to a compound's identity and purity. However, the unique chemical properties of these molecules—particularly the presence of a heavy halogen and a complex heterocyclic matrix—present distinct challenges to routine analytical methods.

This guide provides an in-depth comparison of the principal techniques for the elemental analysis of brominated heterocyclic amines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish frameworks for self-validating protocols, and ground our discussion in authoritative standards. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, ensuring data of the highest integrity.

Core Analytical Techniques: A Comparative Overview

The selection of an analytical technique is a critical decision dictated by the specific analytical question, whether it's bulk composition, trace impurity quantification, or routine screening. We will dissect the most relevant methods: Combustion Analysis, a foundational technique; Combustion Ion Chromatography (CIC), a modern and robust approach for halogens; Inductively Coupled Plasma-based methods (ICP-OES/MS) for high-sensitivity trace analysis; and X-Ray Fluorescence (XRF) for rapid, non-destructive screening.

Combustion Analysis (CHNS/X)

Combustion analysis is the gold-standard method for determining the mass fraction of carbon, hydrogen, nitrogen, and sulfur in an organic compound.[1]

Principle of Operation: A sample is precisely weighed and combusted in a high-temperature (typically 950-1060°C) oxygen-rich environment.[2] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated, often by gas chromatography, and measured by a thermal conductivity detector (TCD).[2]

Application to Bromine: Standard CHN analyzers do not directly detect bromine. To determine bromine content, a downstream analytical step is required. The historical approach involves the Schöniger flask (oxygen flask) combustion method, where the combustion products are absorbed into a solution, converting bromine to bromide (Br⁻).[2][3] The resulting bromide can then be quantified by potentiometric titration or ion chromatography.[2][4] Modern automated systems integrate this process, offering a more streamlined workflow known as Combustion Ion Chromatography (CIC).

Expert Insights: The primary value of combustion analysis is its high precision and accuracy (typically within ±0.3-0.4%) for CHN content, which is essential for confirming the empirical formula of a newly synthesized molecule.[2][5] However, its indirect nature for halogens makes it less efficient than integrated systems if bromine is the primary element of interest. The accuracy is critically dependent on the purity of the sample; impurities will directly impact the final elemental percentages, a fact that can be leveraged for purity assessment.[5]

Combustion Ion Chromatography (CIC)

CIC is a powerful, integrated technique that couples oxidative pyrohydrolytic combustion with ion chromatography, providing a direct and sensitive method for halogen and sulfur determination.[6]

Principle of Operation: The sample is combusted in a furnace, and the resulting gases are passed through an absorption solution (often a dilute hydrogen peroxide solution) that captures the oxidized elements as inorganic ions (e.g., Br⁻ from brominated compounds).[7] This solution is then automatically injected into an ion chromatograph (IC), which separates the ions based on their affinity for the stationary phase. A conductivity detector then quantifies the concentration of each ion.

Authoritative Grounding: This method is standardized by organizations such as ASTM. For instance, ASTM D7359-18 details the determination of halogens and sulfur in aromatic hydrocarbons, and its principles are directly applicable to other organic matrices.[6][8][9][10]

Experimental Workflow Diagram

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_analysis Analysis weigh 1. Weigh Sample furnace 2. Oxidative Combustion (Br -> HBr(g)) weigh->furnace absorb 3. Gas Absorption (HBr(g) -> Br⁻(aq)) furnace->absorb Combustion Gases ic 4. Ion Chromatography Separation absorb->ic Aqueous Sample detect 5. Conductivity Detection ic->detect data 6. Data Processing & Quantification detect->data

Caption: Workflow for Bromine analysis by Combustion Ion Chromatography (CIC).

Inductively Coupled Plasma (ICP) Techniques

ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are high-sensitivity techniques primarily used for trace and ultra-trace elemental analysis. They are the reference methods for controlling elemental impurities in pharmaceutical products, as outlined in USP <232> Elemental Impurities .[11][12][13]

Principle of Operation: A liquid sample is nebulized into an aerosol and introduced into a high-temperature (6,000–10,000 K) argon plasma. The intense heat desolvates, atomizes, and ionizes the atoms.

  • In ICP-OES , the excited atoms and ions emit light at characteristic wavelengths. The intensity of this light is proportional to the element's concentration.[14]

  • In ICP-MS , the resulting ions are extracted into a mass spectrometer, which separates them based on their mass-to-charge ratio, providing exceptional sensitivity and the ability to distinguish between isotopes.[15]

Application to Bromine: Direct analysis of bromine by ICP is challenging due to its high first ionization potential, leading to inefficient ionization in an argon plasma and thus, poor sensitivity.[15][16] Furthermore, significant polyatomic interferences can plague the two stable bromine isotopes (⁷⁹Br and ⁸¹Br).[16] However, modern ICP-MS instruments equipped with collision/reaction cells can mitigate these interferences, allowing for accurate quantification at low levels.[16]

Expert Insights: For brominated heterocyclic amines, ICP techniques are not the primary choice for determining bulk bromine content. Their strength lies in quantifying trace metallic impurities (e.g., residual catalysts from synthesis) as required by pharmacopeial standards.[11][13] To analyze the bromine content of the organic molecule itself, a complete digestion of the sample matrix (e.g., via microwave-assisted acid digestion) is required to convert the covalently bound bromine into a soluble inorganic form prior to introduction into the plasma.

Experimental Workflow Diagram

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis digest 1. Microwave-Assisted Acid Digestion dilute 2. Dilution to Final Volume digest->dilute nebulizer 3. Sample Introduction (Nebulizer) dilute->nebulizer plasma 4. Atomization & Ionization (ICP Torch) nebulizer->plasma ms 5. Mass Separation (Quadrupole) plasma->ms Ion Beam detector 6. Ion Detection ms->detector

Caption: Workflow for trace elemental analysis by ICP-MS.

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[17]

Principle of Operation: A sample is irradiated with high-energy X-rays from a source.[18] This causes inner-shell electrons in the sample's atoms to be ejected. To regain stability, an outer-shell electron fills the vacancy, releasing a fluorescent X-ray in the process. The energy of this emitted X-ray is characteristic of the element from which it originated, and its intensity is proportional to the element's concentration.[18]

Application to Bromine: XRF is highly effective for detecting and quantifying heavier elements like bromine.[17] It requires minimal sample preparation—often just placing the solid powder or liquid into a sample cup—and provides results within minutes.[17][19] This makes it an excellent tool for rapid screening, quality control, and situations where the sample must be preserved for other analyses.

Expert Insights: The primary limitation of XRF is its higher detection limits compared to ICP-MS and its susceptibility to matrix effects, where the overall sample composition can influence the measured intensity of the bromine signal. While standardless fundamental parameters (FP) methods can provide good quantitative estimates, the highest accuracy is achieved by creating a calibration curve using matrix-matched standards. It is a bulk analysis technique and does not provide information about the chemical form or speciation of the bromine.[20]

Experimental Workflow Diagram

XRF_Workflow cluster_prep Sample Preparation cluster_analysis XRF Analysis prep 1. Place Sample in Cup (Solid or Liquid) excite 2. Primary X-ray Excitation prep->excite fluoresce 3. Characteristic X-ray Fluorescence excite->fluoresce Sample Interaction detect 4. Detection & Energy Discrimination fluoresce->detect data 5. Spectrum Analysis & Quantification detect->data

Caption: Workflow for non-destructive elemental analysis by XRF.

Quantitative Performance Comparison

The choice of an analytical standard is ultimately a balance of performance, speed, and cost. The following table summarizes the key performance indicators for each technique in the context of analyzing brominated heterocyclic amines.

FeatureCombustion (CHN) + TitrationCombustion Ion Chromatography (CIC)ICP-MS (for Br)X-Ray Fluorescence (XRF)
Primary Use Empirical Formula ConfirmationDirect Halogen & Sulfur QuantificationTrace & Ultra-trace Elemental ImpuritiesRapid Screening & QC
Detectable Elements C, H, N, S (direct); Br (indirect)F, Cl, Br, I, SMost elements (incl. Br)K-U (practical range)
Sample Prep Precise weighingWeighingComplete acid digestionMinimal (direct analysis)
Typical LOD % level~0.1 - 10 mg/kg[9]< 1 µg/L (ppb)[21]~1 - 10 mg/kg (ppm)[17]
Precision/Accuracy Excellent (±0.3%)[2]Excellent (<3% RSD)[22]Excellent (<5% RSD)Good (matrix dependent)
Throughput ModerateHigh (automated)Moderate (digestion is slow)Very High
Destructive? YesYesYesNo
Key Advantage Gold standard for C, H, N purityDirect, robust, and sensitive for BrUnmatched sensitivity for impuritiesFast, non-destructive, easy to use
Key Limitation Indirect for Br; requires titrationDestructiveComplex; poor for bulk Br analysisMatrix effects; lower sensitivity

Trustworthiness: The Role of Standard Reference Materials

A described protocol is only trustworthy if it is self-validating. The cornerstone of validation is the use of Standard Reference Materials (SRMs). An SRM is a material with a certified concentration of one or more elements, produced by a national metrology institute like the National Institute of Standards and Technology (NIST).[23][24] Analyzing an SRM as an unknown allows a laboratory to verify the accuracy and precision of its entire analytical process, from sample preparation to final measurement.

For brominated compounds, selecting an appropriate SRM is crucial. While a perfect matrix match may not always be available, using an organic matrix SRM with a certified bromine value is essential.

Standard Reference MaterialDescriptionCertified ForIssuing BodyRelevance
NIST SRM 977 Sodium BromideIsotopic Ratio (⁷⁹Br/⁸¹Br)NISTIsotopic analysis, mass spectrometer calibration.
ERM-EC681k PolyethyleneBr, Cl, and other elementsERMValidating methods for Br in a solid organic matrix (plastic).[19][25]
NIST SRM 2448 Mercury in Brominated Activated CarbonMercuryNISTAlthough certified for Hg, it's a brominated organic matrix useful for testing digestion procedures.[23]
Custom Standards --VariousIn the absence of a suitable SRM, in-house standards prepared from pure brominated compounds and verified by a reference method (e.g., CIC) are a viable alternative.

Detailed Experimental Protocol: Bromine Determination by CIC

This protocol is based on the principles outlined in ASTM D7359 and is suitable for the accurate determination of bromine in solid brominated heterocyclic amines.

Objective: To quantify the weight percentage of bromine in a solid organic sample.

Methodology:

  • System Preparation & Calibration:

    • Rationale: A stable baseline and a valid calibration curve are essential for accurate quantification.

    • 1.1. Prepare a series of aqueous bromide (Br⁻) standards from a certified stock solution (e.g., 0.5, 1.0, 5.0, 10.0 mg/L).[22]

    • 1.2. Equilibrate the CIC system until a stable, low-noise baseline is achieved.

    • 1.3. Analyze the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be >0.999.

  • Sample Preparation:

    • Rationale: Accurate weighing is critical as the final result is a mass percentage.

    • 2.1. Homogenize the sample powder to ensure uniformity.

    • 2.2. Accurately weigh 1-10 mg of the sample into a combustion boat. The exact mass depends on the expected bromine content.

  • Combustion and Absorption:

    • Rationale: This step quantitatively converts the organic bromine into inorganic, water-soluble bromide.

    • 3.1. Place the boat into the automated sample introduction system of the combustion furnace.

    • 3.2. Initiate the combustion sequence. The sample is heated in an oxygen-rich stream (e.g., at 1000°C), and the resulting gases are directed into the absorption module containing a defined volume of absorption solution.

  • Ion Chromatography Analysis:

    • Rationale: IC separates the target bromide ion from other potential combustion byproducts (e.g., nitrate, sulfate) that could interfere with detection.

    • 4.1. An aliquot of the absorption solution is automatically injected into the IC system.

    • 4.2. The separated bromide is detected by the conductivity detector, producing a peak.

  • Data Analysis and Quality Control:

    • Rationale: The final calculation converts the measured concentration into a weight percentage in the original solid sample. QC checks ensure the validity of the result.

    • 5.1. The instrument software integrates the bromide peak area and calculates its concentration in the absorption solution using the calibration curve.

    • 5.2. The weight percentage (%Br) is calculated as follows: %Br = (C * V) / (M * 10) Where: C = Concentration of bromide in absorption solution (mg/L) V = Volume of absorption solution (L) M = Mass of the initial sample (g)

    • 5.3. Self-Validation: Analyze a known SRM (e.g., ERM-EC681k) or an in-house control sample. The measured value should be within the certified range or established control limits.

Conclusion and Recommendations

The accurate elemental analysis of brominated heterocyclic amines is a multi-faceted task that requires a deliberate and informed choice of methodology. There is no single "best" technique; the optimal choice is driven by the analytical objective.

  • For confirming the identity and purity of a synthesized compound via its empirical formula, traditional Combustion Analysis for C, H, and N remains unparalleled in its precision.

  • For the direct, accurate, and robust quantification of bromine , especially for regulatory or quality control purposes, Combustion Ion Chromatography (CIC) stands out as the superior, state-of-the-art method.

  • For rapid, non-destructive screening in a high-throughput environment (e.g., raw material identification), X-Ray Fluorescence (XRF) offers unmatched speed and simplicity.

  • For compliance with pharmacopeial standards on elemental impurities , such as residual catalysts, ICP-MS is the mandated and most capable technique, though it is not suited for bulk bromine determination.

By understanding the fundamental principles, strengths, and limitations of each method, and by grounding all measurements in a robust quality system anchored by Standard Reference Materials, researchers can ensure their analytical data is not only accurate but also defensible and fit for purpose in the demanding landscape of drug development and chemical science.

References

  • USP <232> Elemental Impurities—Limits. (n.d.). Analytik Jena. Retrieved February 15, 2026, from [Link]

  • <232> Elemental Impurities—Limits. (n.d.). U.S. Pharmacopeia. Retrieved February 15, 2026, from [Link]

  • Elemental Impurities USP <232> and <233>. (2018, January 1). American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. (n.d.). Intertek. Retrieved February 15, 2026, from [Link]

  • ASTM D7359-18: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection. (n.d.). ANSI Webstore. Retrieved February 15, 2026, from [Link]

  • ASTM D7359-18: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons. (n.d.). ASTM International. Retrieved February 15, 2026, from [Link]

  • D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur. (n.d.). ASTM International. Retrieved February 15, 2026, from [Link]

  • Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion. (n.d.). ASTM International. Retrieved February 15, 2026, from [Link]

  • ASTM D7359. (n.d.). Analytik Jena. Retrieved February 15, 2026, from [Link]

  • X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Elemental analysis. (n.d.). Weizmann Institute of Science. Retrieved February 15, 2026, from [Link]

  • Element analysis. (n.d.). University of Technology, Iraq. Retrieved February 15, 2026, from [Link]

  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (n.d.). ASTM International. Retrieved February 15, 2026, from [Link]

  • Determination of elevated concentrations of bromine in serum by ICP-MS and ICP-OES. (1998). Journal of Analytical Atomic Spectrometry. Retrieved February 15, 2026, from [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography. (1990). PubMed. Retrieved February 15, 2026, from [Link]

  • ELEMENTAL ANALYSIS. (n.d.). EOLSS.net. Retrieved February 15, 2026, from [Link]

  • Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. (2012). Spectroscopy Online. Retrieved February 15, 2026, from [Link]

  • Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. (2012). SciSpace. Retrieved February 15, 2026, from [Link]

  • Quantitative determination of bromine and iodine in food samples using ICP-MS. (2014). PubMed. Retrieved February 15, 2026, from [Link]

  • Standard Reference Materials Available from the National Institute of Standards and Technology for the Analysis of Brominated Flame Retardants. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Exeter Analytical. Retrieved February 15, 2026, from [Link]

  • XRF Spectrum Bromine. (n.d.). XRF.guru. Retrieved February 15, 2026, from [Link]

  • X-ray Fluorescence Analysis of Bromine for the Estimation of Extracellular Water. (1998). PubMed. Retrieved February 15, 2026, from [Link]

  • X-Ray Fluorescence. (2023, April 28). CLU-IN. Retrieved February 15, 2026, from [Link]

  • NIST Standard Reference Materials® 2023 Catalog. (2023, May 15). NIST. Retrieved February 15, 2026, from [Link]

  • The Problems Associated With Elemental Analysis. (2023, April 4). AZoNano. Retrieved February 15, 2026, from [Link]

  • Bromine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Standard Reference Materials. (n.d.). NIST. Retrieved February 15, 2026, from [Link]

Sources

Benchmarking Synthesis Methods for N-Methyl-2-Furanmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-2-furanmethanamine (also known as N-methylfurfurylamine) is a critical pharmacophore in medicinal chemistry, serving as a precursor for H2-receptor antagonists (e.g., Ranitidine) and various agrochemicals. Its synthesis presents a classic chemoselectivity challenge: installing the methylamine group without reducing the sensitive furan ring or causing polymerization under acidic conditions.

This guide benchmarks the three primary synthetic pathways. Reductive Amination emerges as the superior method for both laboratory and industrial scales due to its high atom economy and yield. Amide Reduction serves as a high-fidelity alternative for complex derivatives, while Direct Alkylation is largely obsolete due to poor selectivity and safety concerns.

Part 1: The Chemical Landscape & Stability

Before selecting a method, the researcher must account for the specific instabilities of the furan moiety.

  • Acid Sensitivity: The furan ring is electron-rich and prone to acid-catalyzed ring opening (hydrolysis) and polymerization (resinification). Protocols requiring strong mineral acids or high temperatures (

    
    ) often result in "tar" formation.
    
  • Chemoselectivity: Reducing agents must distinguish between the exocyclic imine/carbonyl and the endocyclic double bonds of the furan ring. Over-reduction leads to tetrahydrofuran (THF) derivatives, which are often inseparable impurities.

Strategic Pathway Overview

The following diagram illustrates the three competing pathways and their critical intermediates.

ReactionPathways Furfural Furfural (Starting Material A) Imine Intermediate: N-Methyl Imine Furfural->Imine MeNH2 (Condensation) Furoic 2-Furoic Acid (Starting Material B) Amide Intermediate: N-Methyl-2-furamide Furoic->Amide 1. SOCl2 2. MeNH2 FurfurylHalide Furfuryl Halide (Starting Material C) Target TARGET: N-Methyl-2- furanmethanamine FurfurylHalide->Target MeNH2 (Substitution) SideProduct2 Impurity: Tertiary Amine (Over-alkylation) FurfurylHalide->SideProduct2 Polyalkylation Imine->Target Reductive Amination (NaBH4 or H2/Cat) SideProduct1 Impurity: Tetrahydrofuran deriv. Imine->SideProduct1 Over-reduction (High Temp/Press) Amide->Target LiAlH4 Reduction

Figure 1: Strategic Reaction Pathways. Blue path represents the recommended Reductive Amination route.

Part 2: Detailed Methodologies

Method A: Reductive Amination (The Gold Standard)

This is the industry-standard approach. It involves condensing furfural with methylamine to form an imine (Schiff base), followed by in situ reduction.

Protocol 1: Borohydride Reduction (Laboratory Scale)

Best for gram-scale synthesis where equipment is limited.

  • Mechanism: Stepwise imine formation followed by hydride transfer.

  • Reagent Choice: Sodium Borohydride (

    
    ) is preferred over Sodium Triacetoxyborohydride (STAB) here because STAB generates acetic acid, which can degrade the furan ring if not carefully buffered.
    

Step-by-Step Protocol:

  • Imine Formation: To a flask containing Furfural (1.0 eq) in dry Methanol (0.5 M) , add Methylamine (2.0 M solution in MeOH, 1.2 eq) .

  • Equilibration: Stir at room temperature for 2–4 hours. Note: Use molecular sieves (3Å) to absorb water and drive equilibrium, though often unnecessary with excess amine.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.0 eq)  portion-wise over 30 minutes. Caution: Exothermic gas evolution.
    
  • Workup: Stir for 2 hours. Quench with water. Evaporate MeOH. Extract aqueous layer with Dichloromethane (DCM).

  • Purification: The crude oil is often >90% pure. If necessary, purify via vacuum distillation (bp ~65°C at 15 mmHg).

Protocol 2: Catalytic Hydrogenation (Industrial/Green Scale)

Best for multi-gram to kilogram scale.

  • Catalyst: Raney Nickel or Pd/C (carefully controlled).

  • Conditions: Low pressure (1–5 bar

    
    ) and low temperature (<50°C) are vital to prevent furan ring hydrogenation.
    
Method B: Amide Reduction (The High-Fidelity Route)

This method is ideal when the N-methyl group must be introduced without any risk of forming tertiary amines (polyalkylation).

Step-by-Step Protocol:

  • Acylation: React 2-Furoyl chloride with excess aqueous methylamine at 0°C to form N-methyl-2-furamide . (Yield: >90%, solid).

  • Reduction: Suspend

    
     (2.0 eq)  in dry THF under Argon.
    
  • Addition: Add the amide solution dropwise at 0°C. Reflux for 4–6 hours.

  • Fieser Quench: Carefully quench with water/15% NaOH/water sequence.

  • Isolation: Filter salts and evaporate solvent.

Pros: No over-alkylation; very stable intermediate. Cons:


 is pyrophoric; poor atom economy compared to Method A.
Method C: Direct Alkylation (Not Recommended)

Reacting furfuryl chloride with methylamine.

  • Critical Flaw: Primary amines are more nucleophilic than the starting ammonia source, leading to rapid formation of the tertiary amine (N,N-dimethyl-2-furanmethanamine).

  • Safety Hazard: Furfuryl chloride is unstable at room temperature and is a potent lachrymator.

Part 3: Benchmarking Matrix

The following table compares the three methods based on experimental data and process metrics.

MetricMethod A: Reductive AminationMethod B: Amide ReductionMethod C: Direct Alkylation
Yield 85–95% 75–85% (over 2 steps)40–60%
Selectivity High (Mono-alkylated)Very High (Exclusive)Low (Mix of mono/di)
Atom Economy High (Water is only byproduct)Low (Al/Li salts waste)Medium (Halide waste)
Safety Profile Moderate (Flammable solvents)Low (Pyrophoric reagents)Poor (Unstable halides)
Scalability Excellent (Flow chem compatible)ModeratePoor
Cost LowHighMedium

Part 4: Experimental Workflow Visualization

The following decision tree assists in selecting the correct protocol based on available equipment and constraints.

WorkflowDecision Start Start: Synthesis of N-methyl-2-furanmethanamine ScaleCheck Is the scale >100g? Start->ScaleCheck IndusPath Method: Catalytic Hydrogenation ScaleCheck->IndusPath Yes LabPath Is strict mono-alkylation critical (no tertiary amines)? ScaleCheck->LabPath No CatSelect Select Catalyst: Raney Ni or Pt/C IndusPath->CatSelect IndusResult Result: High Throughput, Green Chemistry CatSelect->IndusResult AmidePath Method: Amide Reduction (via Furoyl Chloride) LabPath->AmidePath Yes (High Purity Req) BoroPath Method: Reductive Amination (NaBH4) LabPath->BoroPath No (Standard) AmideResult Result: Highest Purity, Lower Yield AmidePath->AmideResult BoroResult Result: Best Balance of Speed & Yield BoroPath->BoroResult

Figure 2: Decision Matrix for Protocol Selection.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Gogoi, P., et al. (2018). "Selective hydrogenation of furfural to furfurylamine over Ni/SiO2 catalyst." Molecular Catalysis.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for LiAlH4 amide reduction protocols).
  • Dunlop, A. P. (1948). "Furfural Formation and Behavior."[2][3][4] Industrial & Engineering Chemistry. (Foundational text on furan ring stability).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-[(5-bromo-2-furyl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-[(5-bromo-2-furyl)methyl]-N-methylamine. As a brominated heterocyclic amine, this compound requires careful handling as a regulated halogenated organic waste. The procedures outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with federal and local regulations. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Assessment and Waste Characterization

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for N-[(5-bromo-2-furyl)methyl]-N-methylamine was not identified in the initial search, its chemical structure allows for a reliable hazard assessment based on analogous compounds, such as 4-[(5-Bromo-2-furyl)methyl]morpholine.[1] The primary hazards are associated with its reactivity and toxicity as a halogenated organic compound.

The presence of a carbon-bromine bond categorizes this compound as a halogenated organic waste .[2][3] This is the single most critical piece of information for its disposal, as halogenated wastes are subject to stringent regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[4]

Inferred Hazard Profile:

Hazard TypeDescriptionRationale & Authoritative Source
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on the SDS for similar brominated furyl compounds which lists these hazards.[1]
Corrosivity Causes severe skin burns and eye damage.The amine functional group can be corrosive, and related compounds are classified as causing burns.[1][5]
Environmental Potential for environmental persistence and bioaccumulation.Halogenated organic compounds are a focus of the U.S. Environmental Protection Agency (EPA) due to these risks.[4]
Regulatory Classified as Hazardous Waste.Under the Resource Conservation and Recovery Act (RCRA), wastes containing listed halogenated organic compounds are regulated.[6][7][8][9]

The Regulatory Imperative: Why Segregation is Non-Negotiable

The U.S. EPA, under the authority of the Resource Conservation and Recovery Act (RCRA), mandates strict protocols for the management of hazardous waste to protect human health and the environment.[6][7] Halogenated organic compounds are specifically regulated and often carry hazardous waste codes (e.g., F001, F002 for spent halogenated solvents).[10]

The core principle of compliance is waste segregation . Mixing halogenated waste like N-[(5-bromo-2-furyl)methyl]-N-methylamine with non-halogenated organic solvents contaminates the entire volume.[3] This prevents the non-halogenated portion from being sent for cheaper disposal methods like solvent recovery and forces the entire mixture to be disposed of via high-cost, specialized incineration designed to handle halogens.[2][3][11] This has significant cost and logistical implications for the institution.

Core Disposal Protocol: From Benchtop to Pickup

This protocol ensures that N-[(5-bromo-2-furyl)methyl]-N-methylamine is handled safely from the moment it is declared waste until it is collected by Environmental Health & Safety (EHS) personnel.

Step 1: Waste Minimization

The most effective disposal strategy is to minimize waste generation at the source. This is not only environmentally responsible but also cost-effective.

  • Inventory Management: Purchase only the quantity of chemical required for your specific project and periodically evaluate your inventory to identify obsolete chemicals for disposal.[12][13]

  • Scale Reduction: When feasible, reduce the scale of experiments to decrease the volume of waste produced.[13][14]

Step 2: Don Personal Protective Equipment (PPE)

Given the inferred corrosive and toxic nature of the compound, proper PPE is essential.

  • Eye Protection: Wear tightly fitting safety goggles and a face shield.[15][16]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart.[16]

  • Body Protection: Wear a fully buttoned lab coat. For larger quantities or potential for splashing, a chemically resistant apron is recommended.[5][17]

  • Location: All handling of this waste must occur within a properly functioning certified laboratory chemical fume hood.[16]

Step 3: Segregate and Contain the Waste

This is the most critical procedural step.

  • Select the Correct Container:

    • Obtain a dedicated hazardous waste container intended for Halogenated Organic Liquids . These are often specifically colored or clearly labeled by your institution's EHS department.[2][3]

    • The container must be made of a compatible material (glass or high-density polyethylene is typical) and be equipped with a secure, leak-proof screw cap.[6][18]

  • Transfer the Waste:

    • Carefully transfer the waste N-[(5-bromo-2-furyl)methyl]-N-methylamine, and any solvents used for rinsing glassware that are contaminated with it, into the designated halogenated waste container.

    • Crucially, do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes) unless they are part of the same experimental residue. [3]

  • Keep the Container Closed:

    • Except when adding waste, the container must be kept tightly sealed.[13][14] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.[19]

Step 4: Label the Container Correctly and Immediately

Proper labeling is a strict regulatory requirement.[13] An incomplete or incorrect label can result in significant fines for the institution.

  • Attach a hazardous waste tag or label, available from your EHS department, to the container as soon as the first drop of waste is added.

  • Fill out the label completely and legibly:

    • Write the full chemical name: "N-[(5-bromo-2-furyl)methyl]-N-methylamine " and any other components in the waste stream. Avoid abbreviations or chemical formulas.

    • Indicate the approximate percentages or volumes of each component.

    • Check the appropriate hazard boxes (e.g., Toxic, Corrosive).

    • Include the generator's name and lab location.

Step 5: Store in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated SAA within the laboratory where it was generated.[13]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[18]

  • Store the container away from incompatible materials, particularly strong oxidizing agents and bases.[16][20]

Step 6: Request a Waste Pickup

Once the container is full (do not overfill, leave at least 10% headspace) or you are finished generating this waste stream, arrange for its disposal through your institution's EHS department. Follow your internal procedures for requesting a chemical waste pickup.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS or the emergency response number.

  • Small Spills: For minor spills inside a chemical fume hood that you are trained and equipped to handle:

    • Ensure your PPE is adequate.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.[5][15][19]

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • All materials used for the cleanup, including contaminated gloves, must be disposed of as hazardous waste.[12]

Visual Workflow: Disposal Decision Process

The following diagram outlines the critical decision-making process for handling waste containing N-[(5-bromo-2-furyl)methyl]-N-methylamine.

G Disposal Workflow for N-[(5-bromo-2-furyl)methyl]-N-methylamine Start Waste Generated: N-[(5-bromo-2-furyl)methyl]-N-methylamine Check_Halogen Does the compound contain a Halogen (Br, Cl, F, I)? Start->Check_Halogen Halogenated YES: Classify as HALOGENATED ORGANIC WASTE Check_Halogen->Halogenated Yes Non_Halogenated NO: Classify as NON-HALOGENATED WASTE Check_Halogen->Non_Halogenated No Select_Container Select dedicated, compatible 'Halogenated Waste' container Halogenated->Select_Container Label_Container Immediately attach and complete Hazardous Waste Label Select_Container->Label_Container Store_SAA Store sealed container in a secondary-contained SAA Label_Container->Store_SAA Request_Pickup Request pickup from Environmental Health & Safety (EHS) Store_SAA->Request_Pickup

Sources

Safe Handling and Disposal of N-[(5-bromo-2-furyl)methyl]-N-methylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-[(5-bromo-2-furyl)methyl]-N-methylamine. As a Senior Application Scientist, the following protocols are designed to ensure technical accuracy and promote a culture of safety in the laboratory. The procedures outlined are based on the known hazards of structurally similar compounds, including furan and N-methylamine derivatives.

Hazard Assessment and Engineering Controls

  • Furan Derivatives : Furan and its derivatives can be irritating to the skin, eyes, and respiratory tract.[1][2] Some furan compounds are flammable and can form explosive peroxides over time when exposed to air.[1][3]

  • N-Methylamines : Methylamines are often flammable liquids or gases with a strong ammonia-like odor.[4][5] They can cause severe skin and eye irritation or burns.[4] Inhalation can lead to respiratory irritation.[4]

Given these potential hazards, all work with N-[(5-bromo-2-furyl)methyl]-N-methylamine must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7] The work area should be equipped with an eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required PPE for handling N-[(5-bromo-2-furyl)methyl]-N-methylamine.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldTo protect against splashes and potential vapors.[6][7]
Hands Compatible chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact. It is crucial to consult the glove manufacturer's compatibility chart.[6]
Body Flame-resistant lab coat, fully buttonedTo protect against splashes and potential fire hazards.[6]
Legs/Feet Full-length pants and closed-toe shoesTo ensure no skin is exposed between the shoe and ankle.[6]
Respiratory An air-purifying respirator with appropriate cartridges may be necessary for certain operations, such as cleaning up large spills or when engineering controls are not sufficient.[6] All respirator users must be part of a respiratory protection program that includes training and fit-testing.[6]To prevent inhalation of vapors or aerosols, especially in situations with a higher risk of exposure.
PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[6]

    • Gather all necessary equipment and reagents before starting the experiment.

    • Clearly label all containers.

    • Have appropriate spill cleanup materials readily available.

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]

    • Avoid direct contact with skin, eyes, and clothing.[6]

    • Use non-sparking tools and equipment, especially when transferring flammable liquids.[1][2]

    • Keep containers tightly closed when not in use.[3][7]

    • Ground and bond containers when transferring large quantities to prevent static discharge.[1][2]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]

    • Clean the work area and any contaminated equipment.

    • Properly store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2]

Disposal Plan

Proper disposal of N-[(5-bromo-2-furyl)methyl]-N-methylamine and its contaminated waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation : All waste contaminated with N-[(5-bromo-2-furyl)methyl]-N-methylamine, including empty containers, gloves, and absorbent materials, should be collected in a designated and clearly labeled hazardous waste container.

  • Waste Disposal : The hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not pour this chemical down the drain. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[8]

Chemical Waste Disposal Workflow

Disposal_Workflow cluster_disposal Chemical Waste Disposal Step1 1. Segregate Waste Step2 2. Label Container Step1->Step2 Step3 3. Store Securely Step2->Step3 Step4 4. EHS Pickup Step3->Step4

Caption: Step-by-step process for the safe disposal of chemical waste.

Emergency Procedures

In the event of an emergency, follow these procedures:

EmergencyProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][9]
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] For large spills, contact your institution's EHS office. Ensure proper ventilation and wear appropriate PPE during cleanup.[6]

References

  • Standard Operating Procedure for the use of Furan. Western Carolina University. [Link]

  • Furan. New Jersey Department of Health. [Link]

  • Furan Safety Data Sheet Overview. Scribd. [Link]

  • Material Safety Data Sheet - Furan-2-sulfonyl chloride. Cole-Parmer. [Link]

  • Methylamine. New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET - Methyl 5-bromo-2-furoate. Fisher Scientific. [Link]

  • Methylamine. NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • SAFETY DATA SHEET - Diethylamine. Science Interactive. [Link]

  • SAFETY DATA SHEET - Methylamine. Airgas. [Link]

Sources

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